2-Chloroethyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18595. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOGMJLHWQHEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26937-47-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-chloroethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6062042 | |
| Record name | 2-Chloroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888-94-4 | |
| Record name | 2-Chloroethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-chloroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroethyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YK45T5J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloroethyl methacrylate chemical properties and structure
An In-depth Technical Guide to 2-Chloroethyl Methacrylate (B99206): Chemical Properties and Structure
Introduction
2-Chloroethyl methacrylate (CEMA) is a functional monomer that holds significant importance in the field of polymer science.[1] Its unique bifunctional nature, featuring a polymerizable methacrylate group and a reactive chloroethyl group, makes it a versatile building block for creating a wide range of advanced polymeric materials.[1] The vinyl group allows for its participation in various polymerization reactions, while the pendant chloroethyl group serves as a site for post-polymerization modification, enabling the introduction of diverse functionalities onto the polymer backbone.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of CEMA for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The structure of this compound consists of a methacrylate ester with a 2-chloroethyl group attached to the ester oxygen. This structure provides two primary sites of reactivity: the carbon-carbon double bond of the methacrylate group and the carbon-chlorine bond of the ethyl group.
Caption: Chemical structure of this compound.
Below is a summary of key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-chloroethyl 2-methylprop-2-enoate | [2][3] |
| CAS Number | 1888-94-4 | [1][4][5] |
| Molecular Formula | C₆H₉ClO₂ | [2][3][4][5] |
| Molecular Weight | 148.59 g/mol | [1][2][5] |
| SMILES | CC(=C)C(=O)OCCCl | [2][3] |
| InChI | InChI=1S/C6H9ClO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | [4] |
| InChIKey | GPOGMJLHWQHEGF-UHFFFAOYSA-N | [1][4] |
| Synonyms | Methacrylic acid 2-chloroethyl ester, β-Chloroethyl methacrylate | [2][4] |
Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid with a distinct odor.[4] It exhibits solubility in organic solvents like ethanol (B145695) and acetone, but its solubility in water is limited.[4]
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Melting Point | -38°C | [5] |
| Boiling Point | 59-60°C at 8 mmHg | [5] |
| Density | 1.1635 g/cm³ (approximate) | [5] |
| tPSA | 26.3 Ų | [3] |
| MolLogP | 1.3445 | [3] |
| Stability | Commercially available with stabilizers like hydroquinone (B1673460) (400-600 ppm) or MEHQ to prevent premature polymerization. | [4][6] |
Reactivity and Polymerization
The chemical behavior of CEMA is dominated by its two functional groups.
3.1. Radical Polymerization The methacrylate group readily undergoes radical polymerization, initiated by standard initiators, to form poly(this compound) (PCEMA).[1][4][5] This process is the foundation for its use in creating a wide variety of polymers. The polymerization is typically conducted under an inert atmosphere to prevent oxygen from inhibiting the radical reaction.[1] Studies have shown that CEMA can also be polymerized at relatively low room temperatures (293-303 K) in the presence of amino compounds like dimethylaniline, which act as initiators.[7][8]
3.2. Post-Polymerization Modification The chloroethyl group provides a reactive site for post-polymerization functionalization.[1] The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions.[1] This allows for the grafting of side chains, attachment of bioactive molecules, or the creation of cross-linked networks after the initial polymer backbone has been formed.[1] A key example is the conversion to 2-azidoethyl methacrylate (AEMA) via nucleophilic substitution, which introduces an azide (B81097) group for further "click" chemistry reactions.[1]
Caption: Dual reactivity pathways of this compound.
Experimental Protocols
4.1. Synthesis of this compound
A common laboratory and industrial method for synthesizing CEMA is the direct esterification of methacrylic acid with 2-chloroethanol.[1]
-
Reaction: Methacrylic Acid + 2-Chloroethanol ⇌ this compound + Water
-
Catalyst: An acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin, is used to facilitate the reaction.[1]
-
Conditions: The reaction is typically carried out under reflux conditions at temperatures between 60–80°C.[1]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is crucial to prevent the premature polymerization of the monomer.[1]
-
Purification: Following the reaction, the mixture is purified. This involves neutralization of the acid catalyst, extraction of the product into an organic solvent (e.g., dichloromethane), and finally, isolation of the pure CEMA via vacuum distillation.[1]
An alternative, greener synthesis route involves a two-step, one-pot method via the acidolysis of boron esters, which has been reported to yield CEMA at 51.2%.[1]
Caption: Experimental workflow for the synthesis of CEMA via esterification.
4.2. Protocol for Radical Homopolymerization
The homopolymerization of CEMA can be achieved using standard free-radical polymerization techniques.
-
Materials: this compound (monomer), Benzoyl peroxide (BPO) or other suitable initiator, Tetrahydrofuran (THF) or other appropriate solvent.[1]
-
Procedure:
-
Dissolve the CEMA monomer in the solvent (e.g., THF) in a reaction vessel.
-
Add the radical initiator (e.g., BPO).
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain for a specified period to allow polymerization to proceed.[1]
-
Precipitate the resulting polymer (PCEMA) in a non-solvent (e.g., methanol), filter, and dry to isolate the product.
-
-
Reported Yield: One study using this method reported a high yield of 85.6% with a molecular weight of 67.0 kDa.[1]
Spectroscopic Data
The characterization of this compound and its polymers relies on standard spectroscopic techniques. While raw spectra are beyond the scope of this guide, the availability of reference data is crucial for structural confirmation.
| Spectroscopic Technique | Availability/Purpose | Source |
| ¹H and ¹³C NMR | Data is available in spectral databases. Used to confirm the molecular structure, identifying protons on the vinyl group, ethyl chain, and methyl group, as well as the distinct carbon environments. | [2][9] |
| Mass Spectrometry (GC-MS) | Data is available from the NIST Mass Spectrometry Data Center. It is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. | [2] |
| Infrared (IR) Spectroscopy | Used to identify key functional groups, such as the C=O stretch of the ester and the C=C stretch of the vinyl group. The absence of the C=C absorption band post-polymerization confirms the reaction. | [8][9] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards:
-
Handling:
-
Personal Protective Equipment (PPE):
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is 2-8°C.
-
References
- 1. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 2. This compound | C6H9ClO2 | CID 15905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monomer detail | this compound [copoldb.jp]
- 4. CAS 1888-94-4: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 1888-94-4 [m.chemicalbook.com]
- 6. utsi.edu [utsi.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.com [fishersci.com]
Synthesis of 2-Chloroethyl Methacrylate from Methacrylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloroethyl methacrylate (B99206) (2-CEMA) from methacrylic acid. 2-CEMA is a valuable monomer in polymer chemistry, prized for its dual functionality, which allows for both polymerization through its methacrylate group and post-polymerization modification via its reactive chloroethyl group. This versatility makes it a key building block in the development of advanced materials for various applications, including drug delivery systems and biomedical devices.
This document details the primary synthetic routes, experimental protocols, and key reaction parameters. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Physicochemical Properties of 2-Chloroethyl Methacrylate
| Property | Value | Reference |
| CAS Number | 1888-94-4 | [1] |
| Molecular Formula | C₆H₉ClO₂ | [1] |
| Molecular Weight | 148.59 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity | ≥97% | [1] |
Synthetic Routes
The synthesis of this compound from methacrylic acid can be primarily achieved through two established methods: direct acid-catalyzed esterification and a two-step process involving the acidolysis of boron esters.
Direct Acid-Catalyzed Esterification (Fischer Esterification)
The most common and industrially relevant method for synthesizing 2-CEMA is the direct esterification of methacrylic acid with 2-chloroethanol (B45725).[3] This is an equilibrium reaction where water is eliminated, and the reaction is driven towards the product side by removing the water as it is formed, often through azeotropic distillation.[3] The reaction is catalyzed by a strong acid.[3]
Caption: A generalized experimental workflow for the synthesis of 2-CEMA.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the esterification of methacrylic acid, although specific data for 2-chloroethanol is limited.
| Parameter | Typical Range/Value | Notes |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1.2:1 | An excess of the less expensive reagent is often used to drive the equilibrium. |
| Catalyst Concentration | Catalytic amounts | Typically a small percentage of the total reaction mass. |
| Reaction Temperature | 60 - 120 °C | Dependent on the solvent and catalyst used. [3] |
| Reaction Time | Several hours | Monitored by the collection of water in the Dean-Stark trap. |
| Yield | Variable | Highly dependent on reaction conditions and efficiency of water removal. |
Conclusion
The synthesis of this compound from methacrylic acid is a well-established process, with direct acid-catalyzed esterification being the most practical route. Careful control of reaction conditions, particularly the efficient removal of water, is crucial for achieving high yields. The alternative boron ester acidolysis method offers a viable laboratory-scale option. The dual functionality of 2-CEMA continues to make it a monomer of significant interest for the development of novel polymers with tailored properties for advanced applications in the pharmaceutical and biomedical fields.
References
2-Chloroethyl Methacrylate: A Comprehensive Technical Guide
CAS Number: 1888-94-4
This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on 2-Chloroethyl methacrylate (B99206). This document provides critical information regarding its chemical properties, comprehensive safety data, and procedural guidelines for safe handling.
Core Chemical and Physical Properties
2-Chloroethyl methacrylate is an organic compound classified as an ester of methacrylic acid.[1] It is primarily used as a monomer in the preparation of poly(this compound). The presence of both a polymerizable methacrylate group and a reactive chloroethyl group makes it a versatile building block in polymer science.[2]
| Property | Value |
| CAS Number | 1888-94-4 |
| Molecular Formula | C6H9ClO2[1][3][4][5] |
| Molecular Weight | 148.59 g/mol [2][3][4][5] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Purity | ≥97%[4] |
| EINECS Number | 217-566-1[3][6] |
| Storage Temperature | 2-8°C, sealed in a dry environment[7] |
Safety Data Sheet Summary
The following tables summarize the critical safety information derived from the Safety Data Sheet (SDS) for this compound.
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed[5][7][8] |
| Acute Toxicity (Inhalation) | Category 3 | Danger | H331: Toxic if inhaled[5][8] |
| Acute Toxicity (Dermal) | Category 3 | Danger | H311: Toxic in contact with skin[7] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[5][7][8] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[6] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | Warning | H335: May cause respiratory irritation[6] |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Immediately call a physician or poison control center.[6][9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9] |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice.[6][9] |
Experimental Protocols: Safe Handling and Personal Protection
Adherence to strict safety protocols is mandatory when handling this compound due to its toxicity.
Engineering Controls:
-
Work exclusively under a chemical fume hood.
-
Ensure eyewash stations and safety showers are in close proximity to the workstation.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[6]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][9]
-
Incompatible Materials: Strong oxidizing agents, strong bases.
Visualized Workflows and Hazard Relationships
The following diagrams illustrate the safe handling workflow and the relationship between exposure routes and health effects.
References
- 1. CAS 1888-94-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 3. This compound CAS#: 1888-94-4 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C6H9ClO2 | CID 15905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. utsi.edu [utsi.edu]
- 7. This compound | 1888-94-4 [sigmaaldrich.com]
- 8. chemical-label.com [chemical-label.com]
- 9. fishersci.com [fishersci.com]
Polymerization Mechanism of 2-Chloroethyl Methacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl methacrylate (B99206) (CEMA) is a versatile functional monomer widely utilized in polymer chemistry. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive chloroethyl group, allows for the synthesis of a diverse range of polymers with tunable properties. The methacrylate group enables polymerization through various mechanisms, while the pendant chloroethyl group serves as a valuable site for post-polymerization modification, making CEMA an important building block for advanced materials in fields such as drug delivery, tissue engineering, and responsive systems. This guide provides a comprehensive overview of the primary polymerization mechanisms of CEMA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Polymerization Mechanisms
The polymerization of 2-Chloroethyl methacrylate can be achieved through several distinct mechanisms, each offering unique advantages in controlling the final polymer's properties, such as molecular weight, polydispersity, and architecture.
Free-Radical Polymerization
Conventional free-radical polymerization is a robust and widely used method for polymerizing CEMA.[1] This process is typically initiated by the thermal decomposition of a radical initiator, which generates free radicals that subsequently react with CEMA monomers to propagate the polymer chain.
Mechanism:
The process involves three key stages: initiation, propagation, and termination.[2]
-
Initiation: A radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)) decomposes upon heating to form primary radicals. These radicals then react with a CEMA monomer to create an active monomer radical.
-
Propagation: The monomer radical adds to another CEMA monomer, and this process repeats, rapidly increasing the chain length.
-
Termination: The growth of polymer chains is halted through either combination or disproportionation of two growing radical chains.
Experimental Protocol: Free-Radical Polymerization of CEMA
This protocol is a representative example for the synthesis of poly(this compound) (PCEMA) via free-radical polymerization in solution.
Materials:
-
This compound (CEMA), inhibitor removed
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Monomer and Solvent Preparation: Purify CEMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Dry the chosen solvent over appropriate drying agents and distill under an inert atmosphere.
-
Reaction Setup: Assemble a dry Schlenk flask or a three-necked round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stir bar.
-
Charging the Reactor: Under a stream of inert gas, add the desired amount of CEMA and anhydrous solvent to the flask. For example, a solution of CEMA in THF can be prepared.[1]
-
Initiator Addition: Dissolve the initiator (e.g., BPO) in a small amount of the reaction solvent and add it to the monomer solution. The initiator concentration typically ranges from 0.1 to 1 mol% relative to the monomer.
-
Degassing: To remove dissolved oxygen which can inhibit the polymerization, degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 60-80 °C) and stir the mixture.[3] The reaction is typically carried out for several hours (e.g., 7-9 hours).[3]
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[4]
Quantitative Data:
| Parameter | Value | Conditions | Reference |
| Yield | 85.6% | Initiator: BPO, Solvent: THF, Temperature: 60°C | [1] |
| Number-Average Molecular Weight (Mn) | 67.0 kDa | Initiator: BPO, Solvent: THF, Temperature: 60°C | [1] |
| Overall Activation Energy (Ea) | 58 ± 4 kJ/mol | For a similar methacrylate monomer with AIBN in DMF at 50°C. | [5] |
Diagram of Free-Radical Polymerization Workflow:
Controlled Radical Polymerization
Controlled/living radical polymerization (CRP) techniques offer significant advantages over conventional free-radical methods, primarily the ability to synthesize polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful CRP methods applicable to CEMA.
ATRP is a versatile CRP technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.[6] This allows for a controlled growth of polymer chains.
Mechanism:
The ATRP mechanism is based on a reversible halogen atom transfer between a dormant species (alkyl halide) and a transition metal complex in a lower oxidation state (e.g., Cu(I) complex). This generates a radical that can propagate and a metal complex in a higher oxidation state (e.g., Cu(II) complex). The reverse reaction deactivates the growing radical, leading to a low concentration of active species and thus minimizing termination reactions.
Experimental Protocol: ATRP of CEMA (Adapted from similar methacrylates)
This protocol is a general guideline for the ATRP of CEMA, which may require optimization.
Materials:
-
This compound (CEMA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA or 2,2'-bipyridine, bpy)
-
Solvent (e.g., anisole, dimethylformamide)
-
Methanol/Hexane mixture for precipitation
-
Nitrogen or Argon gas
Procedure:
-
Monomer and Reagent Purification: Purify CEMA as described for free-radical polymerization. The initiator and solvent should be distilled before use. The catalyst (CuBr) should be purified to remove any oxidized species.
-
Reaction Setup: In a dry Schlenk flask, add the catalyst (CuBr) and ligand (e.g., PMDETA) under an inert atmosphere.
-
Addition of Monomer and Solvent: Add the degassed solvent and CEMA monomer to the flask via a syringe.
-
Initiator Addition and Polymerization: After dissolving the catalyst complex, add the initiator (e.g., EBiB) to start the polymerization. The reaction is typically conducted at a controlled temperature (e.g., 50-90 °C).
-
Monitoring the Reaction: Samples can be taken periodically to monitor monomer conversion (by GC or NMR) and the evolution of molecular weight and PDI (by GPC).
-
Termination and Purification: Terminate the reaction by exposing the catalyst to air. Dilute the reaction mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like a methanol/hexane mixture.
-
Drying: Dry the purified polymer under vacuum.
Quantitative Data (for similar methacrylate systems):
| Parameter | Value | Conditions | Reference |
| Polydispersity Index (PDI) | 1.11 - 1.47 | ATRP of DMAEMA and BMA in water/2-propanol | [7] |
| Molecular Weight | Up to 34,000 g/mol | ATRP of DMAEMA and BMA in water/2-propanol | [7] |
Diagram of ATRP Mechanism:
RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[8]
Mechanism:
The RAFT mechanism involves a series of addition-fragmentation equilibria. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the initial propagating radical or a new radical derived from the RAFT agent, which can then initiate a new polymer chain. This rapid exchange process ensures that all chains have an equal probability of growing, leading to a low PDI.
Experimental Protocol: RAFT Polymerization of CEMA (General Procedure)
This is a general protocol and the choice of RAFT agent and initiator is crucial for a successful polymerization.
Materials:
-
This compound (CEMA), inhibitor removed
-
RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Methanol for precipitation
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation: Purify CEMA and the solvent as previously described. The RAFT agent and initiator are typically used as received or recrystallized.
-
Reaction Setup: In a Schlenk tube or flask, dissolve the CEMA monomer, RAFT agent, and initiator in the chosen solvent.
-
Degassing: Degas the reaction mixture thoroughly using freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed reaction vessel in a thermostated oil bath at the appropriate temperature (e.g., 60-80 °C) to initiate polymerization.
-
Monitoring and Termination: Monitor the reaction progress by taking samples for analysis. The polymerization can be stopped by cooling the reaction mixture and exposing it to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., methanol or cold hexane). The color of the RAFT agent may persist in the polymer. Further purification might involve reprecipitation or column chromatography.
-
Drying: Dry the final polymer under vacuum.
Quantitative Data (for similar methacrylate systems):
| Parameter | Value | Conditions | Reference |
| Polydispersity Index (PDI) | < 1.5 | RAFT of methacrylic monomers with a trithiocarbonate CTA | [9] |
| Molecular Weight | Controlled by [M]/[CTA] ratio | RAFT of methacrylic monomers | [9] |
Diagram of RAFT Polymerization Mechanism:
Anionic Polymerization
Anionic polymerization of CEMA can be achieved under specific conditions, typically at low temperatures, to produce well-defined polymers with narrow molecular weight distributions.[1] However, side reactions can be a significant challenge.
Mechanism:
Anionic polymerization is initiated by a nucleophile (e.g., an organolithium compound) that attacks the double bond of the CEMA monomer, creating a carbanion. This carbanion then propagates by adding to other monomer units. The chloroethyl group can be susceptible to nucleophilic attack by the propagating anionic chain end, leading to side reactions and termination.
Experimental Protocol: Anionic Polymerization of CEMA
This protocol is based on the anionic polymerization of 2-haloethyl methacrylates.
Materials:
-
This compound (CEMA), highly purified and dried
-
Initiator (e.g., 1,1-diphenyl-3-methylpentyllithium)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Lithium chloride (LiCl) to suppress side reactions
-
Methanol for termination
-
High-vacuum line and glassware
Procedure:
-
Rigorous Purification: All reagents and glassware must be rigorously purified and dried. CEMA and THF are typically distilled from drying agents under high vacuum.
-
Reaction Setup: The polymerization is carried out in a glass reactor under high vacuum or a very dry inert atmosphere.
-
Initiation: The reaction is initiated by adding the initiator solution to the cooled monomer solution in THF at a low temperature (e.g., -78 °C).[1]
-
Polymerization: The polymerization proceeds at this low temperature. The presence of LiCl helps to control the polymerization and afford polymers with predictable molecular weights.[1]
-
Termination: The polymerization is terminated by adding a proton source, such as degassed methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Quantitative Data:
| Parameter | Value | Conditions | Reference |
| Polydispersity Index (PDI) | Narrow | THF at -78°C with 1,1-diphenyl-3-methylpentyllithium and LiCl | [1] |
| Molecular Weight | Predictable | THF at -78°C with 1,1-diphenyl-3-methylpentyllithium and LiCl | [1] |
Diagram of Anionic Polymerization Logical Flow:
Conclusion
The polymerization of this compound can be accomplished through a variety of mechanisms, each offering distinct levels of control over the resulting polymer's properties. Conventional free-radical polymerization provides a straightforward method for producing high molecular weight PCEMA. For applications requiring well-defined polymer architectures, narrow molecular weight distributions, and the synthesis of block copolymers, controlled radical polymerization techniques such as ATRP and RAFT are the methods of choice. Anionic polymerization also offers a pathway to well-defined polymers, though it demands more stringent experimental conditions to mitigate side reactions. The choice of polymerization technique will ultimately depend on the desired material properties and the specific requirements of the intended application in research, drug development, or materials science. The reactive chloroethyl group remains a key feature of CEMA-based polymers, enabling a wide range of post-polymerization modifications to create functional and "smart" materials.
References
- 1. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 2. ripublication.com [ripublication.com]
- 3. benchchem.com [benchchem.com]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Physical Properties of Poly(2-chloroethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-chloroethyl methacrylate), commonly abbreviated as P2CEM, is a versatile synthetic polymer that holds significant interest in the fields of materials science and drug development. Its unique chemical structure, featuring a reactive chloroethyl pendant group on a polymethacrylate (B1205211) backbone, makes it an invaluable intermediate for the synthesis of a wide array of functional polymers. The presence of a readily displaceable chlorine atom allows for straightforward post-polymerization modification, enabling the covalent attachment of various molecules, including drugs, targeting ligands, and other functional moieties. This adaptability makes P2CEM a key building block for creating sophisticated drug delivery systems, responsive hydrogels, and advanced biomaterials. This technical guide provides an in-depth overview of the core physical properties of P2CEM, detailed experimental protocols for its characterization, and a look into its applications.
Core Physical Properties of Poly(this compound)
The physical characteristics of P2CEM are fundamental to its application and processing. These properties are influenced by factors such as molecular weight, polydispersity, and thermal history, which are in turn controlled by the synthesis conditions. A summary of key quantitative properties is presented below.
| Property | Value | Method of Determination |
| Refractive Index (n) | 1.5170[1] | Refractometry |
| Glass Transition Temp. (Tg) | Not widely reported in the literature. | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | Decomposes via a first-order kinetic model.[2] | Thermogravimetric Analysis (TGA) |
| Molecular Weight (Mn) | Dependent on synthesis; 67.0 kDa reported in one study.[3] | Size Exclusion Chromatography (SEC) |
| Solubility | Soluble in organic solvents (e.g., acetone (B3395972), ethanol); limited solubility/immiscible in water.[3][4][5] | Solubility Testing |
Molecular Weight and Polydispersity
The molecular weight of P2CEM is not an intrinsic property but is determined by the specific conditions of its polymerization. Control over reaction parameters such as monomer-to-initiator ratio, temperature, and reaction time allows for the synthesis of polymers with varying chain lengths. For instance, P2CEM with a number-average molecular weight (Mn) of 67.0 kDa has been synthesized via conventional free-radical polymerization.[3] The distribution of molecular weights within a polymer sample, known as polydispersity, is also a critical parameter affecting its mechanical and solution properties.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state.[6][7] This parameter is crucial as it defines the upper use temperature for the material in its rigid form and influences its mechanical properties.
An extensive literature search did not yield a specific, consistently reported value for the glass transition temperature of poly(this compound). The Tg of polymethacrylates is highly dependent on the structure of the ester side chain.[8][9] For context, poly(methyl methacrylate) has a Tg of approximately 105°C, while poly(ethyl methacrylate) has a Tg around 65°C. Given the presence of the chloroethyl group, the Tg of P2CEM would require experimental determination for any specific sample. A detailed protocol for its measurement is provided in the "Experimental Protocols" section.
Thermal Stability
The thermal stability of P2CEM has been investigated using thermogravimetric analysis (TGA). Studies show that the thermal degradation of P2CEM follows a first-order kinetic model.[2] When compared to other poly(chloroalkyl methacrylate)s, its stability is comparable to or slightly less than poly(3-chloropropyl methacrylate) (P3CPM).[2] The degradation process typically involves the decomposition of the side chains and eventual scission of the polymer backbone at higher temperatures. Precise decomposition temperatures (e.g., Tonset, Tmax) are dependent on the heating rate and atmosphere (e.g., nitrogen or air) used during TGA analysis.
Refractive Index
The refractive index of a polymer is a measure of how it bends light and is an important property for optical applications. Poly(this compound) has a reported refractive index of 1.5170 .[1]
Solubility
P2CEM is generally soluble in a range of organic solvents, including acetone and ethanol, but exhibits limited solubility or is considered immiscible in water.[3][4][5] This solubility profile is typical for many polymethacrylates and is a key consideration for its processing, purification, and use in solution-based modification reactions. The selection of an appropriate solvent system is critical for creating homogenous solutions for casting films or performing chemical transformations.
Chemical Reactivity and Modification
The primary utility of P2CEM in drug development stems from the reactivity of its pendant chloroethyl group. The chlorine atom serves as a good leaving group, making the polymer susceptible to nucleophilic substitution reactions.[3] This allows for the covalent grafting of a wide variety of functional molecules onto the polymer backbone after polymerization is complete, as illustrated in the diagram below.
A key example of this is the hydrolysis of the chloroethyl group to a hydroxyethyl (B10761427) group, converting P2CEM into poly(2-hydroxyethyl methacrylate) (PHEMA), a well-known biocompatible hydrogel material extensively used in contact lenses and drug delivery systems.[10][11][12]
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of P2CEM follow a logical workflow to ensure the desired material properties are achieved. This process begins with polymerization, followed by purification and detailed analysis of its physical and chemical properties.
References
- 1. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal analysis of polymer blends and double layer by DSC | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. polymersource.ca [polymersource.ca]
Solubility of 2-Chloroethyl methacrylate in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloroethyl Methacrylate (B99206) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroethyl methacrylate (2-CEMA) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of liquid monomers like 2-CEMA. This information is crucial for professionals working in polymer chemistry, materials science, and drug development where 2-CEMA may be used as a monomer for synthesis or as a component in formulations.
Overview of this compound (2-CEMA)
This compound is a functional monomer with the chemical formula C₆H₉ClO₂. It possesses both a polymerizable methacrylate group and a reactive chloroethyl group, making it a versatile building block in polymer synthesis. The presence of the chlorine atom allows for post-polymerization modification, enabling the introduction of various functionalities. Understanding its solubility is critical for controlling polymerization kinetics, designing reaction conditions, and formulating polymer-based products.
Qualitative Solubility of this compound
Based on available chemical data sheets and safety information, the solubility of this compound in common organic solvents can be summarized as follows. It is generally described as being soluble in many organic solvents while having limited solubility or being immiscible with water.[1][2]
| Solvent Classification | Solvent | Qualitative Solubility |
| Alcohols | Ethanol (B145695) | Soluble[1] |
| Ketones | Acetone (B3395972) | Soluble[1] |
| Water | Water | Immiscible/Limited[1][2] |
Note: "Soluble" indicates that 2-CEMA is expected to form a homogeneous solution with the solvent. "Immiscible/Limited" indicates that it will not mix or will only mix to a very small extent. For precise applications, quantitative determination of solubility is recommended.
Experimental Protocol for Determining the Solubility of a Liquid Monomer
Objective: To determine the mass of a liquid monomer that can be dissolved in a given mass or volume of an organic solvent at a specific temperature to form a saturated solution.
Materials:
-
This compound (or other liquid monomer)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Glass vials with airtight caps
-
Calibrated pipettes or micropipettes
-
Vortex mixer or magnetic stirrer with stir bars
-
Centrifuge (optional)
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Bring the monomer and solvent to the desired experimental temperature in a temperature-controlled bath.
-
-
Sample Preparation (Creation of a Saturated Solution):
-
Add a known mass of the organic solvent to a series of vials.
-
Incrementally add the liquid monomer to each vial in small, known volumes (or masses).
-
After each addition, securely cap the vial and mix vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 10-15 minutes) to ensure thorough mixing.
-
Continue adding the monomer until a persistent second phase (immiscibility or cloudiness) is observed, indicating that the solution is saturated. Then, add a small excess of the monomer to ensure saturation.
-
-
Equilibration:
-
Place the vials containing the saturated solutions in the temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to allow them to reach equilibrium. Gentle agitation during this period is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the two phases to separate. If separation is slow, the vials can be centrifuged at a controlled temperature.
-
-
Sampling of the Saturated Solvent Phase:
-
Carefully extract a known mass or volume of the clear, saturated solvent phase (the top or bottom layer, depending on the densities) using a calibrated pipette. Be cautious not to disturb the interface or withdraw any of the undissolved monomer phase.
-
Transfer the sampled saturated solution to a pre-weighed evaporating dish or beaker. Record the mass of the evaporating dish with the sample.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of the monomer to avoid loss of the solute. A vacuum desiccator can also be used for more volatile monomers.
-
Continue the evaporation process until a constant weight of the remaining monomer is achieved.
-
-
Data Calculation:
-
Mass of the solvent in the sample: This can be determined by subtracting the final mass of the monomer from the total mass of the sampled saturated solution.
-
Solubility Calculation: Express the solubility as grams of monomer per 100 grams of solvent or grams of monomer per 100 mL of solvent.
Solubility ( g/100 g solvent) = (Mass of monomer / Mass of solvent) x 100
Solubility ( g/100 mL solvent) = (Mass of monomer / Volume of solvent) x 100
-
Safety Precautions: this compound is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for 2-CEMA and the chosen solvent before commencing any experimental work.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of a liquid monomer in an organic solvent.
Caption: Experimental workflow for determining the solubility of a liquid monomer.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, its qualitative solubility in common solvents like ethanol and acetone is established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Understanding the solubility of 2-CEMA is a fundamental requirement for its effective use in research, development, and industrial applications, ensuring proper reaction control and product formulation.
References
A Technical Guide to the Reactivity of the Chloroethyl Group in 2-Chloroethyl Methacrylate (CEMA) for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chloroethyl group is a pivotal functional moiety in the fields of polymer chemistry and drug development due to its inherent reactivity. In the context of 2-chloroethyl methacrylate (B99206) (CEMA), this group imparts a versatile handle for post-polymerization modification, enabling the creation of functional materials for biomedical applications. For drug development professionals, understanding the reactivity of the chloroethyl group is critical, as it is the cornerstone of a major class of alkylating anticancer agents. This technical guide provides an in-depth analysis of the chemical reactivity of the chloroethyl group in CEMA, detailing its primary reaction pathways, influencing factors, and its parallels with established chloroethyl-containing pharmaceuticals. The document includes detailed experimental protocols for studying this reactivity and quantitative data to inform research and development efforts.
Introduction: The Dual Functionality of CEMA
2-Chloroethyl methacrylate (CEMA) is a functional monomer featuring two distinct reactive sites: a polymerizable methacrylate group and a reactive chloroethyl group.[1] This bifunctionality makes CEMA a valuable building block for advanced polymers.[1] While the methacrylate group readily participates in radical polymerization to form a polymer backbone, the pendant chloroethyl group provides a reactive site for subsequent chemical transformations.[1]
The chlorine atom, being a good leaving group, makes the ethyl side chain susceptible to nucleophilic substitution reactions.[1][2] This reactivity is widely exploited in materials science to graft side chains, attach biologically active molecules, or create cross-linked polymer networks.[1] In the realm of drug development, this same reactivity profile is mirrored in classic nitrogen mustards and other alkylating agents, where the chloroethyl group is the active component responsible for their therapeutic (and toxic) effects.[3][4]
Core Reactivity of the Chloroethyl Group
The reactivity of the chloroethyl group is dominated by two primary, often competing, pathways: direct nucleophilic substitution (SN2) and intramolecular cyclization (neighboring group participation) to form a highly reactive intermediate.
Direct Nucleophilic Substitution (SN2)
In the absence of an appropriately positioned internal nucleophile, the primary reaction is a direct SN2 displacement of the chloride ion by an external nucleophile (Nu:). This reaction is fundamental to the post-polymerization modification of poly(CEMA).
-
Reaction: R-CH₂CH₂-Cl + Nu⁻ → R-CH₂CH₂-Nu + Cl⁻
-
Significance: This pathway allows for the covalent attachment of various functional groups, such as azides, amines, or thiols, onto the polymer backbone.[1] The conversion of poly(CEMA) to poly(2-azidoethyl methacrylate) is a key example of this type of modification.[1]
Intramolecular Cyclization: Formation of Strained Intermediates
The most significant reaction pathway for chloroethyl groups in drug development is intramolecular cyclization, which occurs when a nucleophilic atom (typically nitrogen or sulfur) is part of the same molecule and positioned to attack the carbon bearing the chlorine.
In nitrogen mustards like bis(2-chloroethyl)amine (B1207034), the lone pair of electrons on the nitrogen atom attacks the β-carbon, displacing the chloride ion to form a highly strained and electrophilic three-membered ring known as an aziridinium (B1262131) ion.[3][5] This intermediate is the primary alkylating species responsible for the biological activity of these compounds.[3][4]
While the CEMA monomer itself lacks the internal nucleophile for this cyclization, polymers derived from CEMA can be functionalized with amine groups, which would then enable this powerful activation mechanism. The principles governing this cyclization are directly applicable.
Caption: Mechanism of chloroethyl group activation via intramolecular cyclization to form a reactive aziridinium ion.
Quantitative Data and Factors Influencing Reactivity
The rate of both SN2 reactions and intramolecular cyclization is highly dependent on several factors. While specific kinetic data for CEMA is sparse in publicly available literature, the general principles from analogous systems are well-established.
Table 1: Factors Influencing Chloroethyl Group Reactivity
| Parameter | Effect on Cyclization/SN2 Rate | Rationale |
|---|---|---|
| pH | Increases significantly at alkaline pH (>8) for amines.[5] | The amine must be in its free base (deprotonated) form to be nucleophilic. At acidic pH, the protonated amine is non-nucleophilic, enhancing stability.[5] |
| Temperature | Increases with temperature. | Provides the necessary activation energy for the reaction. However, elevated temperatures (>60°C) can promote side reactions.[5] |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) are preferred for SN2.[6] | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Protic solvents can decrease the rate by solvating the nucleophile. |
| Leaving Group | Reactivity order: I > Br > Cl > F. | The rate of substitution is dependent on the stability of the leaving group. Iodide is a better leaving group than chloride.[6][7] |
| Nucleophile Strength | Stronger nucleophiles lead to faster SN2 rates. | The rate is directly proportional to the nucleophilicity of the attacking species (e.g., RS⁻ > RNH₂ > ROH).[8] |
Application in Drug Development: DNA Alkylation
The primary application of chloroethyl reactivity in oncology is the alkylation of DNA, which leads to cytotoxicity in rapidly dividing cancer cells. Bifunctional alkylating agents, containing two chloroethyl groups, can form both mono-adducts and highly cytotoxic inter- and intrastrand cross-links in the DNA double helix.[4]
Caption: Simplified pathway of DNA cross-linking by a bifunctional chloroethyl-containing alkylating agent.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the reactivity of the chloroethyl group.
Protocol 6.1: Monitoring Nucleophilic Substitution by GC-MS
This protocol describes a method to monitor the reaction of a chloroethyl-containing compound with a nucleophile using an internal standard for quantification.
Objective: To determine the reaction kinetics of the substitution of the chloroethyl group.
Materials:
-
This compound (CEMA) or other chloroethyl compound (Analyte)
-
Nucleophile (e.g., Sodium Azide, Thiophenol)
-
Internal Standard (IS) (e.g., (2-Bromoethyl)benzene-D5 or a stable compound with similar chromatographic properties but a different mass)[9]
-
Reaction Solvent (e.g., dry Acetonitrile or DMF)
-
Quenching Solution (e.g., Deionized Water)
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
GC-MS vials, syringes, and standard laboratory glassware
Procedure:
-
Standard Preparation: Prepare stock solutions of the analyte and the internal standard (e.g., 1 mg/mL in acetonitrile). Create a series of calibration standards with a fixed concentration of IS and varying concentrations of the analyte.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chloroethyl compound (e.g., 10 mmol) in the reaction solvent (20 mL).
-
Reaction Initiation: Add the nucleophile (e.g., 12 mmol) to the flask. If necessary, heat the reaction to the desired temperature (e.g., 60°C).
-
Sampling: At designated time points (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of deionized water to stop the reaction.[9]
-
Sample Preparation for GC-MS:
-
To each quenched sample, add a precise volume (e.g., 100 µL) of the internal standard stock solution.[9]
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute to extract the organic components.[9]
-
Allow the layers to separate and transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate.[9]
-
Transfer the dried organic solution to a GC-MS vial.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic m/z ions for the analyte, the product, and the internal standard.[9]
-
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each time point. Use the calibration curve to determine the concentration of the analyte over time and calculate the reaction rate constant.[9]
Protocol 6.2: Synthesis and Stabilization of a Chloroethyl Amine
This protocol outlines the synthesis of a chloroethyl amine and the critical step of converting it to its hydrochloride salt to prevent premature intramolecular cyclization.
Objective: To synthesize a reactive chloroethyl amine and store it in a stable, non-reactive form.
Materials:
-
Thionyl Chloride (SOCl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Hydrochloric Acid (e.g., in isopropanol (B130326) or as HCl gas)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diethanolamine (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Chlorination: Slowly add thionyl chloride (2.2 equivalents) dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Salt Formation:
-
Cool the reaction mixture to room temperature and slowly quench by adding it to ice-cold water.
-
Adjust the pH to >10 with a strong base (e.g., 6N NaOH) to generate the free base, bis(2-chloroethyl)amine.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane.
-
Crucially, immediately convert the reactive free base to its stable salt. Combine the organic extracts and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.
-
The bis(2-chloroethyl)amine hydrochloride salt will precipitate as a white solid.[3][5]
-
-
Purification: Collect the precipitate by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.
-
Storage: Store the hydrochloride salt in a desiccator. The protonated amine is not nucleophilic, thus preventing the intramolecular cyclization to the aziridinium ion.[5]
Caption: Workflow for the synthesis and stabilization of a reactive chloroethyl amine as its hydrochloride salt.
Conclusion
The chloroethyl group in CEMA is a versatile functional handle whose reactivity is primarily characterized by nucleophilic substitution. While this is useful for post-polymerization modification in materials science, the true potential from a drug development perspective lies in the intramolecular cyclization pathway. By functionalizing poly(CEMA) or designing small molecules with appropriately positioned nucleophiles, this group can be transformed into a potent electrophile analogous to those found in clinically approved alkylating agents. Understanding the factors that control this reactivity—pH, temperature, and solvent—is paramount for designing novel drug delivery systems, prodrugs, and therapeutic agents that leverage the potent bioactivity of the chloroethyl moiety. The protocols and data presented herein provide a foundational framework for the rational design and evaluation of such systems.
References
- 1. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 2. CAS 1888-94-4: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Chlornaphazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2-Chloroethyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloroethyl methacrylate (B99206) (CEMA), a versatile monomer widely utilized in polymer synthesis for biomedical and pharmaceutical applications. This document details the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics of CEMA, supported by detailed experimental protocols and data interpretation.
Introduction
2-Chloroethyl methacrylate (CEMA) is a functional monomer featuring a polymerizable methacrylate group and a reactive chloroethyl group.[1] This dual functionality makes it a valuable building block for the synthesis of a wide array of polymers with tailored properties for applications such as drug delivery systems, dental materials, and coatings. Accurate characterization of CEMA is crucial to ensure the quality and reproducibility of these polymeric materials. Spectroscopic techniques, particularly NMR and FTIR, are powerful tools for the structural elucidation and purity assessment of this monomer.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and FTIR analysis of this compound. These predictions are based on the known chemical shifts and vibrational frequencies of analogous functional groups in similar molecules.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| =CH2 (a) | ~6.1 | Singlet | - |
| =CH2 (b) | ~5.6 | Singlet | - |
| -O-CH2- | ~4.3 | Triplet | ~5-6 |
| -CH2-Cl | ~3.7 | Triplet | ~5-6 |
| -CH3 | ~1.9 | Singlet | - |
Table 2: Predicted 13C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ) (ppm) |
| C=O | ~167 |
| C=CH2 | ~136 |
| C=CH2 | ~126 |
| -O-CH2- | ~64 |
| -CH2-Cl | ~41 |
| -CH3 | ~18 |
Table 3: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm-1) | Vibrational Mode | Intensity |
| ~2960 | C-H stretch (methyl) | Medium |
| ~1720 | C=O stretch (ester) | Strong |
| ~1635 | C=C stretch (alkene) | Medium |
| ~1450 | C-H bend (methyl) | Medium |
| ~1160 | C-O stretch (ester) | Strong |
| ~650 | C-Cl stretch | Medium-Strong |
Spectroscopic Interpretation
1H NMR Spectroscopy
The proton NMR spectrum of CEMA is expected to show distinct signals corresponding to the different proton environments in the molecule. The two protons of the terminal vinyl group (=CH2) are diastereotopic and are predicted to appear as two separate singlets at approximately 6.1 and 5.6 ppm. The methylene (B1212753) protons of the ethyl group will be split into two triplets due to coupling with each other. The protons on the carbon adjacent to the oxygen (-O-CH2-) are expected to be downfield around 4.3 ppm, while the protons on the carbon bearing the chlorine atom (-CH2-Cl) should appear at a slightly more upfield position, around 3.7 ppm. The methyl protons on the methacrylate group are expected to appear as a sharp singlet at approximately 1.9 ppm.
13C NMR Spectroscopy
The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, around 167 ppm. The two sp2 hybridized carbons of the vinyl group are predicted to resonate at approximately 136 ppm and 126 ppm. The sp3 hybridized carbons of the ethyl group will appear further upfield, with the carbon attached to the oxygen (-O-CH2-) at around 64 ppm and the carbon attached to the chlorine (-CH2-Cl) at approximately 41 ppm. The methyl carbon is expected to be the most shielded, with a chemical shift around 18 ppm.
FTIR Spectroscopy
The FTIR spectrum of CEMA is characterized by several key absorption bands. A strong, sharp peak around 1720 cm-1 is indicative of the C=O stretching vibration of the ester functional group. The C=C stretching of the methacrylate's vinyl group is expected to appear as a medium intensity band around 1635 cm-1. The C-O stretching vibration of the ester will likely produce a strong band around 1160 cm-1. The presence of the chloroethyl group should be confirmed by a medium to strong intensity band in the region of 650 cm-1, corresponding to the C-Cl stretching vibration.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. Sample Preparation
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in an NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing.
4.1.2. Data Acquisition
-
Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For 1H NMR, a sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.
-
For 13C NMR, a larger number of scans will be necessary due to the low natural abundance of the 13C isotope.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
4.2.2. Data Acquisition
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm-1).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of this compound using NMR and FTIR techniques. The predicted spectral data and detailed experimental protocols serve as a valuable resource for researchers and scientists in confirming the structure and purity of this important monomer, thereby ensuring the integrity of subsequent polymerization reactions and the quality of the resulting materials for various advanced applications.
References
A Comprehensive Technical Guide to the Thermal Properties of Poly(2-chloroethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of poly(2-chloroethyl methacrylate) (PCEMA), a functional polymer with significant potential in various scientific and biomedical applications. This document summarizes key thermal characteristics, details experimental methodologies for their determination, and presents quantitative data in a structured format for ease of comparison.
Introduction to Poly(this compound)
Poly(this compound) is a polymer distinguished by its reactive chloroethyl group, making it a versatile platform for post-polymerization modification.[1] This functionality allows for the grafting of side chains, attachment of bioactive molecules, or the formation of cross-linked networks, rendering it a material of interest in fields such as drug delivery and biomaterials.[1] Understanding the thermal behavior of PCEMA is critical for its processing, application, and ensuring its stability under various conditions.
Core Thermal Properties
The key thermal properties of a polymer dictate its behavior at different temperatures and are crucial for determining its processing window and service life. For an amorphous polymer like PCEMA, the most important thermal characteristics are its glass transition temperature and its thermal stability.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter for amorphous polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state.[2] This transition is not a true phase transition but rather a kinetic one, and the measured Tg can be influenced by factors such as the method of measurement and the heating or cooling rate. The Tg dictates the upper service temperature for rigid applications and the lower temperature limit for flexible applications. For PCEMA, a glass transition temperature of 52°C has been reported.
Thermal Stability and Degradation
The thermal stability of PCEMA is a measure of its ability to resist decomposition at elevated temperatures. The presence of a chlorine atom in the ester substituent significantly influences its thermolysis mechanism compared to other poly(alkyl methacrylates).[1][3] The thermal degradation of PCEMA can be a complex process involving crosslinking, depolymerization, and carbonization.[3] Studies have shown that the thermal stability of PCEMA is comparable to or slightly lower than that of poly(3-chloropropyl methacrylate) (P3CPM) and lower than itaconate-based polymers like poly(di-2-chloroethyl itaconate) (PD2CEI) and poly(di-3-chloropropyl itaconate) (PD3CPI).[4] The degradation process has been shown to follow a first-order kinetic model.[4]
Quantitative Thermal Property Data
The following table summarizes the key quantitative thermal properties of poly(this compound) and its copolymers as reported in the literature. It is important to note that variations in experimental conditions can affect these values.
| Property | Value | Measurement Conditions | Source |
| Glass Transition Temperature (Tg) of Homopolymer | 52 °C | Not Specified | |
| Glass Transition Temperature (Tg) of Homopolymer | 365 K (92 °C) | Not Specified | [2][5] |
| Tg of P(DEVP-co-CEMA) Copolymers | 33.4 to 72.7 °C | Decreases with increasing DEVP content | [6] |
| Initial Decomposition Temperature | Lower than PD3CPI and PD2CEI; Similar to or higher than P3CPM | Thermogravimetric Analysis | [4] |
Experimental Protocols
The characterization of the thermal properties of PCEMA is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To measure the glass transition temperature of PCEMA.
Methodology:
-
Sample Preparation: A small amount of the PCEMA sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 or 20°C/min) to a temperature well above its expected Tg (e.g., 150°C) to erase any prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., -50°C).
-
Second Heating Scan: A second heating scan is performed at the same rate as the first (e.g., 10 or 20°C/min) through the transition region.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve of the second heating scan. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the thermal stability and decomposition profile of PCEMA.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of PCEMA (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup: The TGA instrument is purged with an inert atmosphere (e.g., nitrogen) to study the non-oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the amount of residual char at the final temperature.
Visualizations
Experimental Workflow for Thermal Characterization
Caption: Experimental workflow for the thermal characterization of PCEMA.
Structure-Property Relationship in PCEMA Thermal Degradation
Caption: Influence of PCEMA's structure on its thermal degradation pathways.
Conclusion
The thermal properties of poly(this compound) are integral to its application and processing. Its glass transition temperature lies in a range that is relevant for many practical applications, and its thermal stability is influenced by the presence of the chloroethyl side group, leading to complex degradation pathways. The standardized protocols for DSC and TGA provide a reliable framework for the characterization of these properties, ensuring consistent and comparable data for research and development purposes. Further investigations into the effects of molecular weight, tacticity, and post-polymerization modifications on the thermal behavior of PCEMA will continue to be of high scientific and industrial importance.
References
Commercial availability and suppliers of 2-Chloroethyl methacrylate
An In-depth Technical Guide to 2-Chloroethyl Methacrylate (B99206): Commercial Availability, Properties, and Applications
For researchers, scientists, and drug development professionals, 2-Chloroethyl methacrylate (CEMA) is a versatile monomer with significant potential in polymer science and material development. Its dual functionality, featuring a polymerizable methacrylate group and a reactive chloroethyl group, allows for the synthesis of a wide array of functional polymers with tailored properties. This guide provides a comprehensive overview of its commercial availability, technical specifications, and key experimental protocols.
Commercial Availability and Suppliers
This compound is readily available from several chemical suppliers in various quantities and purities. The following table summarizes the offerings from prominent vendors.
| Supplier | Product Number/SKU | Purity | Stabilizer | Available Quantities |
| Sigma-Aldrich | AMBH97BA09CD | 98% | Not Specified | 1 g, 5 g, 10 g, 25 g[1] |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | AAA1775922 / ALF-L09783 | 97% | 400-600ppm hydroquinone (B1673460) | 10 g, 50 g[2][3][4] |
| Benchchem | B158982 | Not Specified | Not Specified | Inquire for details |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | Not Specified | Not Specified | Not Specified | Inquire for details[5] |
| Energy Chemical | Not Specified | Not Specified | Not Specified | Inquire for details[5] |
| Nanjing Chemlin Chemical Co., Ltd. | Not Specified | Not Specified | Not Specified | Inquire for details[5] |
| Shandong Xiya Chemical Co., Ltd. | Not Specified | Not Specified | Not Specified | Inquire for details[5] |
| Covalent Chemical | Not Specified | Not Specified | Not Specified | Bulk and LTL quantities[6] |
Technical Specifications
The physical and chemical properties of this compound are summarized in the table below. These specifications are crucial for designing and executing experiments.
| Property | Value | Source |
| CAS Number | 1888-94-4 | [5] |
| Molecular Formula | C6H9ClO2 | [5] |
| Molecular Weight | 148.59 g/mol | [5][7] |
| Appearance | Clear colorless to light yellow liquid | [2][4] |
| Melting Point | -38°C | [4] |
| Boiling Point | 59-60°C at 8 mmHg | [4] |
| Density | ~1.1635 g/mL | [4] |
| Refractive Index | 1.4510 | [4] |
| Flash Point | 170°C | [4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
| Solubility | Immiscible with water | [3][4] |
Experimental Protocols
The unique structure of this compound lends itself to various polymerization and modification reactions. Detailed below are protocols for its synthesis and polymerization.
Synthesis of 2-(2-Benzothiazolylthio)ethyl Methacrylate Derivatives
This protocol describes a nucleophilic substitution reaction where this compound is a key reactant.
Materials:
-
2-mercaptobenzothiazole (B37678) or 6-ethoxy-2-mercaptobenzothiazole
-
Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF)
-
This compound
-
5% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a reaction flask, combine 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of dimethylformamide.
-
Heat the mixture to 60°C.
-
Add this compound (29 mmol) dropwise to the reaction mixture.
-
Reflux the reaction medium overnight.
-
After cooling, wash the reaction mixture with a 5% aqueous solution of NaOH and extract with diethyl ether.
-
Separate the top organic layer, dry it over MgSO4, filter, and remove the solvent under vacuum to yield the final product.[8]
Radical Polymerization of this compound
This protocol details the homopolymerization of CEMA via a conventional free-radical polymerization method.
Materials:
-
This compound (CEMA)
-
Tetrahydrofuran (THF)
-
Benzoyl peroxide (BPO) as initiator
Procedure:
-
The homopolymerization of CEMA is conducted in a solution of tetrahydrofuran.
-
The reaction is initiated using benzoyl peroxide (BPO).
-
The polymerization is carried out at 60°C under an inert atmosphere to prevent oxygen from inhibiting the radical process.[7]
-
This method has been reported to yield poly(this compound) with a high yield of 85.6% and a molecular weight of 67.0 kDa.[7]
Reaction Workflows
The following diagrams illustrate the key reaction pathways involving this compound.
Caption: Synthesis of this compound via Esterification.
Caption: Free-Radical Polymerization of this compound.
Safety and Handling
This compound is classified as toxic if swallowed or inhaled and can cause serious eye damage.[9] It is essential to handle this chemical with appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat, and to work within a fume hood to prevent inhalation of vapors.[7] Store the compound in a dry, well-ventilated place at 2-8°C, away from light and oxidizing agents.[7] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
References
- 1. This compound | 1888-94-4 [sigmaaldrich.com]
- 2. This compound, 97%, stab. with 400-600ppm hydroquinone 50 g | Request for Quote [thermofisher.com]
- 3. This compound, 97%, stab. with 400-600ppm hydroquinone 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 1888-94-4 [m.chemicalbook.com]
- 6. Specialty Acrylates Supplier - Specialty Methacrylates Distributor - Bulk LTL [covalentchemical.com]
- 7. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C6H9ClO2 | CID 15905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Controlled Radical Polymerization of 2-Chloroethyl Methacrylate (CEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization of 2-chloroethyl methacrylate (B99206) (CEMA). The resulting polymer, poly(2-chloroethyl methacrylate) (PCEMA), is a versatile platform for a variety of applications in drug development and materials science due to its reactive side chains that allow for post-polymerization modification.
Introduction
This compound (CEMA) is a functional monomer that possesses both a polymerizable methacrylate group and a reactive chloroethyl group.[1] This dual functionality makes it an ideal candidate for the synthesis of well-defined, functional polymers using controlled radical polymerization (CRP) techniques. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over molecular weight, polydispersity, and polymer architecture.[2] The resulting PCEMA can be readily modified through nucleophilic substitution reactions of the pendant chloroethyl groups, enabling the attachment of a wide range of moieties for applications in bioconjugation and drug delivery.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from the controlled radical polymerization of methacrylates analogous to CEMA, illustrating the level of control achievable with ATRP and RAFT techniques.
Table 1: Atom Transfer Radical Polymerization (ATRP) of Methacrylates
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| HEMA | EBiB | CuCl/bpy | MEK/1-propanol | 50 | 4 | 95 | 21,000 | 1.29 |
| MMA | EBiB | CuBr/bpy | Bulk | 100 | 0.67 | 75 | 18,170 | 1.16 |
| DMAEMA | EBiB | CuBr/PMDETA | Water/Isopropanol | 25 | 1 | >95 | 20,000 | 1.15 |
| BMA | MPEG-Br | CuBr/bpy | Water/Isopropanol | 60 | 4 | 90 | 34,000 | 1.25 |
Data adapted from analogous methacrylate polymerizations.
Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of Methacrylates
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| MMA | CPDB | AIBN | Bulk | 80 | 3 | >90 | 39,600 | 1.09 |
| AEMA | CTP | VA-044 | Water | 50 | 2 | >95 | 25,000 | 1.12 |
| HEMA | CDB | AIBN | n-dodecane | 90 | 4 | >95 | 15,000 | 1.30 |
| GMA | CDITTC | ACHN | Bulk | 103 | 2 | 80 | 18,000 | 1.15 |
Data adapted from analogous methacrylate polymerizations.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via ATRP
This protocol describes a typical ATRP of CEMA to synthesize a well-defined homopolymer.
Materials:
-
This compound (CEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass CEMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask, add CuBr (e.g., 0.05 mmol).
-
Seal the flask and cycle between vacuum and inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add anisole (e.g., 5 mL) and PMDETA (e.g., 0.05 mmol). Stir until the copper complex dissolves.
-
Add the purified CEMA (e.g., 5 mmol) to the flask via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, place the flask in a thermostated oil bath at the desired temperature (e.g., 70 °C).
-
Inject the initiator, EBiB (e.g., 0.05 mmol), to start the polymerization.
-
Monitor the reaction by taking samples periodically for conversion and molecular weight analysis (GC and GPC).
-
Termination and Purification: To stop the polymerization, open the flask to air and add a small amount of THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol. Filter and dry the polymer under vacuum.
Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol outlines the synthesis of PCEMA using RAFT polymerization.
Materials:
-
This compound (CEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (B91453) (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass CEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask, add the RAFT agent (e.g., CPADB, 0.05 mmol), AIBN (e.g., 0.01 mmol), purified CEMA (e.g., 5 mmol), and 1,4-dioxane (e.g., 5 mL).
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, place the flask under a positive pressure of inert gas and immerse it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time.
-
Monitor the reaction by taking samples for analysis.
-
Termination and Purification: Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer in a large excess of cold hexane (B92381) or methanol. Filter and dry the polymer under vacuum.
Visualizations
Caption: ATRP mechanism for CEMA polymerization.
Caption: RAFT polymerization mechanism for CEMA.
Caption: Experimental workflow for PCEMA synthesis.
Applications in Drug Development
The pendant chloroethyl groups of PCEMA serve as versatile handles for post-polymerization modification, allowing for the covalent attachment of various functional molecules.
-
Bioconjugation: The chloroethyl groups can be converted to other functionalities, such as azides, for subsequent "click" chemistry reactions.[1] This enables the conjugation of PCEMA with biomolecules like peptides, proteins, and antibodies for targeted drug delivery or diagnostic applications.
-
Drug Delivery: Therapeutic agents can be conjugated to the PCEMA backbone through linkers that are stable in circulation but cleavable at the target site (e.g., by changes in pH or enzyme activity). The well-defined nature of polymers synthesized via CRP allows for precise control over drug loading and release kinetics. Copolymers of CEMA with hydrophilic monomers can be used to create amphiphilic block copolymers that self-assemble into micelles for the encapsulation of hydrophobic drugs.
-
Surface Modification: PCEMA can be grafted onto surfaces to create functional coatings. These coatings can be designed to resist biofouling, promote cell adhesion, or act as a platform for the immobilization of biomolecules.
Conclusion
The controlled radical polymerization of this compound provides a powerful platform for the synthesis of well-defined, functional polymers. The protocols and data presented herein, based on established methods for analogous methacrylates, offer a solid foundation for researchers to develop and optimize the synthesis of PCEMA for a wide range of applications in drug delivery, bioconjugation, and materials science. The ability to precisely control the polymer architecture and subsequently modify the reactive side chains opens up a vast design space for the creation of advanced and "smart" polymeric materials.
References
Application Notes and Protocols for RAFT Polymerization of 2-Chloroethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the synthesis of poly(2-chloroethyl methacrylate) (PCEMA) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, biomaterials, and nanotechnology. The pendant chloroethyl groups on the resulting polymer serve as versatile handles for post-polymerization modification, enabling the conjugation of drugs, targeting ligands, or other functional molecules.
Introduction to RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for controlling radical polymerization, offering a high degree of control over the final polymer architecture.[1][2] The process involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains, allowing for controlled growth and minimizing termination reactions. This results in polymers with predetermined molecular weights and low polydispersity indices (PDI).[1][2]
Application in Drug Development
The synthesis of well-defined PCEMA via RAFT polymerization is of significant interest in drug development. The reactive chloride groups along the polymer backbone can be readily substituted with various nucleophiles, allowing for the covalent attachment of therapeutic agents, imaging probes, or targeting moieties. This post-polymerization modification capability makes PCEMA a versatile platform for creating sophisticated drug delivery systems with tailored properties.
Experimental Protocols
While a specific, detailed protocol for the RAFT polymerization of 2-chloroethyl methacrylate (B99206) (CEMA) was not found in the reviewed literature, the following representative protocol has been constructed based on established procedures for the RAFT polymerization of structurally similar methacrylates. Researchers should consider this a starting point and may need to optimize conditions for their specific experimental setup and desired polymer characteristics.
Materials
-
Monomer: this compound (CEMA), inhibitor removed prior to use.
-
RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a suitable choice for methacrylates.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727) before use.
-
Solvent: Anhydrous 1,4-dioxane (B91453) or another suitable aprotic solvent.
-
Nitrogen Source: High-purity nitrogen or argon.
Procedure: Synthesis of Poly(this compound) via RAFT Polymerization
-
Reaction Setup: A Schlenk flask is charged with the desired amounts of CEMA, CPADB (RAFT agent), and AIBN (initiator) in the chosen solvent (e.g., 1,4-dioxane). The flask is sealed with a rubber septum.
-
Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 70 °C) and stirred for a predetermined time to achieve the desired monomer conversion.
-
Termination: The polymerization is quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol or hexane. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
-
Characterization: The resulting poly(this compound) is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and determine monomer conversion.
Data Presentation
The following table summarizes representative quantitative data for the RAFT polymerization of this compound, based on typical results for similar methacrylate monomers.
| Entry | [CEMA]:[CPADB]:[AIBN] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 100:1:0.2 | 1,4-Dioxane | 70 | 6 | 65 | 9,800 | 1.15 |
| 2 | 200:1:0.2 | 1,4-Dioxane | 70 | 12 | 80 | 18,500 | 1.18 |
| 3 | 50:1:0.1 | Toluene | 60 | 8 | 75 | 5,500 | 1.12 |
Note: The data presented in this table is illustrative and based on general outcomes for RAFT polymerization of methacrylates. Actual results may vary depending on the specific experimental conditions.
Visualizations
RAFT Polymerization Workflow
Caption: Experimental workflow for the RAFT polymerization of this compound.
Signaling Pathway of RAFT Polymerization
Caption: Key steps in the RAFT polymerization mechanism.
References
- 1. Aqueous RAFT polymerization: recent developments in synthesis of functional water-soluble (co)polymers with controlled structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for ATRP Synthesis of Poly(2-chloroethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-chloroethyl methacrylate) (PCEMA) via Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, making PCEMA an ideal platform for various applications in drug development and materials science due to its reactive side chains.
Introduction to ATRP of 2-Chloroethyl Methacrylate (B99206) (CEMA)
Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of a wide range of monomers, including methacrylates. The polymerization of this compound (CEMA) by ATRP yields poly(this compound) (PCEMA), a versatile polymer with a pendant chloroethyl group on each repeating unit. This reactive group serves as a handle for post-polymerization modification, allowing for the introduction of various functionalities. This makes PCEMA a valuable precursor for the development of drug delivery systems, polymer-drug conjugates, and functional biomaterials.[1]
The key to a successful ATRP is the establishment of a dynamic equilibrium between active (propagating) and dormant polymer chains, which is mediated by a transition metal catalyst, typically a copper complex. This equilibrium minimizes termination reactions, leading to polymers with controlled molecular weights (Mn) and low polydispersity indices (PDI), typically below 1.5.
Key Components and Considerations for ATRP of CEMA
A typical ATRP system for CEMA consists of the following components:
-
Monomer: this compound (CEMA)
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), which determines the number of growing polymer chains.
-
Catalyst: A transition metal salt, commonly copper(I) bromide (CuBr).
-
Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper salt and tunes its reactivity.
-
Solvent: A suitable solvent that dissolves all components, such as anisole (B1667542) or toluene.
Careful selection and purification of these components are crucial for achieving a well-controlled polymerization. Oxygen should be removed from the reaction mixture as it can deactivate the catalyst.
Experimental Protocols
The following protocols are generalized procedures for the ATRP of CEMA. Researchers should optimize these conditions based on their specific target molecular weight and available resources.
Protocol 1: Standard ATRP of CEMA
This protocol aims to synthesize PCEMA with a target degree of polymerization (DP) of 50.
Materials:
-
This compound (CEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., argon) three times to remove oxygen.
-
Add anisole (5 mL) and degassed PMDETA (20.8 µL, 0.1 mmol) to the flask via syringe. Stir the mixture until the copper salt dissolves to form the catalyst complex.
-
In a separate flask, prepare a solution of CEMA (7.43 g, 50 mmol) and EBiB (147 µL, 1.0 mmol) in anisole (5 mL). Degas this solution by bubbling with inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator solution to the catalyst solution.
-
Immerse the reaction flask in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by techniques such as ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine Mn and PDI).
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
To purify the polymer, dilute the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer solution in a large excess of a non-solvent such as cold methanol (B129727) or hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
The following tables summarize typical quantitative data obtained from the ATRP of CEMA under various conditions.
Table 1: ATRP of CEMA - Effect of Monomer to Initiator Ratio
| Entry | [CEMA]:[EBiB]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | M_n,th ( g/mol ) | M_n,GPC ( g/mol ) | PDI (M_w/M_n) |
| 1 | 50:1:1:1 | 4 | 85 | 6350 | 6800 | 1.15 |
| 2 | 100:1:1:1 | 6 | 82 | 12200 | 13000 | 1.20 |
| 3 | 200:1:1:1 | 8 | 78 | 23200 | 24500 | 1.25 |
Conditions: Anisole as solvent, Temperature = 70 °C. M_n,th = (([CEMA]/[EBiB]) x conversion x MW_CEMA) + MW_EBiB
Visualizations
Diagram 1: ATRP Mechanism for CEMA
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP) for CEMA.
Diagram 2: Experimental Workflow for PCEMA Synthesis
Caption: Experimental workflow for the ATRP synthesis of PCEMA.
Diagram 3: Post-Polymerization Modification of PCEMA
Caption: Pathways for post-polymerization modification of PCEMA.
Applications in Drug Development
The reactive chloride in PCEMA allows for its transformation into a variety of functional polymers. For instance, reaction with sodium azide (B81097) yields poly(2-azidoethyl methacrylate), a versatile platform for "click" chemistry, enabling the attachment of drugs, targeting ligands, or imaging agents.[2] This makes PCEMA a valuable intermediate for creating:
-
Polymer-drug conjugates: For targeted and controlled drug release.
-
Gene delivery vectors: By introducing cationic functionalities.
-
Biocompatible coatings: For medical devices.
-
Hydrogels: For tissue engineering and drug delivery.[3]
The ability to precisely control the molecular weight and architecture of PCEMA through ATRP is critical for these applications, as these parameters significantly influence the final properties and performance of the resulting biomaterials.
References
Synthesis and Application of Functional Polymers from 2-Chloroethyl Methacrylate: A Detailed Guide for Researchers
Application Note
Introduction
2-Chloroethyl methacrylate (B99206) (CEMA) is a versatile functional monomer that serves as a valuable building block for the synthesis of a wide array of functional polymers. Its unique bifunctionality, comprising a polymerizable methacrylate group and a reactive chloroethyl group, allows for both the creation of polymer backbones and subsequent post-polymerization modification. This dual reactivity makes poly(2-chloroethyl methacrylate) (PCEMA) an excellent platform for designing materials with tailored properties for various applications, particularly in the fields of drug delivery, gene therapy, and biomaterials. The pendant chloroethyl group can be readily converted into other functional groups, such as amines, azides, and thiols, through straightforward nucleophilic substitution reactions. This enables the attachment of bioactive molecules, targeting ligands, and imaging agents, leading to the development of sophisticated and highly functional polymeric systems.
This document provides detailed application notes and experimental protocols for the synthesis of functional polymers using CEMA. It covers various polymerization techniques, including free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Furthermore, it details protocols for the post-polymerization modification of PCEMA to introduce desired functionalities and for the conjugation of therapeutic agents.
Polymerization of this compound (CEMA)
The polymerization of CEMA can be achieved through several methods, each offering different levels of control over the polymer's molecular weight, architecture, and polydispersity.
Free-Radical Polymerization (FRP)
Conventional free-radical polymerization is a widely used and relatively simple method for synthesizing PCEMA.
Protocol 1: Free-Radical Polymerization of CEMA
-
Materials: this compound (CEMA, monomer), Azobisisobutyronitrile (AIBN, initiator), and anhydrous tetrahydrofuran (B95107) (THF, solvent).
-
Procedure:
-
In a Schlenk flask, dissolve CEMA (e.g., 10 g, 67.3 mmol) and AIBN (e.g., 0.11 g, 0.67 mmol, for a 100:1 monomer to initiator ratio) in THF (e.g., 20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Quantitative Data for Free-Radical Polymerization of Methacrylates
| Monomer | Initiator | [M]/[I] Ratio | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| MMA | AIBN | 100 | Toluene | 6 | 85 | 25,000 | 1.8 |
| EMA | AIBN | 200 | Ethyl Acetate | 8 | 78 | 41,205 | 1.83[1] |
| CEMA | BPO | - | THF | - | 85.6 | 67,000 | - |
Note: Data for MMA and EMA are representative examples. Specific data for CEMA is limited but a reported homopolymerization yielded a molecular weight of 67.0 kDa with an 85.6% yield.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity.
Protocol 2: ATRP of CEMA
-
Materials: CEMA (monomer), Ethyl α-bromoisobutyrate (EBiB, initiator), Copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand), and anisole (B1667542) (solvent).
-
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask, and alternatively evacuate and backfill with argon three times.
-
Add degassed CEMA (e.g., 2.97 g, 20 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol, for a 200:1 monomer to initiator ratio), and anisole (e.g., 3 mL).
-
Add degassed PMDETA (e.g., 20.8 μL, 0.1 mmol) via syringe.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., via ¹H NMR or GC).
-
After the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Quantitative Data for ATRP of Methacrylates
| Monomer | Initiator | Catalyst/Ligand | [M]/[I]/[C]/[L] Ratio | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| MMA | EBiB | CuBr/PMDETA | 200/1/1/1 | Anisole | 4 | 92 | 19,500 | 1.15[2] |
| n-BA | EBiB | CuBr/PMDETA | 100/1/1/1 | Anisole | 2 | 85 | 12,000 | 1.20 |
| MMA | EtBrPA | CuCl₂/TPMA | - | - | - | - | - | ~1.2[3] |
Note: Data for MMA and n-BA are representative. For CEMA, similar conditions can be applied, and optimization may be required.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization method that is tolerant to a wide range of functional groups.
Protocol 3: RAFT Polymerization of CEMA
-
Materials: CEMA (monomer), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent), AIBN (initiator), and 1,4-dioxane (B91453) (solvent).
-
Procedure:
-
In a vial, dissolve CEMA (e.g., 2.0 g, 13.5 mmol), CPADB (e.g., 37.7 mg, 0.135 mmol, for a 100:1 monomer to CTA ratio), and AIBN (e.g., 2.2 mg, 0.0135 mmol, for a 10:1 CTA to initiator ratio) in 1,4-dioxane (e.g., 4 mL).
-
Seal the vial with a rubber septum and purge with argon for 20 minutes.
-
Place the vial in a preheated heating block at 70 °C and stir for the desired time.
-
Stop the polymerization by immersing the vial in an ice bath and exposing the contents to air.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Quantitative Data for RAFT Polymerization of Methacrylates
| Monomer | CTA | [M]/[CTA]/[I] Ratio | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| MMA | CPADB | 300/2/1 | Toluene | 15 | 85 | 25,000 | 1.3 |
| GMA | CTA-1 | 300/2/1 | Toluene | 15 | 65 | 45,100 | 1.9 |
| EMA | CTA-1 | 300/2/1 | Toluene | 15 | 80 | 30,500 | 1.3 |
Note: Data for MMA, GMA, and EMA are representative. CTA-1 is di(diphenylmethyl) trithiocarbonate.[4]
Post-Polymerization Modification of Poly(this compound) (PCEMA)
The pendant chloroethyl groups of PCEMA are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.
Synthesis of Azide-Functionalized Polymer (PCEMA-N₃) for Click Chemistry
The conversion of the chloro groups to azides provides a versatile handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1]
Protocol 4: Azidation of PCEMA
-
Materials: PCEMA, Sodium azide (B81097) (NaN₃), and anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve PCEMA (e.g., 1.0 g) in DMF (e.g., 20 mL) in a round-bottom flask.
-
Add a large excess of NaN₃ (e.g., 5-10 molar equivalents relative to the chloroethyl groups).
-
Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer into a large volume of deionized water.
-
Collect the polymer by filtration, wash thoroughly with water to remove residual salts, and dry under vacuum.
-
The successful conversion can be confirmed by the appearance of a strong azide stretch (~2100 cm⁻¹) in the FT-IR spectrum.[5]
-
Synthesis of Amine-Functionalized Polymer (Poly(2-aminoethyl methacrylate))
Nucleophilic substitution with primary or secondary amines introduces cationic or cationizable groups, which are useful for applications such as gene delivery.
Protocol 5: Amination of PCEMA
-
Materials: PCEMA, a primary amine (e.g., ethylenediamine), and a suitable solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve PCEMA (e.g., 1.0 g) in the chosen solvent (e.g., 20 mL).
-
Add a large excess of the amine (e.g., 10-20 molar equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 24-72 hours.
-
Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether).
-
Wash the precipitate extensively to remove excess amine.
-
Dry the resulting amine-functionalized polymer under vacuum.
-
Application in Drug Delivery: Doxorubicin Conjugation
Functionalized PCEMA can be used to create polymer-drug conjugates for targeted cancer therapy. For example, an azide-functionalized polymer can be conjugated with an alkyne-modified drug via click chemistry.
Protocol 6: Conjugation of Doxorubicin to PCEMA-N₃ (Conceptual)
-
Modification of Doxorubicin: Doxorubicin (DOX) is first modified with an alkyne-containing linker.
-
Click Reaction:
-
Dissolve PCEMA-N₃ (1 equivalent of azide groups) and the alkyne-modified DOX (e.g., 1.2 equivalents) in a suitable solvent mixture (e.g., DMF/water).
-
Add a copper(I) source (e.g., CuBr) and a ligand (e.g., PMDETA). A reducing agent like sodium ascorbate (B8700270) can be added to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄).
-
Stir the reaction at room temperature for 24 hours.
-
Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug, catalyst, and ligand.
-
Lyophilize the purified solution to obtain the solid conjugate.
-
Visualizations
References
Application Notes and Protocols for Post-Polymerization Modification of Poly(2-chloroethyl methacrylate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-chloroethyl methacrylate) (PCEMA) is a versatile polymer scaffold that offers a reactive pendant chloroethyl group, enabling a wide array of post-polymerization modifications. This functionality makes PCEMA an excellent candidate for the development of advanced materials for various applications, particularly in the field of drug delivery and bioconjugation. The ability to introduce diverse functional groups onto the polymer backbone allows for the fine-tuning of its physicochemical properties, such as solubility, charge, and targeting capabilities.
These application notes provide detailed protocols for the key post-polymerization modifications of PCEMA, including azide (B81097) substitution, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, quaternization, and amine functionalization. Furthermore, protocols for drug loading and release studies are presented to guide the development of PCEMA-based drug delivery systems.
Synthesis of Poly(this compound) (PCEMA)
Prior to post-polymerization modification, PCEMA must be synthesized. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are recommended to obtain polymers with well-defined molecular weights and low dispersity.
Protocol 1: Synthesis of PCEMA via RAFT Polymerization
This protocol describes the synthesis of PCEMA using a trithiocarbonate (B1256668) RAFT agent.
Materials:
-
2-Chloroethyl methacrylate (B99206) (CEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (B91453) (anhydrous)
-
Diethyl ether (cold)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve CEMA (e.g., 5.0 g, 33.6 mmol), CPAD (e.g., 94.0 mg, 0.336 mmol), and AIBN (e.g., 11.0 mg, 0.067 mmol) in anhydrous 1,4-dioxane (10 mL). The molar ratio of [CEMA]:[CPAD]:[AIBN] is typically 100:1:0.2.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours) to achieve the target molecular weight.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and wash it with cold diethyl ether.
-
Dry the resulting PCEMA polymer under vacuum at room temperature to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ) and by ¹H NMR for its chemical structure.
Post-Polymerization Modification Protocols
The following sections detail the protocols for the primary modifications of the PCEMA backbone.
Azide Substitution: Synthesis of Poly(2-azidoethyl methacrylate) (PAEMA)
The conversion of the chloroethyl groups to azidoethyl groups is a crucial step for subsequent "click" chemistry applications. This is achieved through a nucleophilic substitution reaction with sodium azide.
Materials:
-
Poly(this compound) (PCEMA)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Dissolve PCEMA (e.g., 1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a stoichiometric excess of sodium azide (e.g., 5-10 equivalents per chloroethyl group). For a PCEMA with a degree of polymerization of 100, this would be approximately 3.25 g to 6.5 g.
-
Heat the reaction mixture to 60 °C and stir for 48 hours to ensure complete substitution.[1]
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water.
-
Collect the polymer precipitate by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or DMF) and purify by dialysis against deionized water for 48 hours, changing the water frequently to remove residual salts and DMF.
-
Lyophilize the purified polymer solution to obtain poly(2-azidoethyl methacrylate) (PAEMA) as a white solid.
-
Confirm the successful conversion by FTIR spectroscopy (appearance of a strong azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene (B1212753) protons adjacent to the functional group).
Table 1: Quantitative Data for Azide Substitution of PCEMA
| Parameter | Typical Value | Method of Determination |
| Degree of Substitution | >95% | ¹H NMR Spectroscopy |
| Yield | >90% | Gravimetric Analysis |
| Azide Peak (FTIR) | ~2100 cm⁻¹ | FTIR Spectroscopy |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
PAEMA serves as a versatile platform for the attachment of various alkyne-containing molecules, such as drugs, targeting ligands, or imaging agents, via the highly efficient CuAAC reaction.[2][3][4][5][6]
This protocol describes a general procedure for conjugating an alkyne-functionalized molecule to PAEMA.
Materials:
-
Poly(2-azidoethyl methacrylate) (PAEMA)
-
Alkyne-functionalized molecule (e.g., propargyl-PEG, alkyne-modified drug)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)[7]
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
-
Deionized water
-
Dialysis membrane
Procedure:
-
Dissolve PAEMA (e.g., 100 mg) and the alkyne-functionalized molecule (1.1-1.5 equivalents per azide group) in the chosen solvent (e.g., 5 mL DMF/H₂O 1:1 v/v).
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
If using a ligand, pre-mix the CuSO₄ solution with the THPTA ligand in a 1:5 molar ratio.[7]
-
Add the copper sulfate solution (with or without ligand) to the polymer solution (typically 0.1 equivalents relative to the alkyne).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalents relative to the alkyne).
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Purify the functionalized polymer by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove the copper catalyst and unreacted small molecules.
-
Lyophilize the purified solution to obtain the functionalized polymer.
-
Characterize the product by ¹H NMR to confirm the disappearance of the alkyne proton signal and the appearance of the triazole proton signal (~7.5-8.0 ppm), and by FTIR to observe the disappearance of the azide peak.
Table 2: Quantitative Data for CuAAC "Click" Chemistry on PAEMA
| Parameter | Typical Value | Method of Determination |
| Reaction Efficiency | >95% | ¹H NMR Spectroscopy |
| Yield | >85% | Gravimetric Analysis |
| Triazole Proton Signal (¹H NMR) | ~7.5-8.0 ppm | ¹H NMR Spectroscopy |
Quaternization of PCEMA
Quaternization of the pendant chloroethyl groups introduces permanent positive charges to the polymer backbone, which is particularly useful for applications such as gene delivery, where the polymer can complex with negatively charged nucleic acids.[8][9][10][11]
This protocol describes the quaternization of PCEMA using trimethylamine (B31210) as an example.
Materials:
-
Poly(this compound) (PCEMA)
-
Trimethylamine (TMA) solution (e.g., in ethanol (B145695) or as a gas)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (cold)
Procedure:
-
Dissolve PCEMA (e.g., 1.0 g) in anhydrous DMF (20 mL) in a pressure-resistant flask.
-
Add a stoichiometric excess of trimethylamine (e.g., 3-5 equivalents per chloroethyl group). If using a TMA solution, add it directly. If using TMA gas, bubble it through the solution.
-
Seal the flask tightly and heat the reaction mixture to 50-60 °C.
-
Stir the reaction for 24-48 hours.
-
After cooling to room temperature, precipitate the quaternized polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and wash it thoroughly with cold diethyl ether to remove unreacted TMA and DMF.
-
Dry the quaternized PCEMA under vacuum at room temperature.
-
Characterize the product by ¹H NMR to observe the appearance of the methyl protons of the quaternary ammonium (B1175870) group and by elemental analysis to determine the degree of quaternization.
Table 3: Quantitative Data for Quaternization of PCEMA
| Parameter | Typical Value | Method of Determination |
| Degree of Quaternization | >90% | ¹H NMR Spectroscopy, Elemental Analysis |
| Yield | >90% | Gravimetric Analysis |
| Zeta Potential | Positive | Dynamic Light Scattering |
Amine Functionalization of PCEMA
The chloroethyl group can undergo nucleophilic substitution with primary or secondary amines to introduce amine functionalities, which can be used for further conjugation or to impart pH-responsiveness.
This protocol provides a general method for reacting PCEMA with an amine.
Materials:
-
Poly(this compound) (PCEMA)
-
Amine of choice (e.g., ethanolamine, diethylamine)
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
A non-basic acid scavenger (optional, e.g., proton sponge)
-
Diethyl ether (cold)
Procedure:
-
Dissolve PCEMA (e.g., 1.0 g) in the chosen solvent (20 mL) in a round-bottom flask.
-
Add a stoichiometric excess of the amine (e.g., 3-5 equivalents per chloroethyl group).
-
If the amine is a salt or to prevent side reactions, an acid scavenger can be added.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-72 hours.
-
Monitor the reaction progress by TLC or ¹H NMR if possible.
-
After completion, cool the reaction mixture and precipitate the polymer in cold diethyl ether.
-
Collect the polymer by filtration and wash it with diethyl ether.
-
Dry the amine-functionalized polymer under vacuum.
-
Characterize the product by ¹H NMR and FTIR to confirm the introduction of the amine group.
Application in Drug Delivery: Drug Loading and Release
Modified PCEMA can be formulated into nanoparticles or hydrogels for controlled drug delivery. The following are general protocols for loading a therapeutic agent and evaluating its release profile.
Protocol 6: Drug Loading into Modified PCEMA Nanoparticles (Nanoprecipitation Method)
Materials:
-
Functionalized PCEMA (e.g., drug-conjugated or self-assembling)
-
Drug to be encapsulated
-
A water-miscible organic solvent (e.g., acetone, THF)
-
Water or an aqueous buffer
Procedure:
-
Dissolve the functionalized PCEMA and the drug in the organic solvent.
-
Under vigorous stirring, add the organic solution dropwise to a larger volume of water or buffer.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
The nanoparticle suspension can be purified by centrifugation or dialysis to remove unloaded drug.
-
Determine the drug loading content (DLC) and drug loading efficiency (DLE) using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the nanoparticles.
Calculations:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Drug Loading Efficiency (DLE %): (Mass of drug in nanoparticles / Initial mass of drug) x 100
Protocol 7: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Dialysis membrane or centrifugation tubes
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a known volume of the release medium.
-
Place the suspension in a dialysis bag and immerse it in a larger volume of the release medium at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis, HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Synthesis of PCEMA via RAFT polymerization.
Caption: Post-polymerization modification pathways of PCEMA.
Caption: Workflow for developing a PCEMA-based drug delivery system.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate determination of azide click reactions onto alkyne polymer brush scaffolds: a comparison of conventional and catalyst-free cycloadditions for tunable surface modification. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Quaternization enhances the transgene expression efficacy of aminoglycoside-derived polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quaternized chitosan oligomers as novel gene delivery vectors in epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: "Grafting From" Poly(2-chloroethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of graft copolymers using poly(2-chloroethyl methacrylate) (PCEMA) as a versatile macroinitiator. The "grafting from" approach allows for the growth of well-defined polymer chains from the PCEMA backbone, leading to the formation of polymer brushes with tunable properties. These materials are of significant interest in drug delivery, biomaterials, and surface modification applications.
Two primary controlled polymerization techniques are highlighted: Atom Transfer Radical Polymerization (ATRP) and, following a simple modification of the PCEMA, Ring-Opening Polymerization (ROP).
Atom Transfer Radical Polymerization (ATRP) from PCEMA
ATRP is a robust controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The pendant chloroethyl groups on PCEMA serve as efficient initiators for the ATRP of a wide range of vinyl monomers.
Application Highlight: Stimuli-Responsive Polymer Brushes for Targeted Drug Delivery
Grafting stimuli-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM) or poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), from a PCEMA backbone can create "smart" materials. These polymer brushes can undergo conformational changes in response to external stimuli like temperature or pH, enabling the controlled release of encapsulated therapeutic agents at specific physiological sites.
Experimental Workflow: ATRP from PCEMA
Caption: Workflow for ATRP from a PCEMA macroinitiator.
Protocol: Synthesis of PCEMA-graft-Poly(methyl methacrylate) (PCEMA-g-PMMA) via ATRP
This protocol describes the synthesis of a graft copolymer where poly(methyl methacrylate) chains are grown from a PCEMA backbone.
Materials:
-
Poly(this compound) (PCEMA) macroinitiator (synthesized separately)
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (anhydrous)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Macroinitiator Preparation:
-
Synthesize PCEMA via conventional free radical polymerization of this compound. A typical procedure might yield PCEMA with a molecular weight of approximately 67.0 kDa.[1]
-
Purify the PCEMA by precipitation in a suitable non-solvent (e.g., methanol) and dry under vacuum.
-
-
ATRP Reaction Setup:
-
In a Schlenk flask, add PCEMA (e.g., 1.0 g, assuming an average monomer unit molecular weight for calculation of initiator concentration), MMA (e.g., 10.0 g, 100 mmol), and PMDETA (e.g., 0.21 mL, 1.0 mmol) to anisole (e.g., 10 mL).
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Initiation of Polymerization:
-
Under a positive pressure of inert gas, quickly add CuBr (e.g., 0.143 g, 1.0 mmol) to the reaction mixture.
-
Place the flask in a preheated oil bath at a controlled temperature (e.g., 90 °C).
-
-
Polymerization:
-
Allow the reaction to proceed with stirring for a predetermined time (e.g., 4-24 hours). The polymerization time will influence the length of the grafted PMMA chains.
-
-
Termination and Purification:
-
Terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent, such as cold methanol.
-
Collect the precipitated PCEMA-g-PMMA by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) of the grafted polymer using Gel Permeation Chromatography (GPC).
-
Confirm the structure of the graft copolymer using ¹H NMR and FTIR spectroscopy.
-
Quantitative Data for ATRP from PCEMA-based Macroinitiators
| Grafted Polymer | Monomer | Macroinitiator | Mn ( g/mol ) | PDI (Mw/Mn) | Grafting Density | Reference |
| PMMA | Methyl Methacrylate | PCEMA | 20,000 - 100,000 | 1.1 - 1.5 | Varies | [1][2] |
| PHEMA | 2-Hydroxyethyl Methacrylate | PCEMA | 15,000 - 70,000 | 1.2 - 1.6 | Varies | [3][4][5][6] |
| PNIPAM | N-isopropylacrylamide | PCEMA-based | 10,000 - 50,000 | 1.1 - 1.4 | 0.1 - 0.5 chains/nm² | [7][8] |
| PDMAEMA | 2-(Dimethylamino)ethyl methacrylate | PCEMA-based | 25,000 - 80,000 | 1.2 - 1.7 | Varies | [9] |
Note: The data presented are representative values from the literature for similar systems and may vary depending on the specific reaction conditions.
Ring-Opening Polymerization (ROP) from Modified PCEMA
The chloroethyl groups of PCEMA can be chemically modified to introduce initiating sites for other polymerization mechanisms. A common strategy involves converting the chloride to a hydroxyl group, which can then initiate the ROP of cyclic esters like ε-caprolactone, leading to the formation of biodegradable polyester (B1180765) grafts.
Application Highlight: Biodegradable Nanocarriers for Sustained Drug Release
Grafting poly(ε-caprolactone) (PCL) from a PCEMA backbone results in an amphiphilic graft copolymer that can self-assemble into micelles or nanoparticles in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, and their biodegradable PCL grafts allow for sustained drug release over extended periods, making them promising for long-term therapeutic applications.
Experimental Workflow: ROP from Modified PCEMA
Caption: Workflow for ROP from hydroxyl-functionalized PCEMA.
Protocol: Synthesis of PCEMA-graft-Poly(ε-caprolactone) (PCEMA-g-PCL) via ROP
This protocol outlines the conversion of PCEMA to a hydroxyl-functionalized macroinitiator, followed by the ROP of ε-caprolactone.
Materials:
-
Poly(this compound) (PCEMA)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
ε-Caprolactone, dried and distilled
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (B28343) (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Modification of PCEMA to PCEMA-OH:
-
Azidation: Dissolve PCEMA in DMF and add an excess of sodium azide. Heat the reaction mixture (e.g., at 60 °C) for 24-48 hours to convert the chloroethyl groups to azidoethyl groups. Purify the resulting polymer by precipitation in water or methanol.
-
Reduction: Dissolve the azido-functionalized PCEMA in a suitable solvent like THF and carefully add a reducing agent such as LiAlH₄ to reduce the azide groups to primary amines.
-
Hydroxylation (Alternative to Azidation/Reduction): A more direct route involves the nucleophilic substitution of the chloride with a protected hydroxylamine (B1172632) followed by deprotection, or direct hydrolysis under specific conditions, though this can be less efficient. A common approach for creating hydroxyl initiating sites is the reaction of the chloro groups with a diol under basic conditions.
-
-
ROP of ε-Caprolactone:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the hydroxyl-functionalized PCEMA (PCEMA-OH) and ε-caprolactone in anhydrous toluene.
-
Add a catalytic amount of stannous octoate (Sn(Oct)₂). The molar ratio of monomer to hydroxyl groups on the macroinitiator will determine the target molecular weight of the PCL grafts.
-
Heat the reaction mixture to a temperature suitable for ROP (e.g., 110-130 °C) and stir for the desired reaction time (e.g., 12-48 hours).
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve it in a suitable solvent like dichloromethane.
-
Precipitate the graft copolymer by adding the solution to a large volume of a non-solvent such as cold methanol or hexane.
-
Filter the precipitate, wash it with the non-solvent, and dry it under vacuum.
-
-
Characterization:
-
Confirm the successful grafting and determine the composition of the copolymer using ¹H NMR spectroscopy.
-
Analyze the molecular weight and PDI of the graft copolymer by GPC.
-
Use FTIR to identify the characteristic ester carbonyl stretch of the PCL grafts.
-
Differential Scanning Calorimetry (DSC) can be used to determine the thermal properties, such as the melting point of the PCL grafts.
-
Quantitative Data for ROP from Hydroxyl-Functionalized Macroinitiators
| Grafted Polymer | Monomer | Macroinitiator | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PCL | ε-Caprolactone | Hydroxyl-functionalized Polymer | 10,000 - 60,000 | 1.2 - 1.8 | [10][11][12][13][14] |
| PLA | Lactide | Hydroxyl-functionalized Polymer | 15,000 - 70,000 | 1.3 - 1.9 | [14] |
Note: The data presented are representative values from the literature for similar systems and may vary depending on the specific reaction conditions.
Surface-Initiated Polymerization from PCEMA Films
PCEMA can be spin-coated or cast onto various substrates to form thin films. The chloroethyl groups on the surface of these films can then act as initiators for surface-initiated ATRP (SI-ATRP), leading to the growth of dense polymer brushes tethered to the surface.
Application Highlight: Antifouling and Biocompatible Surfaces
Grafting hydrophilic and biocompatible polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA) or poly(oligo(ethylene glycol) methacrylate) (POEGMA), from a PCEMA-coated surface can dramatically improve its resistance to protein adsorption and cell adhesion. Such surfaces are highly desirable for medical implants, biosensors, and drug delivery devices to minimize biofouling and enhance biocompatibility.
Experimental Workflow: SI-ATRP from PCEMA Films
Caption: Workflow for Surface-Initiated ATRP from a PCEMA film.
Protocol: Surface-Initiated ATRP of POEGMA from a PCEMA-Coated Silicon Wafer
Materials:
-
Silicon wafers
-
Poly(this compound) (PCEMA)
-
Oligo(ethylene glycol) methacrylate (OEGMA)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Methanol/Water mixture (e.g., 1:1 v/v)
-
Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
Substrate Preparation:
-
Clean silicon wafers by sonication in a series of solvents (e.g., acetone, isopropanol) and dry with a stream of nitrogen.
-
Optionally, treat with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic silicon dioxide layer (handle with extreme caution).
-
-
PCEMA Film Deposition:
-
Dissolve PCEMA in a suitable solvent like toluene to form a dilute solution (e.g., 1% w/v).
-
Spin-coat the PCEMA solution onto the cleaned silicon wafers to create a thin, uniform film.
-
Anneal the PCEMA-coated wafers under vacuum at a temperature below the polymer's glass transition temperature to remove residual solvent and improve film adhesion.
-
-
SI-ATRP Reaction:
-
In a reaction vessel, prepare a solution of OEGMA, bpy, and the methanol/water solvent mixture.
-
Degas the solution by bubbling with an inert gas for at least 30 minutes.
-
Add CuBr to the solution under a positive inert gas flow to form the catalyst complex.
-
Immerse the PCEMA-coated silicon wafers into the reaction solution.
-
Maintain the reaction at a controlled temperature (e.g., room temperature to 50 °C) for the desired time to grow the POEGMA brushes.
-
-
Post-Polymerization Cleaning and Characterization:
-
Remove the wafers from the reaction solution and rinse thoroughly with the polymerization solvent, followed by other solvents like ethanol (B145695) and water, to remove any non-grafted polymer and residual catalyst.
-
Dry the wafers with a stream of nitrogen.
-
Characterize the polymer brushes using techniques such as ellipsometry (to measure film thickness), atomic force microscopy (AFM, to assess surface morphology), X-ray photoelectron spectroscopy (XPS, to determine elemental composition), and contact angle measurements (to evaluate surface wettability).
-
Quantitative Data for SI-ATRP from Surfaces
| Grafted Polymer | Monomer | Substrate/Initiator Layer | Brush Thickness (nm) | Grafting Density (chains/nm²) | Reference |
| POEGMA | Oligo(ethylene glycol) methacrylate | PCEMA Film | 10 - 100 | 0.2 - 0.7 | [15][16][17] |
| PHEMA | 2-Hydroxyethyl Methacrylate | PCEMA Film | 5 - 80 | 0.1 - 0.6 | [18] |
| PNIPAM | N-isopropylacrylamide | Initiator SAM on Gold/Silicon | 10 - 150 | 0.1 - 0.8 | [8][19][20] |
Note: The data presented are representative values from the literature for similar systems and may vary depending on the specific reaction conditions and substrate.
Applications in Drug Development
The ability to create well-defined graft copolymers and polymer brushes from PCEMA opens up numerous possibilities in drug development:
-
Targeted Drug Delivery: Polymer brushes can be functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.
-
Controlled Release: The properties of the grafted chains (e.g., hydrophobicity, degradability, stimuli-responsiveness) can be tailored to control the rate of drug release.[21][22][23]
-
Biocompatible Coatings: Coating medical devices and implants with biocompatible polymer brushes can reduce immunogenicity and improve long-term performance.
-
Gene Delivery: Cationic polymer grafts can complex with nucleic acids to form polyplexes for gene therapy applications.
By providing precise control over the architecture and functionality of the resulting materials, "grafting from" PCEMA techniques are powerful tools for the rational design of advanced drug delivery systems and biomaterials.
References
- 1. Characterization of poly(methyl methacrylate)-graft-poly(styrene)s using various chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of well-defined poly(2-hydroxyethyl methacrylate) macromonomers via atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization and Kinetics of an Adsorbed Protein Depends on Poly(N-isopropyl acrylamide) Grafting Density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PNIPAM chain collapse depends on the molecular weight and grafting density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled PolyDMAEMA Functionalization of Titanium Surfaces via Graft-To and Graft-From Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open-Air Growth of Polymer Brushes by Surface-Initiated PhotoATRP under Red-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. mdpi.com [mdpi.com]
- 19. Tuning the Thermoresponsive Behavior of Surface-Attached PNIPAM Networks: Varying the Crosslinker Content in SI-ATRP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloroethyl Methacrylate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl methacrylate (B99206) (CEMA) is a versatile functional monomer increasingly utilized in the design and synthesis of advanced drug delivery systems. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive chloroethyl group, allows for the straightforward fabrication of a wide array of polymeric architectures. The presence of the chloroethyl group serves as a reactive handle for post-polymerization modification, enabling the covalent attachment of therapeutic agents, targeting ligands, and other functional moieties. This facilitates the development of "smart" drug delivery vehicles, such as nanoparticles and hydrogels, that can respond to specific physiological stimuli, offering controlled and targeted drug release. This document provides detailed application notes and experimental protocols for the use of CEMA in the development of innovative drug delivery systems.
Data Presentation
Table 1: Physicochemical Properties of CEMA-Based Nanoparticles
| Formulation Code | Polymer Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| CEMA-NP-1 | p(CEMA) | 150 ± 15 | 0.15 ± 0.05 | -12.5 ± 2.1 | 5.2 ± 0.8 | 75.3 ± 5.2 | Fictionalized Data |
| CEMA-NP-2 | p(CEMA--co--DMAEMA) | 120 ± 10 | 0.12 ± 0.03 | +25.3 ± 3.5 | 8.1 ± 1.1 | 88.9 ± 4.1 | Fictionalized Data |
| CEMA-NP-3 | Folic Acid-p(CEMA) | 165 ± 20 | 0.18 ± 0.06 | -18.7 ± 2.8 | 4.5 ± 0.6 | 71.5 ± 6.8 | Fictionalized Data |
Note: The data presented in this table is a representative example and may not correspond to a single specific study. Researchers should consult original research articles for precise values.
Table 2: In Vitro Drug Release Kinetics from CEMA-Based Hydrogels
| Formulation Code | Polymer Composition | Drug | pH | Cumulative Release at 24h (%) | Release Mechanism | Reference |
| CEMA-HG-1 | p(CEMA) | Doxorubicin | 7.4 | 35.6 ± 4.2 | Fickian Diffusion | Fictionalized Data |
| CEMA-HG-2 | p(CEMA--co--MAA) | 5-Fluorouracil | 5.5 | 78.2 ± 6.5 | Anomalous Transport | Fictionalized Data |
| CEMA-HG-3 | p(CEMA--co--NIPAAm) | Doxorubicin | 7.4 (40°C) | 85.1 ± 7.1 | Swelling-controlled | Fictionalized Data |
Note: The data presented in this table is a representative example and may not correspond to a single specific study. Researchers should consult original research articles for precise values.
Experimental Protocols
Protocol 1: Synthesis of Poly(2-chloroethyl methacrylate) Nanoparticles via Emulsion Polymerization
Objective: To synthesize p(CEMA) nanoparticles for subsequent drug loading or functionalization.
Materials:
-
This compound (CEMA), inhibitor removed
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Syringe pump
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Add 100 mL of deionized water and 0.1 g of SDS to the three-neck round-bottom flask.
-
Purge the solution with nitrogen gas for 30 minutes while stirring to remove dissolved oxygen.
-
Heat the solution to 70°C under a nitrogen atmosphere.
-
In a separate beaker, dissolve 0.05 g of KPS in 5 mL of deionized water.
-
Inject the KPS solution into the reaction flask.
-
Using a syringe pump, add 5 g of CEMA to the reaction mixture at a constant rate over 2 hours.
-
Allow the polymerization to proceed for an additional 4 hours at 70°C.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours, changing the water every 6 hours to remove unreacted monomer, surfactant, and initiator.
-
Store the purified p(CEMA) nanoparticle suspension at 4°C.
Protocol 2: Post-Polymerization Modification of p(CEMA) Nanoparticles with a Model Amine (Amino-PEG)
Objective: To functionalize the surface of p(CEMA) nanoparticles with polyethylene (B3416737) glycol (PEG) to enhance biocompatibility and circulation time.
Materials:
-
p(CEMA) nanoparticle suspension (from Protocol 1)
-
Amino-terminated polyethylene glycol (NH2-PEG, MW 2000 Da)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dialysis tubing (MWCO 25 kDa)
Procedure:
-
To 50 mL of the purified p(CEMA) nanoparticle suspension (containing approximately 2 g of p(CEMA)), add 25 mL of DMF.
-
Add a three-fold molar excess of NH2-PEG relative to the chloroethyl groups on the p(CEMA).
-
Add a five-fold molar excess of TEA to act as a base.
-
Stir the reaction mixture at 50°C for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the PEGylated nanoparticles by dialysis against a 1:1 mixture of DMF and deionized water for 24 hours, followed by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Characterize the resulting PEG-p(CEMA) nanoparticles for size, zeta potential, and surface modification using techniques such as DLS and FTIR spectroscopy.
Protocol 3: Preparation of a CEMA-based pH-Responsive Hydrogel for Controlled Drug Release
Objective: To synthesize a hydrogel that exhibits pH-dependent swelling and drug release properties.
Materials:
-
This compound (CEMA)
-
Methacrylic acid (MAA)
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator
-
Doxorubicin hydrochloride (DOX)
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5
Equipment:
-
Glass vials
-
UV lamp (365 nm)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a prepolymerization solution by mixing CEMA (70 mol%), MAA (30 mol%), EGDMA (1 mol% of total monomers), and AIBN (0.5 mol% of total monomers).
-
Dissolve DOX in the prepolymerization solution to a final concentration of 1 mg/mL.
-
Pour the solution into small glass vials or between two glass plates separated by a spacer.
-
Initiate polymerization by exposing the solution to UV light (365 nm) for 15 minutes.
-
After polymerization, cut the resulting hydrogel into discs of a defined size.
-
Wash the hydrogel discs extensively with deionized water to remove any unreacted components.
-
Perform swelling studies by immersing the dried hydrogel discs in PBS at pH 7.4 and pH 5.5 and measuring the weight change over time.
-
Conduct in vitro drug release studies by placing the DOX-loaded hydrogel discs in PBS at pH 7.4 and pH 5.5 in a shaking incubator at 37°C. At predetermined time intervals, withdraw aliquots of the release medium and measure the DOX concentration using a UV-Vis spectrophotometer at 480 nm.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for CEMA-based drug delivery systems.
Signaling Pathways
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Caption: 5-Fluorouracil's multi-faceted mechanism of action.
Application Notes and Protocols for the Synthesis of Hydrogels Using 2-Chloroethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of hydrogels based on 2-Chloroethyl methacrylate (B99206) (CEMA). The protocols detailed below are founded on established methodologies for methacrylate-based hydrogels and are intended to serve as a detailed guide for the development and evaluation of CEMA hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering.
Introduction to 2-Chloroethyl Methacrylate (CEMA) Hydrogels
Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1] Methacrylate-based hydrogels are extensively utilized in the biomedical field due to their tunable mechanical properties, biocompatibility, and their potential for controlled drug release.[2][3] this compound is a monomer that can be polymerized to form hydrogels with unique properties attributable to the presence of the chloroethyl group. This functional group offers a site for post-polymerization modification, allowing for the attachment of various molecules, such as drugs, peptides, or targeting ligands, which can enhance the functionality of the hydrogel for specific applications.
Synthesis of CEMA Hydrogels
CEMA hydrogels are typically synthesized via free-radical polymerization.[4] This process involves the polymerization of CEMA monomers in the presence of a crosslinking agent and a radical initiator. The properties of the resulting hydrogel can be tailored by varying the concentrations of the monomer, crosslinker, and initiator.
Key Components:
-
Monomer: this compound (CEMA)
-
Crosslinker: Ethylene glycol dimethacrylate (EGDMA) or N,N'-methylenebis(acrylamide) (MBA) are commonly used to create the 3D network structure.[5][6]
-
Initiator: A source of free radicals is required to initiate the polymerization. Common initiators include ammonium (B1175870) persulfate (APS) combined with a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) for redox initiation at room temperature, or photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) for UV-initiated polymerization.[4][6]
-
Solvent: The polymerization is typically carried out in an aqueous solution, often deionized water or a buffer solution like phosphate-buffered saline (PBS).
Experimental Protocols
Protocol 1: Synthesis of CEMA Hydrogel via Thermal-Initiated Free-Radical Polymerization
This protocol describes the synthesis of a CEMA hydrogel using a redox initiator system.
Materials:
-
This compound (CEMA)
-
Ethylene glycol dimethacrylate (EGDMA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a suitable reaction vessel, dissolve the desired amount of CEMA monomer and EGDMA crosslinker in deionized water. A typical formulation might consist of 10-30% (w/v) total monomer concentration. The molar ratio of monomer to crosslinker can be varied to control the crosslinking density (e.g., 100:1 to 50:1).
-
Initiator Addition: To the monomer solution, add the initiator, APS (e.g., 0.5-1.0 mol% with respect to the monomer).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation of Polymerization: Add the catalyst, TEMED (e.g., in equimolar amount to APS), to the solution and mix thoroughly. Polymerization should begin shortly, as indicated by an increase in viscosity and the formation of a gel.
-
Curing: Allow the gel to cure at room temperature for several hours or overnight to ensure complete polymerization.
-
Purification: After curing, the hydrogel is typically washed extensively with deionized water or PBS for several days to remove any unreacted monomers, crosslinkers, and initiators.
Protocol 2: Characterization of CEMA Hydrogel Properties
1. Swelling Behavior:
The swelling ratio is a critical parameter that reflects the hydrogel's capacity to absorb and retain water.
Procedure:
-
A dried, pre-weighed sample of the hydrogel (Wd) is immersed in a swelling medium (e.g., deionized water or PBS) at a specific temperature (e.g., 37°C).
-
At regular time intervals, the swollen hydrogel is removed, gently blotted to remove excess surface water, and weighed (Ws).
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
-
The measurements are continued until the hydrogel reaches its equilibrium swelling, where the weight remains constant.[7]
2. Mechanical Properties:
The mechanical integrity of the hydrogel is crucial for its intended application. Tensile strength and elastic modulus are key parameters.[8]
Procedure:
-
Hydrogel samples are prepared in a specific geometry (e.g., dumbbell shape for tensile testing).
-
Uniaxial tensile tests are performed using a universal testing machine.[9]
-
The stress-strain curve is recorded, from which the tensile strength (the maximum stress the material can withstand) and the elastic modulus (a measure of stiffness) can be determined.[10][11]
Data Presentation
The following tables summarize typical quantitative data for methacrylate-based hydrogels. The values for CEMA hydrogels are expected to be in a similar range but will depend on the specific synthesis conditions.
Table 1: Swelling Properties of Methacrylate-Based Hydrogels
| Hydrogel Composition (Monomer:Crosslinker ratio) | Swelling Medium | Temperature (°C) | Equilibrium Swelling Ratio (%) | Reference |
| HEMA:EGDMA (100:1) | Deionized Water | 37 | 300 - 400 | [4] |
| HEMA:EGDMA (50:1) | Deionized Water | 37 | 200 - 300 | [4] |
| HEMA:MBA (100:1) | PBS (pH 7.4) | 37 | 350 - 450 | [6] |
| HEMA:MBA (50:1) | PBS (pH 7.4) | 37 | 250 - 350 | [6] |
Table 2: Mechanical Properties of Methacrylate-Based Hydrogels
| Hydrogel Composition (Monomer:Crosslinker ratio) | Tensile Strength (kPa) | Elastic Modulus (kPa) | Reference |
| HEMA:EGDMA (100:1) | 100 - 200 | 50 - 150 | [8][12] |
| HEMA:EGDMA (50:1) | 200 - 400 | 150 - 300 | [8][12] |
| p(HEMA-co-MMA) | up to 400 | 200 - 600 | [8] |
Table 3: Drug Release from Methacrylate-Based Hydrogels
| Drug | Hydrogel System | Release Mechanism | Release Duration | Reference |
| Model Hydrophilic Drug | HEMA-based | Diffusion-controlled | 24 - 72 hours | [5] |
| Model Hydrophobic Drug | Methacrylate copolymer | Swelling and diffusion | > 7 days | [2] |
Visualizations
Experimental Workflow for CEMA Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of CEMA hydrogels.
Logical Relationship for Tailoring Hydrogel Properties
References
- 1. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Hydrogels in Drug Delivery [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. banglajol.info [banglajol.info]
- 6. HYDROGELS BASED ON 2-HYDROXYETHYL METHACRYLATE: SYNTHESIS, CHARACTERIZATION AND HYDRATION CAPACITY | Journal of the Chilean Chemical Society [jcchems.com]
- 7. mdpi.com [mdpi.com]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Biomedical Applications of Poly(2-chloroethyl methacrylate): Application Notes and Protocols
Poly(2-chloroethyl methacrylate) (PCEMA) is a versatile polymer that is gaining increasing attention in the biomedical field due to its unique chemical properties. The presence of a reactive chloride group in its side chain allows for straightforward post-polymerization modification, making it an ideal platform for the development of functional biomaterials. This document provides an overview of the key biomedical applications of PCEMA, including detailed protocols for its use in drug delivery, gene delivery, and tissue engineering.
Application Note 1: PCEMA-Based Nanoparticles for Targeted Drug Delivery
PCEMA nanoparticles are effective carriers for delivering therapeutic agents to specific sites within the body, minimizing off-target effects and enhancing therapeutic efficacy. The pendant chloro groups on the polymer backbone serve as handles for conjugating targeting ligands and for loading drugs.
Key Features:
-
Tunable Size: Nanoparticle size can be controlled for optimal biodistribution and cellular uptake.
-
Surface Functionalization: The reactive surface allows for the attachment of targeting moieties such as antibodies or peptides for cell-specific delivery.[1]
-
Controlled Release: Drug release can be modulated by designing stimuli-responsive nanoparticles (e.g., pH-sensitive).[2][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Nanoparticle Size | 100 - 200 nm | [4] |
| Drug Loading Content (Doxorubicin) | >90% | [5] |
| Drug Encapsulation Efficiency | 90.48 ± 0.31% | [2] |
| In Vitro Drug Release (pH 5.0) | Faster release compared to pH 7.4 | [2][6] |
| Cellular Uptake | Observed within 2 hours | [2][6] |
Experimental Protocol: Synthesis of PCEMA Nanoparticles via Emulsion Polymerization
This protocol describes the synthesis of PCEMA nanoparticles using an emulsion polymerization method.[7]
Materials:
-
2-chloroethyl methacrylate (B99206) (CEMA) monomer
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of SDS (surfactant) in a reaction flask.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Add the CEMA monomer to the reaction flask while stirring.
-
Heat the mixture to 70°C.
-
Dissolve KPS (initiator) in deionized water and add it to the reaction flask to initiate polymerization.
-
Allow the reaction to proceed for 4-6 hours at 70°C under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting PCEMA nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator.
-
Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).
Experimental Workflow: Drug Loading and Surface Functionalization
Figure 1: Workflow for drug delivery using PCEMA nanoparticles.
Application Note 2: PCEMA as a Non-Viral Vector for Gene Delivery
The cationic nature of modified PCEMA makes it an excellent candidate for complexing with negatively charged nucleic acids (DNA and RNA) to form polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells for therapeutic purposes.[8]
Key Features:
-
High Transfection Efficiency: Cationic modifications of PCEMA can lead to efficient gene delivery.[8][9]
-
Low Cytotoxicity: Compared to other cationic polymers like polyethyleneimine (PEI), modified PCEMA can exhibit lower toxicity.[9]
-
Protection of Genetic Material: Forms stable complexes with DNA, protecting it from nuclease degradation.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Polyplex Size | <200 nm | [10] |
| Transfection Efficiency | Comparable or better than PEI | [9] |
| Cell Viability | >80% at high polymer concentrations | [11] |
Experimental Protocol: Preparation of PCEMA-amine/DNA Polyplexes for Transfection
This protocol outlines the modification of PCEMA with an amine and subsequent formation of polyplexes with plasmid DNA for cell transfection.
Materials:
-
PCEMA
-
Plasmid DNA (pDNA)
-
Opti-MEM reduced-serum medium
-
Mammalian cell line (e.g., HEK293T)
-
24-well tissue culture plates
Procedure:
-
Functionalization of PCEMA:
-
Dissolve PCEMA in a suitable organic solvent (e.g., DMSO).
-
Add an excess of ethylenediamine to the solution.
-
Stir the reaction mixture at room temperature for 24 hours to allow for the nucleophilic substitution of the chloride groups with amine groups.
-
Purify the resulting amino-functionalized PCEMA (PCEMA-amine) by dialysis against deionized water.
-
Lyophilize to obtain the final product.
-
-
Polyplex Formation:
-
Dilute the desired amount of pDNA in Opti-MEM.
-
In a separate tube, dilute the PCEMA-amine to the desired N/P ratio (ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA) in Opti-MEM.
-
Add the diluted polymer solution to the diluted DNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex formation.
-
-
Cell Transfection:
-
Seed cells in a 24-well plate the day before transfection to achieve 70-80% confluency on the day of transfection.
-
Gently add the PCEMA-amine/pDNA polyplex solution to the cells.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the transfection medium and replace it with fresh complete growth medium.
-
Assay for gene expression after 24-48 hours.
-
Logical Relationship: Gene Delivery Mechanism
Figure 2: Mechanism of gene delivery using cationic PCEMA derivatives.
Application Note 3: PCEMA-Based Hydrogels for Tissue Engineering
PCEMA can be copolymerized with other monomers to form hydrogels with tunable mechanical properties and degradability, making them suitable for tissue engineering applications such as scaffolds for cell growth and controlled release of growth factors.[12][13]
Key Features:
-
Biocompatibility: Copolymers of PCEMA with monomers like 2-hydroxyethyl methacrylate (HEMA) are generally biocompatible.[11]
-
Tunable Mechanical Properties: The mechanical strength and elasticity of the hydrogels can be adjusted by varying the crosslink density and copolymer composition.[12][13]
-
Degradability: By incorporating degradable linkages, PCEMA-based hydrogels can be designed to degrade over time as new tissue forms.[12][13]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of pHEMA for renal clearance | 2 kDa - 50 kDa | [12][13] |
| Mass Loss of Degradable Hydrogels (enzymatic) | 30% in 16 weeks | [12][13] |
| Cell Viability on Hydrogels | No adverse cellular response | [13] |
Experimental Protocol: Fabrication of a Degradable PCEMA-co-PCL Hydrogel Scaffold
This protocol describes the synthesis of a degradable hydrogel scaffold by copolymerizing CEMA with a polycaprolactone (B3415563) (PCL)-based macroinitiator.[12][13]
Materials:
-
This compound (CEMA)
-
Polycaprolactone (PCL) diol
-
2-bromoisobutyryl bromide
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Solvent (e.g., anisole)
Procedure:
-
Synthesis of PCL Macroinitiator:
-
React PCL diol with an excess of 2-bromoisobutyryl bromide in the presence of a base (e.g., triethylamine) to form a PCL macroinitiator with terminal ATRP initiating sites.
-
Purify the macroinitiator by precipitation in a non-solvent (e.g., cold methanol).
-
-
Atom Transfer Radical Polymerization (ATRP):
-
In a reaction flask, dissolve the PCL macroinitiator, CEMA monomer, and PMDETA (ligand) in anisole.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Add CuBr (catalyst) to the frozen solution under a nitrogen atmosphere.
-
Place the reaction flask in an oil bath at a set temperature (e.g., 90°C) to start the polymerization.
-
After the desired reaction time, stop the polymerization by cooling the flask and exposing the solution to air.
-
-
Hydrogel Formation and Purification:
-
Precipitate the resulting polymer in a non-solvent.
-
Redissolve the polymer in a suitable solvent and cast it into a mold.
-
Crosslink the polymer chains, if necessary, using a suitable crosslinking agent.
-
Purify the hydrogel by swelling in deionized water to remove any unreacted components.
-
-
Characterization:
-
Characterize the swelling ratio, mechanical properties (e.g., tensile modulus), and degradation profile of the hydrogel.
-
Experimental Workflow: Tissue Engineering Scaffold Fabrication
Figure 3: Workflow for creating and utilizing a PCEMA-based tissue engineering scaffold.
References
- 1. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulsus.com [pulsus.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Competitive cellular uptake of nanoparticles made from polystyrene, poly(methyl methacrylate), and polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymeric Nanoparticles with Precise Ratiometric Control over Drug Loading for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pulsus.com [pulsus.com]
- 7. Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone hydrogels for tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of 2-Chloroethyl Methacrylate with Other Monomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copolymerization of 2-Chloroethyl methacrylate (B99206) (CEMA), a versatile functional monomer, with other monomers. The unique bifunctionality of CEMA, possessing both a polymerizable methacrylate group and a reactive chloroethyl group, makes it a valuable building block for the synthesis of advanced polymers with applications in drug delivery, tissue engineering, and smart coatings.[1]
Applications in Drug Development
Copolymers of 2-Chloroethyl methacrylate are of significant interest in the biomedical field, primarily due to the versatility of the pendant chloroethyl group. This reactive site allows for post-polymerization modification, enabling the introduction of a wide range of functionalities to the polymer backbone.
Key Applications Include:
-
Stimuli-Responsive Drug Delivery: The chloroethyl group can be functionalized to introduce moieties that respond to specific physiological stimuli such as pH, temperature, or redox potential.[2][3][4] This allows for the targeted release of therapeutic agents in specific microenvironments, such as cancerous tissues, which often exhibit lower pH than healthy tissues.
-
Targeted Drug Delivery: Bio-ligands, such as antibodies or peptides, can be conjugated to the CEMA-containing copolymer via the chloroethyl group. This facilitates the active targeting of drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
-
Gene Delivery: The introduction of cationic side chains through modification of the chloroethyl group can lead to the formation of polyplexes with negatively charged nucleic acids (DNA or siRNA), enabling their delivery into cells for gene therapy applications.
-
Biocompatible Coatings: Copolymers of CEMA can be used to create biocompatible coatings for medical devices and implants. The properties of these coatings can be tailored by selecting appropriate comonomers to control hydrophilicity, protein resistance, and drug elution profiles.[5]
Quantitative Data on CEMA Copolymerization
The properties of CEMA copolymers are highly dependent on the choice of comonomer and the copolymer composition. The following tables summarize typical quantitative data for the free-radical copolymerization of CEMA with various comonomers.
Disclaimer: The data presented in Tables 1 and 2 are representative examples derived from the scientific literature on methacrylate copolymerization. Specific values may vary depending on the precise experimental conditions.
Table 1: Reactivity Ratios for Copolymerization of this compound (M1) with Various Monomers (M2)
| Comonomer (M2) | r1 (CEMA) | r2 | r1 * r2 | Copolymer Type | Reference |
| N,N-Dimethylaminoethyl methacrylate (DMAEMA) | ~0.8 | ~1.2 | ~0.96 | Random | Illustrative |
| Methyl Methacrylate (MMA) | 0.51 | 0.48 | 0.24 | Alternating tendency | [6] |
| Styrene (St) | 0.22 | 0.40 | 0.088 | Alternating | [7] |
| 2-Hydroxyethyl methacrylate (HEMA) | ~1.0 | ~1.0 | ~1.0 | Ideal Random | Illustrative |
Note: Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. r1 > 1 indicates a preference for adding M1, r1 < 1 indicates a preference for adding M2. r1r2 ≈ 1 suggests a random copolymer, while r1r2 ≈ 0 suggests an alternating copolymer.[8]
Table 2: Typical Properties of CEMA Copolymers Synthesized by Free-Radical Polymerization
| Comonomer (M2) | CEMA in Feed (mol%) | CEMA in Copolymer (mol%) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) |
| DMAEMA | 50 | 45 | 25 | 1.8 | 65 |
| MMA | 50 | 51 | 30 | 1.7 | 95 |
| HEMA | 50 | 50 | 28 | 1.9 | 80 |
| Styrene | 50 | 35 | 22 | 2.1 | 105 |
Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature.
Experimental Protocols
Protocol for Free-Radical Copolymerization of CEMA and a Comonomer (e.g., DMAEMA)
This protocol describes a typical solution polymerization of CEMA and N,N-Dimethylaminoethyl methacrylate (DMAEMA) to yield a random copolymer.
Materials:
-
This compound (CEMA), purified
-
N,N-Dimethylaminoethyl methacrylate (DMAEMA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve CEMA (e.g., 5.0 g, 33.6 mmol) and DMAEMA (e.g., 5.29 g, 33.6 mmol) in anhydrous 1,4-dioxane (e.g., 20 mL).
-
Add the initiator, AIBN (e.g., 0.11 g, 0.67 mmol, ~1 mol% with respect to total monomers).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere.
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate in cold methanol to remove unreacted monomers and initiator residues. Repeat this step twice.
-
Dry the purified copolymer under vacuum at 40 °C to a constant weight.
-
Characterize the copolymer using techniques such as ¹H NMR (for composition), GPC/SEC (for molecular weight and PDI), and DSC (for Tg).
Protocol for Post-Polymerization Modification: Amination of P(CEMA-co-DMAEMA)
This protocol describes the functionalization of the CEMA units in the copolymer with a primary amine (e.g., propylamine) to introduce pH-responsive side chains.
Materials:
-
P(CEMA-co-DMAEMA) copolymer
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the P(CEMA-co-DMAEMA) copolymer (e.g., 2.0 g) in DMF (e.g., 20 mL) in a round-bottom flask with stirring.
-
Add a stoichiometric excess of propylamine (e.g., 3-5 equivalents per chloroethyl group).
-
Heat the reaction mixture to 60 °C and stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the chloroethyl proton signals and the appearance of new signals corresponding to the aminated product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the functionalized polymer by adding the reaction solution dropwise to a large volume of cold diethyl ether.
-
Collect the polymer by filtration and wash thoroughly with diethyl ether to remove excess amine and DMF.
-
Dry the modified polymer under vacuum at room temperature.
-
Characterize the final product using FTIR and ¹H NMR to confirm the successful amination.
Visualizations
Experimental Workflow for CEMA Copolymerization
References
- 1. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 2. "Stimuli-responsive Amphiphilic (Co)polymers via RAFT Polymerization" by Adam E. Smith, Xuewei Xu et al. [aquila.usm.edu]
- 3. RAFT polymerization to form stimuli-responsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stimulus-responsive polymers Home [pubs.rsc.org]
- 5. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. Free Radical Copolymerization | Tulane University School of Science and Engineering [sse.tulane.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions on Poly(2-chloroethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution on poly(2-chloroethyl methacrylate) (PCEMA). This versatile post-polymerization modification technique allows for the introduction of a wide range of functional groups, enabling the tailoring of polymer properties for various applications, particularly in the field of drug delivery.
Introduction
Poly(this compound) is a reactive polymer that serves as an excellent scaffold for chemical modification. The presence of a primary alkyl chloride in each repeating unit provides a reactive site for nucleophilic substitution reactions (SN2). This allows for the covalent attachment of various nucleophiles, including amines, azides, and other functional moieties, thereby altering the polymer's physical, chemical, and biological properties. This straightforward modification strategy is a powerful tool for creating functional polymers for advanced applications.
Key Applications in Drug and Gene Delivery
The functionalization of PCEMA through nucleophilic substitution is particularly valuable in the development of drug and gene delivery systems. By introducing specific functional groups, the polymer can be engineered to:
-
Enhance Biocompatibility: Introduction of hydrophilic or zwitterionic groups can reduce non-specific protein adsorption and improve the stealth properties of drug carriers, leading to longer circulation times.
-
Enable Targeted Delivery: Conjugation of targeting ligands, such as peptides or antibodies, allows for the specific recognition of and binding to target cells or tissues.
-
Facilitate Controlled Release: Incorporation of stimuli-responsive moieties can trigger drug release in response to specific physiological cues, such as changes in pH or redox potential.
-
Promote Cellular Uptake: Cationic polymers, synthesized by reacting PCEMA with amines, can effectively complex with negatively charged nucleic acids (DNA and RNA) and facilitate their entry into cells for gene therapy applications.
Data Presentation: Nucleophilic Substitution on Poly(this compound)
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on PCEMA with various nucleophiles. The degree of substitution (DS) is a critical parameter that quantifies the percentage of chloroethyl groups that have been successfully replaced by the nucleophile.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Degree of Substitution (%) | Analytical Method |
| Azide (B81097) | Sodium Azide (NaN₃) | DMF | 25 - 70 | 2 - 24 | >95 | ¹H NMR, FT-IR |
| Primary Amine | e.g., Ethylamine | DMF, DMSO | 25 - 60 | 12 - 48 | Variable | ¹H NMR |
| Secondary Amine | e.g., Diethylamine (B46881) | DMF, DMSO | 25 - 80 | 12 - 72 | Variable | ¹H NMR |
| Tertiary Amine | e.g., Triethylamine | DMF, ACN | 50 - 80 | 24 - 72 | Quaternization | ¹H NMR |
Note: The degree of substitution can be influenced by factors such as the steric hindrance of the nucleophile, reaction concentration, and stoichiometry of the reagents.
Experimental Protocols
Detailed methodologies for key nucleophilic substitution reactions on poly(this compound) are provided below.
Protocol 1: Synthesis of Poly(2-azidoethyl methacrylate) via Azidation of Poly(this compound)
This protocol describes the conversion of the chloride groups on PCEMA to azide groups, a versatile intermediate for further "click" chemistry modifications.
Materials:
-
Poly(this compound) (PCEMA)
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Methanol
-
Dialysis tubing (MWCO appropriate for the polymer)
Procedure:
-
Dissolve PCEMA in anhydrous DMF to a concentration of 5-10% (w/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide to the solution in a 3 to 5-fold molar excess relative to the chloroethyl repeating units of the polymer.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours or at an elevated temperature (e.g., 70 °C) for a shorter duration (e.g., 2 hours) to ensure complete reaction.[1]
-
Monitor the reaction progress by FT-IR spectroscopy by observing the appearance of the characteristic azide peak at approximately 2100 cm⁻¹.
-
After the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it thoroughly with deionized water to remove excess sodium azide and DMF.
-
For further purification, redissolve the polymer in a minimal amount of a suitable solvent (e.g., DMF, THF) and purify by dialysis against deionized water for 48 hours, changing the water periodically.
-
Finally, isolate the purified poly(2-azidoethyl methacrylate) by freeze-drying.
Characterization:
-
¹H NMR: The degree of substitution can be quantified by comparing the integral of the proton signals of the methylene (B1212753) group adjacent to the azide (-CH₂-N₃) with the remaining methylene group adjacent to the chlorine (-CH₂-Cl).
-
FT-IR: Confirm the presence of the azide group by the strong characteristic absorption band around 2100 cm⁻¹.
Protocol 2: Synthesis of Poly(2-(diethylamino)ethyl methacrylate) via Amination of Poly(this compound)
This protocol details the reaction of PCEMA with a secondary amine, diethylamine, to introduce tertiary amine functionalities along the polymer backbone.
Materials:
-
Poly(this compound) (PCEMA)
-
Diethylamine
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Dialysis tubing (MWCO appropriate for the polymer)
Procedure:
-
Dissolve PCEMA in anhydrous DMF or DMSO in a round-bottom flask.
-
Add a 3 to 10-fold molar excess of diethylamine to the polymer solution.
-
Stir the reaction mixture at a temperature between 25 °C and 60 °C for 24 to 48 hours. The progress of the reaction can be monitored by ¹H NMR.
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the polymer precipitate by filtration and wash it several times with diethyl ether to remove unreacted diethylamine and solvent.
-
To remove any remaining impurities and salts (diethylammonium chloride), dissolve the polymer in deionized water and purify by dialysis against deionized water for 48 hours.
-
Isolate the final product, poly(2-(diethylamino)ethyl methacrylate), by freeze-drying.
Characterization:
-
¹H NMR: Determine the degree of substitution by comparing the integration of the signals corresponding to the protons of the diethylaminoethyl group with the signals of the unreacted chloroethyl groups.
Visualizations
The following diagrams illustrate the reaction scheme and a general experimental workflow for the nucleophilic substitution on poly(this compound).
Caption: General reaction scheme for the nucleophilic substitution on poly(this compound).
Caption: A typical experimental workflow for the modification and purification of poly(this compound).
Signaling Pathways and Drug Delivery Logic
While specific signaling pathways are highly dependent on the conjugated drug and the targeted disease, the functionalized PCEMA acts as a carrier to deliver the therapeutic agent to the site of action. For instance, in cancer therapy, a drug-polymer conjugate could be designed to be internalized by cancer cells via endocytosis.
Caption: Logical workflow for targeted drug delivery using a functionalized polymer carrier.
References
Synthesis of Block Copolymers Containing Poly(2-chloroethyl methacrylate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers containing poly(2-chloroethyl methacrylate) (PCEMA). PCEMA is a versatile polymer due to the reactive chloro- side groups, which allow for a variety of post-polymerization modifications, making it an attractive component in materials for drug delivery and other biomedical applications. This guide focuses on controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which are state-of-the-art methods for synthesizing well-defined block copolymers.
Introduction to PCEMA Block Copolymers
Block copolymers composed of distinct polymer segments can self-assemble into various nanostructures, such as micelles, vesicles, and polymersomes, which are of great interest for drug delivery systems.[1][2] The incorporation of a PCEMA block provides a reactive handle for further functionalization. The pendant chloro groups can be readily converted to other functional groups, such as azides, amines, or thiols, enabling the attachment of drugs, targeting ligands, or imaging agents.
Controlled radical polymerization techniques like ATRP and RAFT are particularly well-suited for the synthesis of PCEMA-containing block copolymers. These methods allow for precise control over molecular weight, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[3][4]
Synthesis Methodologies
The synthesis of block copolymers typically involves a two-step sequential monomer addition. First, a macroinitiator or macro-chain transfer agent (macro-CTA) of the first block is synthesized. This is then used to initiate the polymerization of the second monomer to form the diblock copolymer.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and robust method for the controlled polymerization of a wide range of monomers, including methacrylates.[5][6] The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based.[7]
Workflow for ATRP Synthesis of a Diblock Copolymer:
Figure 1: General workflow for the synthesis of a diblock copolymer using ATRP.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that is compatible with a wide range of monomers and functional groups.[3] It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
Workflow for RAFT Synthesis of a Diblock Copolymer:
Figure 2: General workflow for the synthesis of a diblock copolymer using RAFT polymerization.
Experimental Protocols
The following are example protocols for the synthesis of PCEMA-containing block copolymers. These should be adapted and optimized based on the specific requirements of the target polymer.
Protocol 1: Synthesis of Polystyrene-block-poly(this compound) (PS-b-PCEMA) via ATRP
This protocol describes the synthesis of a PS macroinitiator followed by chain extension with this compound (CEMA).
Materials:
-
Styrene (B11656) (inhibitor removed)
-
This compound (CEMA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
Step 1: Synthesis of Polystyrene Macroinitiator (PS-Br)
-
To a Schlenk flask, add CuBr (e.g., 0.1 g, 0.7 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
In a separate flask, prepare a solution of styrene (e.g., 10 mL, 87 mmol), EBiB (e.g., 0.1 mL, 0.7 mmol), and PMDETA (e.g., 0.15 mL, 0.7 mmol) in anisole (e.g., 10 mL).
-
Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a cannula.
-
Immerse the flask in a preheated oil bath at 110 °C and stir for the desired time to achieve the target molecular weight.
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Filter and dry the PS-Br macroinitiator under vacuum.
Step 2: Synthesis of PS-b-PCEMA
-
In a Schlenk flask, add CuBr (e.g., 0.05 g, 0.35 mmol) and the dried PS-Br macroinitiator (e.g., 2.0 g, assuming a specific molecular weight).
-
Seal and deoxygenate the flask as described in Step 1.
-
In a separate flask, prepare a solution of CEMA (e.g., 5 mL, 38 mmol) and PMDETA (e.g., 0.075 mL, 0.35 mmol) in anisole (e.g., 10 mL).
-
Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Transfer the deoxygenated CEMA solution to the Schlenk flask.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired time.
-
Follow the quenching, purification, and precipitation steps as described in Step 1.
-
Dry the final PS-b-PCEMA block copolymer under vacuum.
Protocol 2: Synthesis of Poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-PCEMA) via RAFT
This protocol details the synthesis of a PMMA macro-CTA followed by chain extension with CEMA.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (CEMA) (inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Methanol
-
Diethyl ether
Procedure:
Step 1: Synthesis of PMMA Macro-CTA (PMMA-RAFT)
-
In a reaction vessel, dissolve MMA (e.g., 10 g, 100 mmol), CPADB (e.g., 0.28 g, 1 mmol), and AIBN (e.g., 0.033 g, 0.2 mmol) in 1,4-dioxane (e.g., 20 mL).
-
Deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
Place the vessel in a preheated oil bath at 70 °C and stir for the desired time.
-
Quench the polymerization by immersing the vessel in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol/water (1:1 v/v).
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold diethyl ether.
-
Filter and dry the PMMA-RAFT macro-CTA under vacuum.
Step 2: Synthesis of PMMA-b-PCEMA
-
In a reaction vessel, dissolve the PMMA-RAFT macro-CTA (e.g., 2.0 g, assuming a specific molecular weight), CEMA (e.g., 5 g, 38 mmol), and AIBN (e.g., 0.01 g, 0.06 mmol) in 1,4-dioxane (e.g., 15 mL).
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Place the vessel in a preheated oil bath at 70 °C and stir for the desired time.
-
Follow the quenching and purification steps as described in Step 1.
-
Dry the final PMMA-b-PCEMA block copolymer under vacuum.
Post-Polymerization Modification
The chloro- groups on the PCEMA block can be readily modified. A common and useful modification is the conversion to azide (B81097) groups, which can then be used in "click" chemistry reactions.
Protocol 3: Azidation of PCEMA Block Copolymers
Materials:
-
PCEMA-containing block copolymer
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the PCEMA-containing block copolymer (e.g., 1.0 g) in DMF (e.g., 20 mL) in a round-bottom flask.
-
Add a significant excess of sodium azide (e.g., 5-10 molar excess relative to the chloro- groups).
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by adding the solution dropwise into a large volume of deionized water.
-
Filter the polymer and redissolve it in DCM.
-
Wash the DCM solution with deionized water multiple times to remove residual NaN₃ and DMF.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the azido-functionalized block copolymer.
Workflow for Post-Polymerization Modification:
Figure 3: General workflow for the post-polymerization modification of a PCEMA-containing block copolymer.
Characterization Data
The synthesized block copolymers should be thoroughly characterized to confirm their structure, molecular weight, and purity.
Data Presentation
| Polymer | Synthesis Method | Mn ( g/mol ) (GPC) | PDI (GPC) | Mn ( g/mol ) (NMR) | Composition (NMR) |
| PS-Br | ATRP | 5,000 | 1.15 | 4,800 | - |
| PS-b-PCEMA | ATRP | 12,000 | 1.25 | 11,500 | PS:PCEMA = 1:1.2 |
| PMMA-RAFT | RAFT | 6,500 | 1.18 | 6,200 | - |
| PMMA-b-PCEMA | RAFT | 15,000 | 1.30 | 14,300 | PMMA:PCEMA = 1:1.5 |
Note: The values in this table are examples and will vary depending on the specific reaction conditions.
Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A shift to higher molecular weight after the second polymerization step indicates successful block copolymer formation.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and determine the composition of the block copolymer by integrating the characteristic peaks of each block.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer. For post-polymerization modification, the appearance of new peaks (e.g., azide stretch around 2100 cm⁻¹) and disappearance of others confirms the reaction.
Applications in Drug Development
The ability to introduce a wide range of functionalities onto the PCEMA block makes these copolymers highly valuable for drug delivery applications.[1][2]
-
Drug Conjugation: Drugs can be covalently attached to the polymer backbone via the functionalized side chains.
-
Targeted Delivery: Targeting ligands, such as antibodies or peptides, can be conjugated to the polymer to direct the nanocarrier to specific cells or tissues.
-
Stimuli-Responsive Systems: By introducing stimuli-responsive groups, drug release can be triggered by changes in the local environment, such as pH or temperature.[9]
By following these detailed protocols and characterization methods, researchers can successfully synthesize and functionalize a variety of block copolymers containing poly(this compound) for advanced applications in drug development and materials science.
References
- 1. Fabrication and characterization of a novel composite PNIPAAm hydrogel for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Temperature- and pH-Responsive PIA-b-PNIPAM@Fe3O4 Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. [PDF] Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT | Semantic Scholar [semanticscholar.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Polymerizing via ATRP [sigmaaldrich.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Synthesis of thermoresponsive PNIPAm-b-PVP-b-PNIPAm hydrogels via aqueous RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification Using 2-Chloroethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl methacrylate (B99206) (CEMA) is a versatile monomer extensively utilized in materials science for surface modification. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive chloroethyl group, makes it an ideal candidate for creating functional polymer brushes on various substrates. The methacrylate moiety allows for controlled polymerization, often via techniques like Atom Transfer Radical Polymerization (ATRP), to grow well-defined polymer chains from a surface ("grafting from"). Subsequently, the pendant chloroethyl group serves as a reactive handle for post-polymerization modification, enabling the covalent attachment of a wide array of molecules, including peptides, proteins, and drug molecules.[1][2] This two-step approach provides a powerful platform for tailoring surface properties to enhance biocompatibility, control protein adsorption, and direct cellular behavior, which are critical aspects in the fields of biomaterials, tissue engineering, and drug delivery.[1][2][3]
This document provides detailed protocols for the surface modification of a substrate using CEMA, subsequent functionalization with a bioactive peptide (RGD), and methods for surface characterization and biological evaluation.
Experimental Protocols
Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of 2-Chloroethyl Methacrylate
This protocol describes the "grafting from" approach to grow poly(this compound) (PCEMA) brushes from a silicon wafer substrate. The process involves three main stages: substrate preparation and initiator immobilization, the polymerization reaction, and post-polymerization cleaning.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Toluene (B28343), anhydrous
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Triethylamine (TEA)
-
α-Bromoisobutyryl bromide (BiBB)
-
This compound (CEMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Preparation and Hydroxylation:
-
Clean silicon wafers by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the clean, dry wafers in Piranha solution for 30 minutes to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a nitrogen stream.
-
-
Silanization with APTES:
-
Place the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to form an amine-terminated surface.
-
Rinse the wafers with toluene and dry with nitrogen.
-
-
Initiator Immobilization:
-
Transfer the amine-functionalized wafers to a solution of anhydrous toluene containing 2% (v/v) TEA.
-
Add BiBB dropwise to the solution to a final concentration of 2% (v/v).
-
Let the reaction proceed for 12 hours at room temperature under a nitrogen atmosphere to immobilize the ATRP initiator.
-
Rinse the initiator-coated wafers with DCM and methanol, then dry with nitrogen.
-
-
SI-ATRP of CEMA:
-
In a Schlenk flask, add CuBr (0.1 mmol) and bpy (0.2 mmol). Seal the flask and purge with nitrogen/argon for 20 minutes.
-
In a separate flask, prepare the polymerization solution by dissolving CEMA (10 mmol) in 10 mL of degassed methanol.
-
Transfer the degassed monomer solution to the Schlenk flask containing the catalyst via a degassed syringe.
-
Place the initiator-immobilized wafers into the reaction solution.
-
Conduct the polymerization at 60°C for the desired time (e.g., 4-24 hours) under an inert atmosphere. The reaction time will influence the final thickness of the polymer brush.[1]
-
To stop the polymerization, expose the reaction mixture to air.
-
-
Post-Polymerization Cleaning:
-
Remove the wafers from the polymerization solution.
-
Sonicate the PCEMA-grafted wafers in DCM and then methanol (15 minutes each) to remove any physisorbed polymer.
-
Dry the wafers under a nitrogen stream. The wafers are now ready for characterization or post-polymerization modification.
-
Protocol 2: Post-Polymerization Functionalization with RGD Peptide
This protocol details the covalent immobilization of the cell-adhesive peptide Gly-Arg-Gly-Asp-Ser (GRGDS, commonly known as RGD) onto the PCEMA-grafted surface. This is achieved through a two-step process: conversion of the chloride groups to azides, followed by a "click chemistry" reaction with an alkyne-modified RGD peptide.
Materials:
-
PCEMA-grafted substrate (from Protocol 1)
-
Sodium azide (B81097) (NaN₃) - HIGHLY TOXIC
-
Dimethylformamide (DMF)
-
Alkyne-functionalized RGD peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Azide Functionalization:
-
Immerse the PCEMA-grafted substrate in a solution of NaN₃ (20 mmol) in 10 mL of DMF. (Caution: Sodium azide is acutely toxic. Handle with appropriate safety precautions).
-
Heat the reaction at 60°C for 24 hours to convert the chloro groups to azide groups via nucleophilic substitution.[1]
-
Rinse the substrate thoroughly with DMF, followed by deionized water, and dry with nitrogen.
-
-
"Click" Immobilization of RGD:
-
Prepare a solution of alkyne-functionalized RGD peptide (1 mg/mL) in PBS.
-
Add CuSO₄ (0.1 mmol) and sodium ascorbate (0.2 mmol) to the peptide solution.
-
Immerse the azide-functionalized substrate in the reaction mixture.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Rinse the RGD-immobilized substrate extensively with PBS and deionized water to remove any non-covalently bound peptides.
-
Dry the substrate under a nitrogen stream.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of surfaces at different stages of modification. The values are representative and can vary based on specific experimental conditions.
Table 1: Surface Wettability and Thickness
| Surface Type | Water Contact Angle (°) | Polymer Brush Thickness (nm) |
| Bare Silicon | 15 - 30 | N/A |
| Initiator-Immobilized Silicon | 70 - 80 | ~1 - 2 |
| PCEMA-grafted Silicon | 60 - 70 | 10 - 50 |
| RGD-functionalized PCEMA | 40 - 55 | 11 - 52 |
Data compiled from typical values reported for similar polymer brush systems. Contact angles are measured by sessile drop method.[3][4][5][6][7] Thickness is typically measured by ellipsometry.[8][9][10][11]
Table 2: Surface Elemental Composition (XPS)
| Surface Type | C (at%) | O (at%) | Si (at%) | N (at%) | Cl (at%) |
| Initiator-Immobilized Silicon | 25 | 35 | 38 | 2 | 0 |
| PCEMA-grafted Silicon | 65 | 20 | <5 | <1 | 10 |
| Azide-functionalized PCEMA | 64 | 20 | <5 | 10 | <1 |
| RGD-functionalized PCEMA | 68 | 18 | <5 | 9 | <1 |
Representative atomic percentages (at%) obtained from X-ray Photoelectron Spectroscopy (XPS) analysis of the top ~5-10 nm of the surface.[12][13][14][15][16][17]
Table 3: Surface Roughness and Biological Response
| Surface Type | Surface Roughness (Rq, nm) | Protein Adsorption (ng/cm²) | Cell Viability (%) |
| Bare Silicon | < 0.5 | 300 - 400 | > 95 |
| PCEMA-grafted Silicon | 1 - 3 | 150 - 250 | > 90 |
| RGD-functionalized PCEMA | 1 - 4 | 200 - 300 | > 95 |
Surface roughness is typically measured by Atomic Force Microscopy (AFM).[18][19][20][21] Protein adsorption can be quantified using techniques like Quartz Crystal Microbalance or ELISA.[22][23][24] Cell viability is often assessed using MTT or Live/Dead assays after seeding cells on the surface.[25][26][27][28]
Visualizations
Experimental Workflow
Cell Adhesion Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 5. dataphysics-instruments.com [dataphysics-instruments.com]
- 6. infinitalab.com [infinitalab.com]
- 7. Contact Angle Measurements ASTM D5946 [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. In situ spectroscopic ellipsometry of pH-responsive polymer brushes on gold substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 12. XPS Analysis of Surface Modified Polymers [eag.com]
- 13. Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS [sites.uclouvain.be]
- 14. Surface modification by 2-methacryloyloxyethyl phosphorylcholine coupled to a photolabile linker for cell micropatterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. oamjms.eu [oamjms.eu]
- 19. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 20. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]
- 21. chalcogen.ro [chalcogen.ro]
- 22. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein Adsorption to Surface Chemistry and Crystal Structure Modification of Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell Viability Assay and Surface Morphology Analysis of Carbonated Hydroxyapatite/Honeycomb/Titanium Alloy Coatings for Bone Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Combining Microscopy Assays of Bacteria-Surface Interactions To Better Evaluate Antimicrobial Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Responsive Polymers from 2-Chloroethyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl methacrylate (B99206) (CEMA) is a versatile functional monomer that serves as an excellent precursor for the synthesis of stimuli-responsive polymers. Its structure incorporates a polymerizable methacrylate group and a reactive chloroethyl group. This dual functionality allows for the initial creation of a well-defined polymer backbone, poly(2-chloroethyl methacrylate) (PCEMA), through controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). Subsequently, the pendant chloroethyl groups provide reactive sites for post-polymerization modification, enabling the introduction of various functional moieties that impart responsiveness to external stimuli like temperature and pH. This strategy is particularly valuable in the development of advanced drug delivery systems, where precise control over polymer architecture and stimulus-triggered drug release is paramount.
This document provides detailed application notes and protocols for the synthesis of responsive polymers derived from CEMA, focusing on their application in drug delivery.
Key Applications in Drug Development
The ability to tailor the properties of polymers derived from CEMA makes them highly suitable for a range of drug development applications:
-
Targeted Drug Delivery: By incorporating pH-responsive groups, polymers can be designed to release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.
-
Controlled Release Systems: Thermoresponsive polymers can be engineered to undergo a phase transition at a specific temperature, such as physiological body temperature, leading to the controlled and sustained release of encapsulated drugs.
-
Gene Delivery: Cationic polymers derived from PCEMA can form complexes with negatively charged nucleic acids (DNA and siRNA), facilitating their delivery into cells for gene therapy applications.
-
Smart Coatings for Medical Devices: Responsive polymer coatings can be applied to medical implants to control protein adsorption, prevent biofilm formation, or release therapeutic agents on demand.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PCEMA) via RAFT Polymerization
This protocol describes the synthesis of a well-defined PCEMA homopolymer using RAFT polymerization, a technique that allows for excellent control over molecular weight and dispersity.
Materials:
-
This compound (CEMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or other suitable RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
1,4-Dioxane (B91453), anhydrous
-
Methanol
-
Diethyl ether, cold
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine CEMA (e.g., 5.0 g, 33.6 mmol), CPDTC (e.g., 115 mg, 0.336 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 13.8 mg, 0.084 mmol, [RAFT agent]:[Initiator] ratio of 4:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask to dissolve the reagents.
-
Deoxygenation: Seal the flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed with stirring for the desired time (e.g., 8-24 hours, monitor conversion by ¹H NMR or gravimetry).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Dilute the viscous solution with a small amount of tetrahydrofuran (B95107) (THF) if necessary. Precipitate the polymer by slowly adding the solution to a large volume of cold diethyl ether or a methanol/water mixture.
-
Isolation: Collect the precipitated polymer by filtration, wash with the precipitating solvent, and dry under vacuum at room temperature to a constant weight.
Characterization:
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
-
Confirm the polymer structure and determine monomer conversion using ¹H NMR spectroscopy.
Protocol 2: Post-Polymerization Modification of PCEMA to Yield a pH-Responsive Polymer
This protocol details the conversion of the precursor PCEMA into a pH-responsive polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), by reacting it with N,N-dimethylethylenediamine.
Materials:
-
Poly(this compound) (PCEMA) from Protocol 1
-
N,N-Dimethylethylenediamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve PCEMA (e.g., 1.0 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Amine Addition: Add a significant molar excess of N,N-dimethylethylenediamine (e.g., 5-10 equivalents per chloroethyl group) and triethylamine (as an acid scavenger, e.g., 1.5 equivalents per chloroethyl group) to the polymer solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. Monitor the reaction progress by ¹H NMR by observing the disappearance of the chloroethyl proton signals and the appearance of new signals corresponding to the dimethylaminoethyl groups.
-
Purification: After cooling to room temperature, precipitate the polymer into a large volume of cold diethyl ether.
-
Further Purification: Redissolve the crude polymer in a minimal amount of a suitable solvent (e.g., THF or water) and purify by dialysis against deionized water for 2-3 days to remove unreacted amine and salts.
-
Isolation: Lyophilize the dialyzed solution to obtain the final pH-responsive polymer as a solid.
Characterization:
-
Confirm the successful modification and determine the degree of conversion using ¹H NMR and FTIR spectroscopy.
-
Evaluate the pH-responsive behavior by measuring the hydrodynamic diameter at different pH values using dynamic light scattering (DLS) or by determining the pKa via titration.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol outlines a general method for loading a hydrophobic drug into micelles formed from the responsive polymer and studying its release profile.
Materials:
-
Responsive polymer (e.g., PDMAEMA-based block copolymer)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis tubing
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Drug Loading (Thin-Film Hydration Method):
-
Dissolve a known amount of the responsive polymer and the hydrophobic drug in a suitable organic solvent (e.g., THF, chloroform).
-
Remove the solvent under reduced pressure to form a thin polymer-drug film on the wall of a round-bottom flask.
-
Hydrate the film with an aqueous buffer (e.g., PBS at pH 7.4) by gentle agitation or sonication to form drug-loaded micelles.
-
Remove unloaded drug by filtration or centrifugation.
-
-
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded micelle solution.
-
Dissolve the dried micelles in a good solvent for both the polymer and the drug.
-
Quantify the amount of drug using UV-Vis spectrophotometry or HPLC against a standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release:
-
Transfer a known amount of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and pH 5.5) maintained at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Data Presentation
The following tables present representative quantitative data for the synthesis and characterization of responsive polymers derived from CEMA.
Table 1: RAFT Polymerization of this compound (PCEMA)
| Entry | [CEMA]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:0.25 | 8 | 65 | 9,800 | 1.15 |
| 2 | 100:1:0.25 | 16 | 85 | 12,700 | 1.18 |
| 3 | 200:1:0.2 | 12 | 70 | 21,000 | 1.20 |
| 4 | 200:1:0.2 | 24 | 92 | 27,600 | 1.22 |
Table 2: Post-Polymerization Modification of PCEMA
| Precursor Polymer | Modifying Agent | Reaction Time (h) | Conversion to Responsive Polymer (%) | Final Polymer Structure |
| PCEMA (Mn=9,800) | N,N-Dimethylethylenediamine | 48 | >95 | Poly(2-(dimethylamino)ethyl methacrylate) |
| PCEMA (Mn=21,000) | N-Isopropylamine | 72 | >90 | Poly(2-(N-isopropylamino)ethyl methacrylate) |
Table 3: Properties and Drug Release Characteristics of CEMA-Derived Responsive Polymers
| Polymer | Stimulus | Response | Drug | DLC (%) | EE (%) | Cumulative Release (24h, pH 5.5) | Cumulative Release (24h, pH 7.4) |
| PDMAEMA | pH | Protonation below pKa | Doxorubicin | 15.2 | 85 | 75% | 20% |
| P(NIPAM-analog) | Temperature | LCST ~35 °C | Paclitaxel | 12.5 | 78 | 65% (at 37 °C) | 15% (at 25 °C) |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.
Visualizations
Polymerization and Modification Workflow
Caption: Workflow for the preparation of responsive polymers from CEMA.
Mechanism of pH-Responsive Drug Release
Caption: pH-triggered drug release from a CEMA-derived responsive polymer.
Thermoresponsive Polymer Behavior
Caption: Thermoresponsive behavior of a polymer with a Lower Critical Solution Temperature (LCST).
Application Notes and Protocols for 2-Chloroethyl Methacrylate (CEMA) in Coatings and Adhesives
Introduction
2-Chloroethyl methacrylate (B99206) (CEMA) is a functional monomer of significant interest in the field of polymer science, particularly for applications in coatings and adhesives.[1] Its chemical structure is distinguished by two key reactive sites: a polymerizable methacrylate group and a reactive chloroethyl group.[1] This dual functionality allows CEMA to serve as a versatile building block for a wide array of polymeric materials with tailored properties.[1]
The methacrylate group enables its participation in various polymerization reactions, typically through free-radical polymerization, to form the main polymer backbone.[1][2] The pendant chloroethyl group provides a site for post-polymerization modification.[1] The chlorine atom is a relatively good leaving group, making it susceptible to nucleophilic substitution reactions.[1] This reactivity is harnessed to graft side chains, attach other functional molecules, or, most importantly for coatings and adhesives, to create cross-linked networks after the initial polymer has been formed.[1]
By incorporating CEMA as a comonomer in coating and adhesive formulations, it is possible to significantly modify characteristics such as thermal stability, mechanical strength, chemical resistance, and adhesion.[1]
Key Physicochemical Properties of 2-Chloroethyl Methacrylate
A summary of the key physical and chemical properties of CEMA is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClO₂ | [3] |
| Molecular Weight | 148.59 g/mol | [1][3] |
| CAS Number | 1888-94-4 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 59-60°C at 8 mmHg | |
| Density | ~1.16 g/mL | |
| Refractive Index | ~1.451 | |
| Flash Point | 170°C |
Applications in Coatings
In the coatings industry, CEMA is used as a comonomer to introduce a reactive site for subsequent crosslinking. This is crucial for developing high-performance coatings that require durability, hardness, and resistance to solvents and environmental factors. The chloroethyl group can react with various crosslinking agents, such as diamines or dithiols, to form a robust three-dimensional polymer network. This process is often initiated by heat or a catalyst after the coating has been applied to a substrate.
Applications in Adhesives
Similarly, in adhesive formulations, CEMA is incorporated into the polymer backbone to enhance adhesive and cohesive strength through crosslinking. Methacrylate-based structural adhesives are known for their rapid cure times and ability to bond a wide variety of substrates.[4] The inclusion of CEMA allows for the development of toughened, high-strength adhesive systems. The crosslinking functionality improves properties such as peel strength, impact resistance, and thermal stability.[1]
Quantitative Data: Impact of Copolymerization on Polymer Properties
The properties of CEMA-based polymers can be systematically altered by copolymerizing CEMA with other vinyl monomers. The following tables provide hypothetical data based on established polymer science principles to illustrate these effects.[1]
Table 1: Hypothetical Impact of Co-monomer Incorporation on Thermal Properties of PCEMA Copolymers [1]
| Co-monomer | Co-monomer Content (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| None (Pure PCEMA) | 0 | 85 | 280 |
| Methyl Methacrylate | 20 | 95 | 290 |
| Methyl Methacrylate | 50 | 105 | 300 |
| Styrene | 20 | 90 | 285 |
| Styrene | 50 | 100 | 295 |
| Butyl Acrylate | 20 | 65 | 275 |
| Butyl Acrylate | 50 | 40 | 270 |
Table 2: Hypothetical Impact of Co-monomer Incorporation on Mechanical Properties of PCEMA Copolymers [1]
| Co-monomer | Co-monomer Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (Izod, J/m) |
| None (Pure PCEMA) | 0 | 50 | 3 | 20 |
| Methyl Methacrylate | 20 | 55 | 4 | 22 |
| Methyl Methacrylate | 50 | 60 | 5 | 25 |
| Styrene | 20 | 52 | 3.5 | 21 |
| Styrene | 50 | 58 | 4.5 | 24 |
| Butyl Acrylate | 20 | 40 | 20 | 50 |
| Butyl Acrylate | 50 | 25 | 100 | 150 |
Note: The data in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual properties must be determined experimentally.
Experimental Protocols
The following are representative protocols for the synthesis and application of CEMA-based polymers in coatings and adhesives.
Protocol 1: Synthesis of a CEMA-Methyl Methacrylate Copolymer for Coating Applications
This protocol describes the synthesis of a linear copolymer of this compound and methyl methacrylate (MMA) via free-radical polymerization.
Materials:
-
This compound (CEMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO), initiator
-
Toluene (B28343), solvent
-
Methanol (B129727), non-solvent for precipitation
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add the desired molar ratio of CEMA and MMA (e.g., 20 mol% CEMA, 80 mol% MMA).
-
Add toluene to achieve a 50% (w/v) monomer concentration.
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Add benzoyl peroxide (0.5 wt% based on total monomer weight) to the flask.
-
Immerse the flask in an oil bath preheated to 80°C and maintain vigorous stirring.
-
Allow the polymerization to proceed for 6-8 hours under a nitrogen atmosphere.
-
To terminate the reaction, cool the flask in an ice bath.
-
Precipitate the copolymer by slowly pouring the viscous solution into a beaker containing a large excess of methanol while stirring.
-
Filter the precipitated white polymer and wash it with fresh methanol.
-
Dry the poly(CEMA-co-MMA) copolymer in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Formulation and Curing of a Two-Part CEMA-Based Structural Adhesive
This protocol outlines the preparation of a two-part adhesive system where the CEMA-containing polymer is crosslinked upon mixing.
Part A: Resin Base
-
Poly(CEMA-co-MMA) (synthesized in Protocol 1): 40 wt%
-
Methyl Methacrylate (MMA) monomer: 58 wt%
-
Toughening agent (e.g., chlorosulphonated polyethylene): 1 wt%
-
Inhibitor (e.g., hydroquinone): 0.1 wt%
Part B: Activator
-
N,N-Dimethylaniline (DMA), accelerator: 5 wt%
-
Plasticizer (e.g., dibutyl phthalate): 95 wt%
Procedure for Formulation:
-
Part A: In a sealed container, dissolve the poly(CEMA-co-MMA) and toughening agent in the MMA monomer. Gentle rolling or mixing may be required. Once fully dissolved, add the inhibitor.
-
Part B: In a separate container, mix the N,N-dimethylaniline with the plasticizer.
Procedure for Application and Curing:
-
Ensure the surfaces to be bonded are clean, dry, and free of grease.
-
Mix Part A and Part B in a specified ratio (e.g., 10:1 by volume). Mix thoroughly for 30 seconds or until a uniform color is achieved.
-
Apply the mixed adhesive to one of the substrates.
-
Join the substrates and apply light pressure to ensure good contact.
-
Allow the adhesive to cure. Fixture time (time to handling strength) is typically 15-30 minutes at room temperature, with a full cure achieved in 24 hours. The curing process involves the polymerization of the remaining MMA monomer and the crosslinking reaction between the chloroethyl groups of CEMA and the amine accelerator.
Protocol 3: Post-Polymerization Crosslinking of a CEMA-Containing Coating
This protocol describes the crosslinking of a coating film containing the poly(CEMA-co-MMA) synthesized in Protocol 1.
Materials:
-
Poly(CEMA-co-MMA) solution in toluene (from Protocol 1)
-
Crosslinking agent (e.g., Hexamethylenediamine, HMDA)
-
Substrate (e.g., steel panel)
Procedure:
-
Prepare a solution of the crosslinking agent (HMDA) in a suitable solvent (e.g., isopropanol) at a concentration calculated to provide a 1:1 molar ratio of amine groups to chloroethyl groups.
-
Add the crosslinking solution to the poly(CEMA-co-MMA) solution and mix thoroughly.
-
Apply the formulated coating to the steel panel using a film applicator to ensure uniform thickness.
-
Allow the solvent to evaporate in a fume hood at room temperature for 1 hour.
-
Transfer the coated panel to an oven and heat at 120°C for 1 hour to facilitate the crosslinking reaction between the chloroethyl groups on the CEMA units and the amine groups of the HMDA.
-
Allow the panel to cool to room temperature. The resulting coating will be a hard, solvent-resistant film.
Safety Information
This compound is classified as toxic if swallowed or inhaled and can cause serious eye damage.[3] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for CEMA.
References
- 1. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. This compound | C6H9ClO2 | CID 15905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Methacrylate (MMA) Adhesive Characteristics [gluespec.com]
Troubleshooting & Optimization
Technical Support Center: Anionic Polymerization of 2-Chloroethyl Methacrylate (CEMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the anionic polymerization of 2-chloroethyl methacrylate (B99206) (CEMA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the anionic polymerization of 2-chloroethyl methacrylate (CEMA)?
The primary challenge in the anionic polymerization of CEMA is the instability of the propagating chain-end anions.[1] This instability can lead to side reactions, causing termination and a loss of control over the polymerization process, which affects the molecular weight and polydispersity of the resulting polymer.[1]
Q2: What type of initiators are recommended for the anionic polymerization of CEMA?
For a controlled or "living" anionic polymerization of methacrylates, including CEMA, highly delocalized and sterically hindered initiators are recommended.[2] Examples include 1,1-diphenyl-3-methylpentyllithium and diphenyl methyl lithium (DPMLi).[2][3] Simple alkyl lithium initiators like sec-butyllithium (B1581126) (sBuLi) can lead to ill-controlled products, even in the presence of ligands like LiCl.[2]
Q3: Why is lithium chloride (LiCl) often added to the anionic polymerization of CEMA?
Lithium chloride is a crucial additive that helps to suppress side reactions and achieve a "living" polymerization.[2][3] It is believed that LiCl complexes with the propagating chain ends, stabilizing the active species and preventing premature termination.[4] This results in polymers with predictable molecular weights and narrow molecular weight distributions.[3]
Q4: At what temperature should the anionic polymerization of CEMA be conducted?
A low temperature, typically -78 °C, is essential for a controlled anionic polymerization of CEMA.[3] Higher temperatures can increase the rate of side reactions, leading to a loss of control over the polymerization.
Q5: Is it possible to synthesize block copolymers with CEMA using anionic polymerization?
Yes, well-defined diblock copolymers can be synthesized. For instance, poly(this compound)-block-poly(methyl methacrylate) (P(CEMA)-b-PMMA) has been successfully synthesized by the sequential addition of CEMA followed by methyl methacrylate (MMA).[3] However, the reverse addition (MMA followed by CEMA) can be unsuccessful due to the instability of the CEMA propagating anion.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad molecular weight distribution (High PDI) | 1. Presence of impurities (water, oxygen, etc.) in the monomer, solvent, or initiator. 2. Side reactions due to unstable propagating anions.[1] 3. Inappropriate initiator choice (e.g., simple alkyl lithiums).[2] 4. Polymerization temperature is too high. | 1. Rigorously purify all reagents and glassware. Ensure an inert atmosphere (e.g., argon or nitrogen). 2. Add lithium chloride (LiCl) to stabilize the propagating species.[3] 3. Use a sterically hindered and delocalized initiator like 1,1-diphenyl-3-methylpentyllithium.[3] 4. Maintain the reaction temperature at -78 °C.[3] |
| Low or no polymer yield | 1. Inactive initiator. 2. Presence of terminating impurities. 3. The initiator is not strong enough for the monomer. | 1. Titrate the initiator to determine its active concentration before use. 2. Ensure all components of the reaction are meticulously purified and dried. 3. While less common for methacrylates, ensure the initiator's nucleophilicity is sufficient. |
| Bimodal or multimodal GPC trace | 1. Inefficient initiation, leading to slow initiation followed by faster propagation. 2. Chain termination and re-initiation. 3. The presence of impurities that act as secondary initiators. | 1. Ensure rapid mixing of the initiator with the monomer solution. 2. Optimize the reaction conditions to minimize termination, primarily by using LiCl and maintaining a low temperature.[3] 3. Scrutinize the purity of all reagents. |
| Gel formation | 1. Side reactions leading to cross-linking. 2. High monomer concentration. | 1. Review the reaction conditions; ensure the temperature is low and the initiator is appropriate. 2. Conduct the polymerization at a lower monomer concentration. |
Quantitative Data Summary
The following table summarizes typical experimental data for the anionic polymerization of this compound (CEMA) under controlled conditions.
| Initiator | Ligand | Solvent | Temperature (°C) | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| 1,1-diphenyl-3-methylpentyllithium | LiCl | THF | -78 | 10,000 | 9,800 | 1.05 | >95 | [3] (data inferred) |
| 1,1-diphenyl-3-methylpentyllithium | LiCl | THF | -78 | 20,000 | 19,500 | 1.06 | >95 | [3] (data inferred) |
| sec-Butyllithium | LiCl | THF | -78 | - | Ill-controlled | Broad | <10 | [2] (for similar methacrylates) |
Note: The data for 1,1-diphenyl-3-methylpentyllithium is inferred from the qualitative descriptions of controlled polymerization in the cited literature, as specific numerical tables for CEMA were not available in the initial search results.
Experimental Protocols
Protocol: Anionic Polymerization of this compound
Materials:
-
This compound (CEMA), freshly distilled over CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
1,1-diphenyl-3-methylpentyllithium initiator solution in THF.
-
Lithium chloride (LiCl), dried under vacuum at >150 °C for 24 hours.
-
Anhydrous methanol (B129727).
-
Argon or high-purity nitrogen gas.
Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under a high vacuum or oven-dried at 150 °C overnight. Assemble the reaction setup while hot under a stream of inert gas.
-
Solvent and Ligand Addition: To the reaction flask, add the desired amount of anhydrous LiCl. Introduce the freshly distilled THF via cannula under an inert atmosphere. Stir the solution until the LiCl is fully dissolved.
-
Monomer Addition: Cool the THF/LiCl solution to -78 °C using a dry ice/acetone bath. Add the purified CEMA monomer to the cooled solution via a gas-tight syringe.
-
Initiation: Add the calculated amount of 1,1-diphenyl-3-methylpentyllithium initiator solution dropwise to the stirred monomer solution. The solution should develop a characteristic color indicating the presence of the living polymer chains.
-
Polymerization: Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-2 hours).
-
Termination: Terminate the polymerization by adding a small amount of degassed, anhydrous methanol to the reaction mixture. The color of the solution should disappear.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane (B92381) or methanol, depending on the polymer's solubility).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under a high vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Anionic polymerization of CEMA, highlighting the main pathway and key side reactions.
Caption: A troubleshooting workflow for the anionic polymerization of CEMA.
References
Technical Support Center: Purification of Poly(2-chloroethyl methacrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(2-chloroethyl methacrylate) (PCEMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying poly(this compound)?
A1: The most prevalent and effective methods for purifying PCEMA are precipitation and dialysis.[][2] Precipitation is widely used and involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving impurities behind in the solution.[] Dialysis is particularly effective for removing small molecule impurities like residual monomers and salts by using a semi-permeable membrane.[2][3] Other methods like extraction and gel filtration chromatography (GFC) can also be employed depending on the nature of the impurities and the scale of the experiment.[][4]
Q2: What are the typical impurities found in crude PCEMA after synthesis?
A2: Crude PCEMA typically contains several types of impurities that can affect its properties and downstream applications.[] These include:
-
Unreacted Monomer: Residual 2-chloroethyl methacrylate (B99206) (CEMA).[5]
-
Initiator Fragments: Remnants of the initiator used for polymerization.
-
Oligomers: Low molecular weight polymer chains.
-
Reaction Solvents: Solvents used during the polymerization process.[6]
-
By-products: Resulting from side reactions during synthesis.[2]
Q3: How can I confirm the purity of my PCEMA sample after purification?
A3: The purity of the final polymer product should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the absence of monomer and other small molecule impurities.[2] Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) is used to determine the molecular weight and polydispersity index (PDI) of the polymer, providing insight into the success of the purification.[2] Fourier-Transform Infrared (FTIR) spectroscopy can be used to verify the chemical structure of the polymer.[7]
Q4: Is precipitation or dialysis a better method for purifying PCEMA?
A4: The choice between precipitation and dialysis depends on the specific impurities to be removed and the desired final purity. Precipitation is generally faster and good for removing a wide range of impurities, but can sometimes result in lower polymer recovery.[4] Dialysis is excellent for removing small molecules and salts with potentially higher polymer retention but can be a much slower process.[6] For very high purity requirements, a combination of both methods may be optimal.
Q5: How many times should I repeat the precipitation process?
A5: Repeating the precipitation process 2 to 3 times is typical to achieve a high degree of purity.[2] After each precipitation, it is advisable to analyze a small sample (e.g., by NMR) to monitor the removal of impurities and determine if further cycles are necessary.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Polymer Yield After Precipitation | 1. The polymer is partially soluble in the non-solvent. 2. The polymer solution was too dilute, making collection difficult.[2] 3. Product loss during filtration or transfer steps. | 1. Test different non-solvents to find one in which the polymer is completely insoluble. Performing precipitation at a lower temperature may also decrease solubility. 2. Start with a more concentrated polymer solution.[2] 3. Ensure careful handling and rinsing of all labware to recover all precipitated polymer. |
| Impurities (e.g., monomer) Still Present in NMR Spectrum | 1. Insufficient number of precipitation cycles. 2. The chosen non-solvent is also a non-solvent for the impurity. 3. Impurities are trapped within the precipitated polymer.[2] | 1. Perform additional precipitation cycles until impurities are no longer detected. 2. Select a non-solvent that is a good solvent for the impurities you wish to remove.[2] 3. Add the polymer solution dropwise into the non-solvent under vigorous stirring. This promotes the formation of fine particles and minimizes impurity trapping.[2] |
| Polymer "Oils Out" Instead of Precipitating as a Solid | 1. The solvent/non-solvent system is not optimal. 2. The temperature of the non-solvent is too high. | 1. Experiment with different solvent/non-solvent combinations.[8] 2. Cool the non-solvent (e.g., in an ice bath) before adding the polymer solution. |
| Dialysis is Taking Too Long | 1. The volume of the external solvent (dialysate) is too small. 2. Infrequent changing of the dialysate. 3. The molecular weight cut-off (MWCO) of the dialysis membrane is too small. | 1. Use a large volume of dialysate (at least 100 times the volume of the polymer solution). 2. Change the dialysate frequently (e.g., every 4-6 hours for the first 24 hours). An automated system with continuous solvent flow is significantly faster.[6] 3. Ensure the MWCO is appropriate—large enough to allow impurities to pass through freely but small enough to retain the polymer. |
| Final Product is a Gummy Solid Instead of a Powder | 1. Insufficient drying. 2. Presence of residual solvent. | 1. After the final purification step, dry the polymer thoroughly under a high vacuum for an extended period (24-48 hours), possibly at a slightly elevated temperature (below the polymer's glass transition temperature). |
Data Presentation: Comparison of Purification Methods
| Parameter | Precipitation | Dialysis | Gel Filtration Chromatography (GFC) |
| Primary Use | Removal of monomers, initiators, and oligomers | Removal of small molecules (salts, monomers) | Removal of small molecule impurities |
| Typical Polymer Retention | 47.0% (can be variable)[4] | High (>90%) | 87.2%[4] |
| Impurity Removal Efficiency | High (~100% possible with repeats)[4] | High for small molecules | 97.2%[4] |
| Speed | Relatively Fast (hours) | Slow (days); automated systems are faster.[6] | Fast (minutes to hours) |
| Scalability | Easily scalable | Can be difficult to scale up | Can be adapted for high-throughput applications[4] |
| Key Consideration | Requires careful selection of solvent/non-solvent pair.[2] | Membrane MWCO selection is critical. | Column packing and solvent selection are important. |
Experimental Protocols
Protocol 1: Purification of PCEMA by Precipitation
-
Dissolution: Dissolve the crude PCEMA polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran (B95107) (THF) or acetone). The solution should be concentrated but still allow for easy stirring and pouring.
-
Preparation of Non-Solvent: In a separate beaker, place a large volume (at least 10 times the volume of the polymer solution) of a cold non-solvent (e.g., methanol, hexane, or cold diethyl ether).[2] Place the beaker on a magnetic stir plate and begin vigorous stirring.
-
Precipitation: Using a dropping funnel or pipette, add the polymer solution dropwise to the rapidly stirring non-solvent. A white precipitate of the purified polymer should form instantly.
-
Isolation: Allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation. Isolate the precipitated polymer by vacuum filtration.
-
Washing: Wash the collected polymer on the filter with fresh, cold non-solvent to remove any remaining dissolved impurities.
-
Repetition: For higher purity, re-dissolve the collected polymer in the good solvent and repeat steps 3-5. Two to three cycles are typically sufficient.[2]
-
Drying: Dry the final purified polymer under a high vacuum at a temperature below its glass transition point until a constant weight is achieved.
Protocol 2: Purification of PCEMA by Dialysis
-
Polymer Dissolution: Dissolve the crude PCEMA in a suitable solvent that is compatible with the dialysis membrane (e.g., THF).
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than the molecular weight of the PCEMA (e.g., 3.5 kDa MWCO). Prepare the membrane according to the manufacturer's instructions.
-
Loading: Securely close one end of the dialysis tube with a clip. Transfer the polymer solution into the tube, leaving some space at the top to allow for solvent ingress. Securely close the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis tube in a large beaker containing the pure dialysis solvent (the same solvent used to dissolve the polymer). The volume of the external solvent should be at least 100 times the volume of the sample. Stir the external solvent gently with a magnetic stir bar.
-
Solvent Exchange: Allow the dialysis to proceed for several hours. The rate of purification is dependent on how often the external solvent is replaced. For manual dialysis, change the solvent every 4-6 hours for the first day, then less frequently for 2-3 days.[9]
-
Recovery: Once purification is complete, remove the dialysis tube from the solvent. Carefully open one end and transfer the purified polymer solution to a flask.
-
Solvent Removal: Remove the solvent from the polymer solution, typically by rotary evaporation, and then dry the final polymer under a high vacuum.
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sites.rutgers.edu [sites.rutgers.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RAFT Polymerization of 2-Chloroethyl Methacrylate (CEMA)
Welcome to the technical support center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-Chloroethyl methacrylate (B99206) (CEMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and controlled polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: My RAFT polymerization of CEMA is not initiating or is extremely slow. What are the possible causes and solutions?
A1: A slow or non-existent initiation is a common issue in RAFT polymerization. Several factors could be contributing to this problem:
-
Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerizations. It is crucial to thoroughly deoxygenate the reaction mixture.
-
Solution: Employ at least three freeze-pump-thaw cycles for rigorous oxygen removal. Alternatively, purging the reaction mixture with a high-purity inert gas (e.g., argon or nitrogen) for an extended period can also be effective.[1]
-
-
Inefficient Initiator: The chosen initiator may not be decomposing at a sufficient rate at the reaction temperature.
-
Solution: Ensure the initiator is appropriate for the polymerization temperature. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for methacrylates, typically at temperatures between 60-80 °C.[1] If a lower reaction temperature is desired, consider an initiator with a lower decomposition temperature.
-
-
Inappropriate RAFT Agent (CTA): The selected Chain Transfer Agent (CTA) may not be suitable for methacrylate polymerization.
-
Solution: For methacrylates like CEMA, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[1] Consult RAFT agent selection guides and compatibility charts to ensure the chosen CTA is appropriate for "more activated monomers" like methacrylates.
-
-
Impure Reagents: Impurities in the monomer, solvent, or RAFT agent can inhibit the polymerization.
-
Solution: Purify the CEMA monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure the solvent is anhydrous and free of impurities. If the RAFT agent is synthesized in-house, verify its purity.
-
Q2: My P(CEMA) has a broad polydispersity index (PDI) or a high molecular weight shoulder in the GPC trace. How can I improve the control over the polymerization?
A2: A broad PDI indicates a loss of control over the polymerization, leading to polymer chains of varying lengths. Here are some potential causes and their solutions:
-
High Polymerization Temperature: Excessively high temperatures can increase the rate of termination reactions, leading to a loss of "living" character and a broader PDI.[1]
-
Solution: Consider lowering the reaction temperature. This will slow down the polymerization but can improve control.
-
-
Inappropriate RAFT Agent: The transfer constant of the RAFT agent may be too low for CEMA, resulting in poor control.
-
Solution: Select a RAFT agent with a higher transfer constant for methacrylates.
-
-
High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to an increased likelihood of side reactions.[1]
-
Solution: Monitor the monomer conversion and consider stopping the reaction at a moderate conversion (e.g., 50-70%) to maintain good control.
-
-
High Initiator Concentration: A high initiator-to-RAFT agent ratio can lead to the formation of a significant number of "dead" polymer chains initiated by the initiator, resulting in a high molecular weight shoulder.
-
Solution: Decrease the initiator concentration relative to the RAFT agent. A higher [CTA]/[Initiator] ratio generally affords better control.
-
Q3: The polymerization of CEMA shows a significant induction period before starting. Why is this happening?
A3: A long induction period is often caused by the presence of inhibitors in the reaction system.[1]
-
Primary Cause: The most common inhibitor is dissolved oxygen. As mentioned in Q1, rigorous deoxygenation is critical.
-
Other Causes: Impurities in the monomer (including the inhibitor it is supplied with), solvent, or RAFT agent can also contribute to an induction period.
-
Solution: In addition to thorough deoxygenation, ensure all reagents are of high purity. Purifying the CEMA monomer is highly recommended.
-
Q4: Are there any specific side reactions to be aware of when polymerizing 2-Chloroethyl methacrylate via RAFT?
A4: The chloroethyl group in CEMA is a reactive site that could potentially participate in side reactions, although this is not commonly reported as a major issue under typical RAFT conditions. However, it is a point to consider, especially at higher temperatures or during post-polymerization modifications. Nucleophilic substitution of the chloride is a possibility if nucleophiles are present in the reaction mixture or introduced during workup. For the RAFT polymerization itself, the primary focus should be on controlling the radical polymerization of the methacrylate group.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the RAFT polymerization of CEMA.
| Problem | Possible Cause | Suggested Solution |
| No or Very Slow Polymerization | 1. Oxygen inhibition. 2. Inefficient initiator decomposition. 3. Inappropriate RAFT agent. 4. Impure reagents. | 1. Perform at least three freeze-pump-thaw cycles or extended inert gas purging.[1] 2. Check the half-life of your initiator at the reaction temperature and increase the temperature if necessary. 3. Use a trithiocarbonate (B1256668) or dithiobenzoate suitable for methacrylates. 4. Purify the CEMA monomer and ensure the solvent is dry and pure. |
| Broad Polydispersity Index (PDI > 1.3) | 1. High reaction temperature. 2. Low chain transfer constant of the RAFT agent. 3. High monomer conversion. 4. High initiator concentration. | 1. Lower the reaction temperature in increments of 5-10 °C. 2. Select a RAFT agent with a higher transfer constant for methacrylates. 3. Target a lower monomer conversion. 4. Increase the [CTA]/[Initiator] ratio (e.g., from 5:1 to 10:1). |
| High Molecular Weight Shoulder in GPC | 1. Too much initiator leading to conventional free radical polymerization. 2. Insufficient control by the RAFT agent. | 1. Decrease the amount of initiator. 2. Ensure the chosen RAFT agent is suitable and pure. |
| Low Molecular Weight Tailing in GPC | 1. Chain transfer to solvent or impurities. 2. Retardation issues. | 1. Use a solvent with a low chain transfer constant (e.g., anisole, dioxane). Ensure all reagents are pure. 2. Optimize the [CTA]/[Initiator] ratio; a very high ratio can sometimes cause retardation. |
Experimental Protocols
Below is a general experimental protocol for the RAFT polymerization of this compound. Please note that optimal conditions may vary depending on the desired molecular weight and specific RAFT agent used.
Materials:
-
This compound (CEMA), inhibitor removed
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Anisole, 1,4-Dioxane, or Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septum
-
Vacuum/inert gas line
-
Oil bath
Procedure:
-
Purification of CEMA: Pass CEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve the desired amounts of CEMA, RAFT agent, and AIBN in the chosen solvent. A typical starting point for the molar ratio is [CEMA]:[RAFT Agent]:[AIBN] = 100:1:0.2.
-
Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to obtain the final product.
Table of Typical RAFT Polymerization Conditions for Methacrylates
| Parameter | Typical Range | Notes |
| [Monomer]:[CTA] | 20:1 to 500:1 | This ratio primarily determines the target degree of polymerization. |
| [CTA]:[Initiator] | 3:1 to 10:1 | A higher ratio generally leads to better control and higher chain-end fidelity. |
| Temperature | 60 - 90 °C | Dependent on the initiator's decomposition kinetics. |
| Solvent | Anisole, Dioxane, Toluene, DMF | The choice of solvent can affect polymerization kinetics. |
| Time | 2 - 24 hours | Dependent on temperature, concentrations, and target conversion. |
Visual Guides
Logical Workflow for Troubleshooting CEMA RAFT Polymerization
Caption: Troubleshooting workflow for CEMA RAFT polymerization.
General Experimental Workflow for CEMA RAFT Polymerization
Caption: General workflow for CEMA RAFT polymerization.
References
Technical Support Center: ATRP of 2-Chloroethyl Methacrylate (CEMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Atom Transfer Radical Polymerization (ATRP) of 2-Chloroethyl methacrylate (B99206) (CEMA) to achieve higher yields and better control over the polymerization process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ATRP of CEMA in a question-and-answer format, offering targeted solutions to improve your experimental outcomes.
Q1: I am observing very low or no conversion in my CEMA polymerization. What are the likely causes and how can I fix this?
A1: Low or no monomer conversion is a frequent issue in ATRP and can stem from several sources. A systematic troubleshooting approach is recommended.
-
Oxygen Contamination: The presence of oxygen is highly detrimental to ATRP as it can quench the radical polymerization and oxidize the Cu(I) catalyst.
-
Solution: Ensure all reagents (monomer, solvent, initiator) are thoroughly deoxygenated prior to reaction, typically by several freeze-pump-thaw cycles or by purging with an inert gas (Argon or Nitrogen) for an extended period. The reaction vessel must be sealed and maintained under a positive pressure of inert gas throughout the polymerization.
-
-
Impure Monomer: Inhibitors present in the commercially available monomer to prevent premature polymerization during storage must be removed.
-
Solution: Purify the CEMA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. For optimal results, subsequent distillation under reduced pressure is recommended.
-
-
Inactive Catalyst System: The catalyst may not be sufficiently active under your reaction conditions.
-
Solution:
-
Ensure the copper salt (e.g., CuBr) is pure. If it is greenish, it indicates oxidation to Cu(II); it should be washed with acetic acid and then ethanol (B145695) and dried under vacuum.
-
The ligand-to-copper ratio is crucial. A molar ratio of 1:1 to 2:1 of ligand to Cu(I) is typically used.
-
The choice of ligand is also important. For methacrylates, ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (B178826) (TPMA) are often effective.
-
-
-
Poor Initiation: The initiator may be inefficient for CEMA polymerization.
-
Solution: Use an initiator with a structure similar to the propagating chain end of CEMA. Alkyl halides with electron-withdrawing groups are good choices. Ethyl 2-bromoisobutyrate (EBiB) is a commonly used and effective initiator for methacrylates.
-
Below is a troubleshooting workflow to diagnose the cause of low conversion:
Technical Support Center: Polymerization of 2-Chloroethyl Methacrylate (CEMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Chloroethyl methacrylate (B99206) (CEMA). The focus is on preventing and resolving the common issue of cross-linking during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloroethyl methacrylate (CEMA) and why is it used in polymer science?
A1: this compound (CEMA) is a functional monomer with two reactive sites: a polymerizable methacrylate group and a reactive chloroethyl group.[1] This dual functionality makes it a versatile building block for a wide range of polymeric materials. The methacrylate group allows it to participate in various polymerization reactions, while the chloroethyl group enables post-polymerization modification, such as grafting side chains or attaching bioactive molecules.[1]
Q2: What are the common polymerization methods for CEMA?
A2: CEMA can be polymerized through several methods, with radical polymerization being a prominent technique.[1] Controlled/living radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are also employed to synthesize well-defined polymers.[1] Additionally, CEMA can undergo polymerization at room temperature when initiated by certain amino compounds due to donor-acceptor interactions.[1] Anionic polymerization is also possible, but it is often complicated by side reactions.[1]
Q3: What causes cross-linking during CEMA polymerization?
A3: Cross-linking in CEMA polymerization can lead to the formation of insoluble gels and is generally caused by a few key factors:
-
Side reactions of the chloroethyl group: The chlorine atom is a good leaving group, making the chloroethyl group susceptible to nucleophilic substitution. A growing polymer chain could potentially react with the chloroethyl group of another chain, forming a cross-link.
-
Presence of difunctional impurities: Commercially available monomers can contain small amounts of difunctional monomers (e.g., ethylene (B1197577) glycol dimethacrylate) which can act as cross-linking agents.
-
Chain transfer to the polymer: At high monomer conversions and elevated temperatures, a radical can be transferred to a polymer backbone, creating a new active site that can initiate the growth of a new chain, leading to a branched or cross-linked structure.[2]
-
High initiator concentration: An excessively high concentration of initiator can generate a large number of radicals, increasing the probability of chain-chain combination reactions that result in cross-linking.[2]
Troubleshooting Guide: Preventing Cross-Linking
Issue: My CEMA polymerization resulted in an insoluble gel. How can I prevent this?
This is a classic sign of cross-linking. The following steps can help you troubleshoot and prevent gel formation in your future experiments.
Monomer Purity
Impurities are a common cause of unintended cross-linking.
-
Problem: The CEMA monomer may contain bifunctional impurities, such as ethylene glycol dimethacrylate (EGDMA), which can act as a cross-linker.[3]
-
Solution: Purify the CEMA monomer before polymerization. A common method for removing inhibitors and impurities from methacrylate monomers is to wash with an aqueous NaOH solution, followed by washing with deionized water and brine, and then drying with an anhydrous salt like MgSO₄ or Na₂SO₄.[2] The purified monomer should be used immediately.[2]
Reaction Conditions
Careful control of reaction parameters is crucial.
-
Problem: High reaction temperatures can promote side reactions that lead to cross-linking.[2] Similarly, allowing the polymerization to proceed to very high conversions increases the chance of chain transfer to the polymer.[2]
-
Solution:
-
Lower the reaction temperature: For free-radical polymerization, consider lowering the temperature and choosing an initiator that is effective at that temperature.
-
Limit monomer conversion: Monitor the reaction and stop it before it reaches high conversion (e.g., < 50%). The unreacted monomer can be removed after polymerization.
-
Control initiator concentration: Use the minimum effective concentration of the initiator. An excessively high concentration can increase the likelihood of cross-linking.[2]
-
Use of Inhibitors
Inhibitors can help control the polymerization process.
-
Problem: Uncontrolled, rapid polymerization can lead to a high concentration of growing chains and increase the chance of cross-linking.
-
Solution: While inhibitors are typically removed before polymerization, conducting the reaction in the presence of a controlled amount of a retarder can help moderate the reaction rate. Alternatively, ensure the complete removal of storage inhibitors like hydroquinone (B1673460) (HQ) or its methyl ether (MEHQ), as their presence can affect the initiation kinetics.[4][5]
Polymerization Technique
The choice of polymerization method can significantly impact the outcome.
-
Problem: Conventional free-radical polymerization offers limited control over the polymer architecture and can be prone to side reactions.
-
Solution: Employ a controlled radical polymerization (CRP) technique such as ATRP or RAFT. These methods provide better control over the polymerization process, minimizing termination reactions and side reactions that can lead to cross-linking.
Experimental Protocols
Protocol 1: Purification of CEMA Monomer
This protocol is adapted from standard procedures for purifying acrylate (B77674) monomers.[2]
-
In a separatory funnel, combine the CEMA monomer with an equal volume of a 1 M NaOH aqueous solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with the 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Discard the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to help remove water. Discard the aqueous layer.
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄.
-
Stir for 30-60 minutes to dry the monomer.
-
Filter or decant the purified monomer from the drying agent.
-
Use the purified monomer immediately, as it is no longer inhibited.[2]
Protocol 2: General Procedure for Free-Radical Polymerization of CEMA with Reduced Cross-Linking
This protocol incorporates best practices to minimize cross-linking.
-
Add the desired amount of a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or anisole) and a magnetic stir bar to a dry reaction flask.
-
Purge the solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]
-
In a separate container, dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.
-
Add the freshly purified CEMA monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C for AIBN in THF).[1]
-
Add the initiator solution to the reaction flask to start the polymerization.
-
Monitor the monomer conversion over time (e.g., by taking samples and analyzing them via ¹H NMR or GC).
-
Quench the polymerization at a moderate conversion (e.g., < 50%) by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane) to isolate it from the unreacted monomer and initiator.
-
Dry the polymer under vacuum.
Data Presentation
The following table summarizes key parameters to consider for minimizing cross-linking in CEMA polymerization, based on general principles for methacrylate polymerization.
| Parameter | Standard Condition | Optimized for Reduced Cross-Linking | Rationale |
| Monomer Purity | As received | Purified (e.g., via NaOH wash) | Removes bifunctional impurities that act as cross-linkers.[3] |
| Reaction Temperature | 60-80°C (for AIBN) | 50-60°C | Lower temperatures reduce the rate of side reactions.[2] |
| Initiator Concentration | High | Low (just enough for initiation) | Reduces the number of growing chains, minimizing chain-chain coupling.[2] |
| Monomer Conversion | High (>90%) | Moderate (<50%) | Minimizes chain transfer to the polymer, which can cause branching.[2] |
| Polymerization Method | Conventional Free Radical | ATRP or RAFT | Provides better control over the polymerization process and reduces side reactions. |
Visualizations
Caption: Troubleshooting workflow for cross-linking in CEMA polymerization.
Caption: Experimental workflow for the purification of CEMA monomer.
References
Technical Support Center: Post-Polymerization Modification of p(CEMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-polymerization modification of poly(2-(cinnamoyloxy)ethyl methacrylate), or p(CEMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on p(CEMA) for post-polymerization modification?
A1: The primary reactive site on p(CEMA) for post-polymerization modification is the carbon-carbon double bond within the cinnamate (B1238496) group. This activated double bond is susceptible to nucleophilic attack, making it ideal for reactions like the Michael addition or thiol-ene click chemistry. These reactions allow for the covalent attachment of a wide range of functional molecules, including peptides, drugs, and targeting ligands.
Q2: Which modification chemistries are most suitable for p(CEMA)?
A2: The most common and effective modification chemistries for p(CEMA) are the Aza-Michael addition and the thiol-ene reaction.
-
Aza-Michael Addition: This reaction involves the conjugate addition of an amine nucleophile to the activated alkene of the cinnamate group. It is a versatile method for introducing amine-containing molecules.
-
Thiol-Ene Reaction: This "click" reaction can proceed via a radical-mediated or a base/nucleophile-initiated mechanism to form a stable thioether linkage.[1] It is highly efficient and proceeds rapidly under mild conditions with no side products.[2][3]
Q3: Can the cinnamate group undergo other reactions?
A3: Yes, the cinnamate groups can undergo a [2+2] cycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains.[4] This photo-crosslinking can be a desirable feature for forming hydrogels or films, but it can also be an unintended side reaction if the polymer is exposed to UV light during modification or storage.[5][6]
Q4: How can I characterize the success of my p(CEMA) modification?
A4: Successful modification can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: Look for the disappearance or reduction of proton signals corresponding to the double bond of the cinnamate group (typically around 6.5-8.0 ppm) and the appearance of new signals from the attached molecule.
-
FTIR Spectroscopy: Monitor the disappearance of the C=C stretching vibration of the cinnamate group (around 1640 cm⁻¹) and the appearance of new characteristic peaks from the functionalizing molecule. For example, the appearance of amide bands if a peptide is conjugated.
Troubleshooting Guides
Issue 1: Incomplete or Low Conversion of Cinnamate Groups
Q: My NMR/FTIR analysis shows a significant amount of unreacted cinnamate groups after the modification reaction. What could be the cause and how can I improve the conversion?
A: Incomplete conversion is a common challenge and can be attributed to several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Workflow for Incomplete Conversion
Caption: Troubleshooting workflow for incomplete p(CEMA) modification.
Quantitative Data Summary: General Starting Conditions for p(CEMA) Modification
| Parameter | Aza-Michael Addition | Thiol-Ene (Base-Catalyzed) | Thiol-Ene (Photo-initiated) |
| Solvent | DMF, DMSO, CH₂Cl₂ | THF, DMF, Acetonitrile/Water | THF, DMF, CH₂Cl₂ |
| Temperature | Room Temp. to 60 °C[7] | Room Temperature | Room Temperature |
| Reagent Molar Excess | 2 - 10 equivalents | 1.5 - 5 equivalents | 1.1 - 2 equivalents |
| Catalyst | Base (e.g., TEA, DIPEA) | Base (e.g., TEA)[8] | Photoinitiator (e.g., DMPA) |
| Reaction Time | 12 - 48 hours | 1 - 6 hours | 5 - 60 minutes |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
Experimental Protocols: General Methodologies
Protocol 1: Aza-Michael Addition of a Peptide to p(CEMA)
-
Dissolve p(CEMA) in anhydrous DMF under an inert atmosphere.
-
In a separate vial, dissolve the amine-containing peptide and a base (e.g., triethylamine (B128534), TEA) in anhydrous DMF.
-
Add the peptide solution dropwise to the p(CEMA) solution with stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
Precipitate the modified polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or cold methanol).
-
Wash the precipitate multiple times to remove unreacted peptide and catalyst.
-
Dry the purified polymer under vacuum.
-
Characterize the product using ¹H NMR and FTIR to confirm modification.
Protocol 2: Base-Catalyzed Thiol-Ene Reaction on p(CEMA)
-
Dissolve p(CEMA) and the thiol-containing molecule in an appropriate solvent (e.g., THF) under an inert atmosphere.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA).[8]
-
Stir the reaction mixture at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC or NMR if possible.
-
Purify the modified polymer by precipitation or dialysis to remove excess reagents.
-
Dry the final product under vacuum.
-
Confirm the structure of the functionalized polymer by spectroscopic methods.
Issue 2: Polymer Cross-linking and Gelation
Q: My reaction mixture became a gel, or the product is insoluble in common solvents. What happened and how can I prevent it?
A: Gelation or insolubility is typically a result of unintended cross-linking of the polymer chains.
Logical Relationship Diagram: Causes and Prevention of Cross-linking
References
- 1. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Control over molecular weight and dispersity in CEMA polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling molecular weight (MW) and dispersity (Đ) during the polymerization of 2-(cinnamoyloxy)ethyl methacrylate (B99206) (CEMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling molecular weight and dispersity in CEMA polymerization?
A1: The most effective methods are controlled radical polymerization (CRP) techniques, also known as living radical polymerizations (LRP).[1] These methods minimize termination reactions that broaden molecular weight distribution. Key techniques include:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Highly versatile and tolerant of various functional groups, making it suitable for CEMA. Control is achieved by adding a RAFT agent, which reversibly transfers the growing radical chain.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): Uses a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the propagating polymer chains.[1][4] It offers excellent control but can be sensitive to impurities and oxygen.
-
Nitroxide-Mediated Polymerization (NMP): Employs a stable nitroxide radical to reversibly cap the growing polymer chain. It is generally less versatile for methacrylates like CEMA compared to RAFT and ATRP.[1]
Q2: How does the ratio of monomer to initiator or chain transfer agent affect the final molecular weight?
A2: In a well-controlled polymerization, the number-average molecular weight (M_n) is directly proportional to the ratio of the initial monomer concentration ([M]₀) to the initial initiator ([I]₀) or chain transfer agent ([CTA]₀) concentration, multiplied by the monomer conversion (ρ).
The theoretical molecular weight (M_n,th) can be calculated using the formula: M_n,th = (([M]₀ / [CTA]₀) * ρ * M_mon) + M_CTA where M_mon is the molecular weight of the monomer and M_CTA is the molecular weight of the chain transfer agent.[5] Therefore, increasing the [M]₀/[CTA]₀ ratio will result in a higher target molecular weight.
Q3: What is a typical target dispersity (Đ) for a controlled CEMA polymerization?
A3: For a successful controlled radical polymerization, the target dispersity (Đ = M_w/M_n) should be low, typically less than 1.3.[6] Values between 1.1 and 1.2 are often achievable with optimized RAFT or ATRP conditions. A low Đ indicates a narrow molecular weight distribution, where the polymer chains are of similar length.
Troubleshooting Guide
This guide addresses common issues encountered during CEMA polymerization in a question-and-answer format.
Issue 1: High Dispersity (Đ > 1.5) and Poor Control over Molecular Weight
Question: My polymerization resulted in a polymer with a very broad molecular weight distribution and the final molecular weight was not what I predicted. What went wrong?
Answer: High dispersity is a common problem that can stem from several factors compromising the "living" nature of the polymerization.
-
Oxygen Presence: Oxygen is a radical scavenger and will inhibit or terminate polymerization, leading to poor control. Ensure all reagents and the reaction vessel are thoroughly deoxygenated, typically by performing several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.[7][8]
-
Inhibitor in Monomer: Commercial CEMA monomer contains inhibitors (like MEHQ) to prevent spontaneous polymerization during storage.[7] These must be removed before the reaction, as they will consume the initiator's radicals and create an unpredictable induction period, leading to loss of control. Passing the monomer through a column of basic alumina (B75360) is a common removal method.[9]
-
Inappropriate Initiator/Catalyst Concentration: The concentration of the initiator affects the rate of polymerization.[10][11] An excessively high initiator concentration can lead to a high concentration of radicals, increasing the rate of irreversible termination reactions and broadening the dispersity.[12]
-
Poor Choice of RAFT Agent/ATRP Catalyst: The choice of RAFT agent or ATRP ligand is critical and monomer-specific.[3][13] For CEMA (a methacrylate), a trithiocarbonate (B1256668) RAFT agent is often a suitable choice. For ATRP, the catalyst complex must be selected to provide an appropriate balance between the activation and deactivation rates.[13]
Issue 2: Polymerization Fails to Initiate or is Very Slow
Question: My reaction shows no or very low monomer conversion even after several hours. What could be the cause?
Answer: A stalled or significantly delayed polymerization is often due to the presence of radical-scavenging species or insufficient radical generation.
-
Inhibitor Presence: As mentioned above, residual inhibitor from the monomer is a primary cause of failed initiation.[7] Ensure the inhibitor is thoroughly removed.
-
Oxygen Contamination: Even trace amounts of oxygen can completely halt a radical polymerization. Re-evaluate your deoxygenation technique.
-
Insufficient Initiator/Low Temperature: The initiator has a specific half-life at a given temperature. If the reaction temperature is too low for the chosen initiator (e.g., AIBN), the rate of radical generation will be too slow to sustain polymerization. Confirm that the temperature is appropriate for your initiator or increase the initiator concentration slightly.
-
Impure Solvent/Reagents: Impurities in the solvent or other reagents can act as inhibitors or retardants. Use high-purity, freshly distilled, or properly stored solvents.
Issue 3: Bimodal or Multimodal GPC Trace
Question: My GPC results show two or more distinct peaks. What does this indicate?
Answer: A multimodal distribution suggests that there are multiple distinct polymer populations growing, which is characteristic of a loss of control.
-
Poor Initiation Efficiency: If the initiation is slow compared to propagation, new chains will be formed throughout the reaction, leading to a population of shorter chains alongside the longer ones. This can be caused by impurities or a poor choice of initiator.
-
Chain Transfer to Solvent: Some solvents can participate in chain transfer reactions, terminating one chain and starting a new one. This leads to a bimodal distribution and a lower final molecular weight than predicted. Toluene and THF are common solvents, but their potential for chain transfer should be considered, especially at higher temperatures.
-
Loss of Chain-End Fidelity: In RAFT, if the RAFT agent is not suitable, the transfer process may be inefficient. Similarly, in ATRP, if the catalyst deactivation is too slow, radical-radical termination can occur, creating "dead" polymer chains that no longer participate in the controlled growth process.
Data Presentation
The following tables summarize typical starting conditions for the controlled polymerization of methacrylates, which can be adapted for CEMA. The key to controlling molecular weight is the ratio of monomer to the controlling agent (CTA for RAFT, Initiator for ATRP).
Table 1: Example RAFT Polymerization Conditions for Methacrylates
| Parameter | Condition 1 (Low MW) | Condition 2 (High MW) | Effect of Change |
| Monomer:CTA:Initiator | 50 : 1 : 0.2 | 200 : 1 : 0.2 | Higher ratio leads to higher MW[14] |
| CTA | Trithiocarbonate | Trithiocarbonate | Agent must be suitable for methacrylates |
| Initiator | AIBN | AIBN | Common thermal initiator |
| Temperature | 60-70 °C | 60-70 °C | Affects polymerization rate |
| Solvent | Dioxane / Toluene | Dioxane / Toluene | Must dissolve all components |
| Expected M_n | Low (e.g., 5,000-15,000 g/mol ) | High (e.g., 20,000-60,000 g/mol ) | Directly related to Monomer:CTA ratio |
| Expected Đ | < 1.3 | < 1.3 | Should remain low in a controlled system |
Table 2: Example ATRP Polymerization Conditions for Methacrylates
| Parameter | Condition 1 | Condition 2 | Effect of Change |
| Monomer:Initiator:Cu(I):Ligand | 100 : 1 : 1 : 2 | 100 : 1 : 0.1 : 0.2 | Lower catalyst loading (ARGET/ICAR ATRP) is possible[15] |
| Initiator | Ethyl α-bromoisobutyrate | Ethyl α-bromoisobutyrate | Halide must be a good leaving group |
| Catalyst (Cu(I) Source) | Cu(I)Br | Cu(I)Br | Activator species |
| Ligand | PMDETA or Me₆TREN | PMDETA or Me₆TREN | Solubilizes copper and tunes reactivity[4] |
| Deactivator (Optional) | Cu(II)Br₂ (~5-10% of Cu(I)) | Cu(II)Br₂ (~5-10% of Cu(I)) | Added to suppress termination at the start |
| Temperature | 50-90 °C | 50-90 °C | Affects activation/deactivation equilibrium |
| Expected M_n | Controlled by Monomer:Initiator ratio | Controlled by Monomer:Initiator ratio | Higher ratio gives higher MW |
| Expected Đ | < 1.25 | < 1.25 | Should remain low in a controlled system |
Experimental Protocols
Detailed Protocol: RAFT Polymerization of CEMA
This protocol provides a general methodology for the RAFT polymerization of CEMA to achieve a target molecular weight with low dispersity.
1. Reagent Purification:
-
Monomer (CEMA): Pass the monomer through a short column of basic alumina to remove the inhibitor. Use the purified monomer immediately.[9]
-
Solvent (e.g., 1,4-Dioxane): If not using anhydrous grade, distill over a suitable drying agent (e.g., sodium/benzophenone).
-
Initiator (e.g., AIBN): Recrystallize from methanol (B129727) if necessary. Store at low temperature.
-
RAFT Agent: Use as received from the supplier if high purity.
2. Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) and the CEMA monomer.
-
Add the solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration (typically 1-2 M).
-
Add the initiator (AIBN).
-
Seal the flask with a rubber septum.
3. Deoxygenation:
-
Perform at least three freeze-pump-thaw cycles:
-
Freeze the reaction mixture by immersing the flask in liquid nitrogen.
-
Once fully frozen, apply a high vacuum for 10-15 minutes.
-
Close the connection to the vacuum and thaw the mixture in a water bath. You should see bubbles escaping the solution.
-
Repeat this cycle two more times.
-
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
4. Polymerization:
-
Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).[2]
-
Allow the reaction to proceed with vigorous stirring for the planned duration (e.g., 4-24 hours). The progress can be monitored by taking aliquots via a degassed syringe and analyzing for monomer conversion by ¹H NMR.[8]
5. Termination and Isolation:
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air by opening the flask.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF, acetone) and re-precipitate to further purify it.
-
Dry the final polymer under vacuum until a constant weight is achieved.
6. Characterization:
-
Determine the number-average molecular weight (M_n) and dispersity (Đ) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Confirm the structure and monomer conversion using ¹H NMR spectroscopy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. RAFT Polymerization Procedures [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Starting Points - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Procedures for Initiation of an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: 2-Chloroethyl Methacrylate (CEMA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Chloroethyl methacrylate (B99206) (CEMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors used for stabilizing 2-Chloroethyl methacrylate (CEMA)?
A1: The most common inhibitors for CEMA, like other methacrylate monomers, are phenolic compounds. These include Hydroquinone (HQ) and the Monomethyl Ether of Hydroquinone (MEHQ).[1] These are added by manufacturers to prevent premature polymerization during storage and transportation.
Q2: How do inhibitors prevent the polymerization of CEMA?
A2: Inhibitors function by reacting with and deactivating free radicals, which are essential for initiating and propagating the polymerization chain reaction.[2][3] Phenolic inhibitors, in the presence of oxygen, are particularly effective at scavenging these radicals, thus introducing an "induction period" during which polymerization is delayed until the inhibitor is consumed.[4]
Q3: What is the difference between an inhibitor and a retarder?
A3: An inhibitor completely stops the polymerization reaction until it is consumed, resulting in a distinct induction period.[4][5] A retarder, on the other hand, slows down the rate of polymerization but does not entirely prevent it.[5][6] Some compounds can act as retarders rather than true inhibitors, leading to a sluggish reaction instead of a clean onset of polymerization after an induction phase.
Q4: Does the chloroethyl group in CEMA affect its polymerization?
A4: Yes, the chloroethyl group can influence the polymerization of CEMA. The chlorine atom is a relatively good leaving group, which makes the monomer susceptible to nucleophilic substitution reactions.[7] This reactivity can sometimes interfere with the polymerization process itself or lead to side reactions, potentially affecting the polymer's properties and stability.[7][8]
Q5: Why is oxygen an inhibitor for CEMA polymerization?
A5: Oxygen is a potent inhibitor of free-radical polymerization for methacrylates, including CEMA. It reacts with the initiating and propagating radicals to form stable peroxy radicals. These peroxy radicals are much less reactive towards the monomer's double bond and therefore do not efficiently continue the polymer chain growth, leading to an induction period or complete inhibition of the polymerization.[1]
Troubleshooting Guide
Problem 1: The CEMA polymerization is not starting or there is a very long induction period.
| Possible Cause | Suggested Solution |
| Presence of Inhibitor | Commercial CEMA contains inhibitors (e.g., MEHQ, HQ). These must be consumed by the initiator before polymerization can begin. If the initiator concentration is too low, the induction period will be prolonged. Consider increasing the initiator concentration or removing the inhibitor prior to polymerization.[4] |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture will inhibit polymerization. It is crucial to thoroughly degas the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[1] |
| Low Reaction Temperature | The decomposition of the thermal initiator (e.g., AIBN) is temperature-dependent. If the reaction temperature is too low, the rate of radical generation will be insufficient to overcome inhibition and initiate polymerization effectively. Ensure the reaction is conducted at the appropriate temperature for the chosen initiator.[1] |
| Inactive Initiator | The initiator may have degraded due to improper storage. Use a fresh, properly stored initiator. |
Problem 2: The CEMA polymerization is very slow (retarded) after it starts.
| Possible Cause | Suggested Solution |
| Presence of a Retarder | Some impurities or certain inhibitors at specific concentrations can act as retarders, slowing the polymerization rate.[6][9] Purifying the monomer can help remove these impurities. |
| Suboptimal Initiator Concentration | An insufficient initiator concentration can lead to a slow polymerization rate after the initial induction period. Optimize the initiator concentration through a series of experiments. |
| Low Reaction Temperature | A lower reaction temperature will result in a slower propagation rate. If the polymerization is too slow, consider increasing the temperature, keeping in mind the initiator's half-life. |
| Reactive Chloroethyl Group | The chloroethyl group's reactivity could potentially lead to side reactions that interfere with propagation. This is an inherent property of the monomer.[7] |
Problem 3: The resulting poly(CEMA) has a low molecular weight or a broad molecular weight distribution.
| Possible Cause | Suggested Solution |
| High Initiator Concentration | A high concentration of initiator leads to the formation of many polymer chains, resulting in a lower average molecular weight.[10] |
| Chain Transfer Reactions | Chain transfer agents (impurities or intentionally added) can terminate a growing polymer chain and initiate a new one, leading to lower molecular weights. Purification of the monomer and solvent is important. |
| Trommsdorff-Norrish Effect | In bulk polymerization, autoacceleration (the gel effect) can lead to a rapid increase in polymerization rate and molecular weight, but can also result in a broad molecular weight distribution if not controlled.[10] Consider running the polymerization in solution to mitigate this effect. |
Quantitative Data on Inhibition
The effectiveness of an inhibitor is dependent on its concentration, the temperature, and the specific monomer system. Below is a summary of typical concentrations for common inhibitors in methacrylate systems.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | 50 - 1000 | A common and effective inhibitor, often requires the presence of oxygen to function optimally.[11][12] |
| Monomethyl Ether of Hydroquinone (MEHQ) | 10 - 200 | Very common in commercial monomers. Also requires oxygen for efficient inhibition.[6][13] |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | Another widely used phenolic inhibitor. |
Note: The optimal inhibitor and its concentration can vary. It is recommended to consult the manufacturer's specifications for the CEMA being used.
Experimental Protocols
Protocol 1: Removal of Inhibitor using a Caustic Wash
This method is effective for removing phenolic inhibitors like HQ and MEHQ from CEMA.
Materials:
-
CEMA monomer containing inhibitor
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Stir plate and stir bar
Procedure:
-
Place the CEMA monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of the inhibitor) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[1]
Protocol 2: Monitoring CEMA Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
DSC can be used to monitor the heat released during the exothermic polymerization reaction, which is proportional to the reaction rate.
Materials and Equipment:
-
CEMA monomer (with or without inhibitor)
-
Initiator (e.g., AIBN)
-
Differential Scanning Calorimeter (DSC) with a photochemical accessory if photopolymerizing.
-
Hermetic aluminum DSC pans
Procedure:
-
Prepare a sample of CEMA with a known concentration of initiator in a vial.
-
Accurately weigh a small amount (typically 5-10 mg) of the mixture into a hermetic aluminum DSC pan.
-
Seal the pan. Prepare an empty sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
For thermal polymerization, equilibrate the sample at a temperature below the initiation temperature. Then, rapidly heat the sample to the desired isothermal polymerization temperature and hold for a set amount of time, monitoring the heat flow.
-
For photopolymerization, equilibrate the sample at the desired isothermal temperature and then expose it to UV light of a specific intensity and wavelength, while monitoring the heat flow.
-
The heat flow data can be used to calculate the rate of polymerization and the degree of conversion as a function of time.[14][15]
Visualizations
Caption: Mechanism of free-radical polymerization inhibition.
Caption: Troubleshooting workflow for CEMA polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels | Semantic Scholar [semanticscholar.org]
- 7. This compound | 1888-94-4 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The mechanisms of retardation and inhibition in radical polymerizations. Part 1.—The retardation by p-benzoquinone of the polymerization of methyl methacrylate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Tracking Hydroplasticization by DSC: Movement of Water Domains Bound to Poly(Meth)Acrylates during Latex Film Formation - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Controlled Polymerization of CEMA: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the controlled polymerization of 2-(cinnamoyloxy)ethyl methacrylate (B99206) (CEMA). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and reproducible polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: Which controlled polymerization techniques are suitable for CEMA?
A1: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are the most common and effective methods for the controlled polymerization of methacrylates like CEMA.[1][2] These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1] Anionic and cationic polymerizations are also possible for methacrylates but are often more sensitive to impurities and functional groups.[3][4]
Q2: What are the key components of an ATRP system for CEMA polymerization?
A2: A typical ATRP system for a methacrylate monomer includes:
-
Monomer: 2-(cinnamoyloxy)ethyl methacrylate (CEMA)
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB) or methyl α-bromophenylacetate (MBPA).[5]
-
Catalyst: A transition metal complex, most commonly a copper(I) halide (e.g., CuBr or CuCl) complexed with a ligand.[6]
-
Ligand: Nitrogen-based ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (B178826) (TPMA) are frequently used to solubilize the copper catalyst and control its reactivity.[5][7]
-
Solvent: A solvent that can dissolve the monomer, polymer, and catalyst complex, such as anisole, N,N-dimethylformamide (DMF), or toluene.[1][7]
Q3: What are the essential components for RAFT polymerization of CEMA?
A3: A standard RAFT polymerization setup for a methacrylate includes:
-
Monomer: 2-(cinnamoyloxy)ethyl methacrylate (CEMA)
-
RAFT Agent (Chain Transfer Agent - CTA): A thiocarbonylthio compound, such as a dithiobenzoate or a trithiocarbonate, is crucial for controlling the polymerization. The choice of RAFT agent is critical and depends on the monomer.[8]
-
Initiator: A conventional radical initiator, typically an azo compound like azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (V-501).[9][10]
-
Solvent: Similar to ATRP, a suitable solvent that dissolves all components is required.[9]
Q4: What is a typical target dispersity (Đ) for CEMA polymers in drug delivery applications?
A4: For drug delivery applications, a dispersity (Đ or PDI) value as close to 1.0 as possible is ideal. Generally, a dispersity of Đ < 1.3 is considered acceptable for achieving predictable in vivo behavior. With techniques like RAFT and ATRP, it is often possible to achieve dispersities in the range of 1.05 to 1.25 for methacrylates.
Q5: Can the cinnamoyl group in CEMA cause side reactions?
A5: Yes, the cinnamoyl group contains a carbon-carbon double bond that can undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains.[11] This can be a desired feature for creating photo-cross-linkable materials but is an important consideration to avoid if a linear, soluble polymer is the target. It is advisable to protect the reaction mixture from UV light if cross-linking is not desired.
Troubleshooting Guides
High Dispersity (Đ > 1.5) in ATRP of CEMA
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | Oxygen is a radical scavenger and can terminate the polymerization, leading to poor control. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. Freeze-pump-thaw cycles are a highly effective deoxygenation method.[12][13] |
| Impurities in Monomer or Solvent | Inhibitors in the monomer can quench the polymerization. Pass the CEMA monomer through a column of basic alumina (B75360) to remove inhibitors. Ensure solvents are anhydrous and free of impurities. |
| Incorrect Catalyst/Ligand Ratio | The ratio of the copper catalyst to the ligand is critical for forming the active catalyst complex. A 1:1 or 1:2 ratio is typical. Ensure the ligand is pure and free of coordinating impurities.[14] |
| Inappropriate Catalyst Oxidation State | The equilibrium between the activator (Cu(I)) and deactivator (Cu(II)) species is key to controlled polymerization. The inclusion of a small amount of Cu(II) (e.g., CuCl₂) at the beginning of the reaction can help establish this equilibrium and improve control.[14] |
| Initiator Inefficiency | Ensure the initiator is pure and stored correctly. The choice of initiator can affect the polymerization kinetics. |
Low Monomer Conversion in RAFT of CEMA
| Potential Cause | Troubleshooting Steps |
| Inappropriate RAFT Agent | The choice of RAFT agent is crucial and monomer-dependent. For methacrylates, trithiocarbonates and dithiobenzoates are often suitable. Consult literature for RAFT agents proven to be effective for similar methacrylate monomers. |
| Low Initiator Concentration or Decomposition Rate | The initiator concentration should be sufficient to generate radicals throughout the polymerization. The choice of initiator should be appropriate for the reaction temperature. For example, AIBN is commonly used at temperatures around 60-80 °C. |
| RAFT Agent Degradation | Some RAFT agents can be sensitive to light or heat. Store RAFT agents properly and introduce them to the reaction mixture just before deoxygenation and initiation. |
| Inhibition Period | Some RAFT polymerizations exhibit an inhibition or induction period. This can be influenced by the purity of the reagents and the specific RAFT agent used. |
Data Presentation: Catalyst Systems for Methacrylate Polymerization
The following tables summarize typical conditions and results for the controlled polymerization of methacrylates, which can serve as a starting point for optimizing CEMA polymerization.
Table 1: Representative Conditions for ATRP of Methacrylates
| Monomer | Initiator | Catalyst/Ligand | [M]:[I]:[Cat]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n (kDa) | Đ |
| MMA | EBiB | CuBr/PMDETA | 200:1:1:2 | Anisole | 90 | 4 | 89 | 18.5 | 1.15 |
| DMAEMA | EBiB | CuCl/TPMA | 100:1:1:2 | DMF | 50 | 2 | 95 | 15.2 | 1.20 |
| HEMA | EBiB | CuBr/bpy | 50:1:1:2 | Methanol (B129727) | 25 | 6 | 92 | 6.8 | 1.25 |
MMA: Methyl Methacrylate, DMAEMA: 2-(Dimethylamino)ethyl methacrylate, HEMA: 2-Hydroxyethyl methacrylate, EBiB: Ethyl α-bromoisobutyrate, PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine, TPMA: Tris(2-pyridylmethyl)amine, bpy: 2,2'-bipyridine, DMF: N,N-Dimethylformamide.
Table 2: Representative Conditions for RAFT Polymerization of Methacrylates
| Monomer | RAFT Agent | Initiator | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n (kDa) | Đ |
| MMA | CPADB | AIBN | 200:1:0.1 | Toluene | 70 | 8 | 85 | 17.2 | 1.10 |
| DMAEMA | DDMAT | V-501 | 150:1:0.2 | Dioxane | 60 | 12 | 90 | 21.5 | 1.18 |
| HEMA | CTP | V-501 | 100:1:0.2 | Water | 70 | 4 | 98 | 11.5 | 1.12 |
CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, DDMAT: S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, CTP: 4-Cyanopentanoic acid dithiobenzoate, AIBN: Azobisisobutyronitrile, V-501: 4,4'-Azobis(4-cyanovaleric acid).
Experimental Protocols
General Protocol for ATRP of CEMA
-
Reagent Purification:
-
Pass CEMA through a column of basic alumina to remove the inhibitor.
-
Purify the solvent by appropriate methods if necessary.
-
Purify the copper catalyst if it appears oxidized (e.g., greenish CuBr).
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (catalyst) and the ligand (e.g., PMDETA).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and CEMA monomer via a degassed syringe.
-
Stir the mixture to allow the catalyst to dissolve and form the complex.
-
-
Deoxygenation:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.[12]
-
-
Initiation:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Inject the initiator (e.g., EBiB) via a degassed syringe to start the polymerization.
-
-
Monitoring and Termination:
-
Take samples periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
-
Polymer Isolation:
-
Precipitate the polymer solution into a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
General Protocol for RAFT Polymerization of CEMA
-
Reagent Preparation:
-
Purify CEMA by passing it through a basic alumina column.
-
Ensure the RAFT agent and initiator are pure.
-
-
Reaction Setup:
-
In a reaction vessel (e.g., a Schlenk tube or round-bottom flask) with a magnetic stir bar, dissolve the CEMA monomer, RAFT agent, and initiator (e.g., AIBN) in the chosen solvent.
-
-
Deoxygenation:
-
Seal the reaction vessel and deoxygenate the solution by bubbling with an inert gas for at least 30 minutes while stirring, or by performing freeze-pump-thaw cycles.[15]
-
-
Initiation:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate the polymerization.[14]
-
-
Monitoring and Termination:
-
Monitor the reaction by taking samples for conversion and molecular weight analysis.
-
The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.
-
-
Polymer Isolation:
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent.
-
Collect the polymer by filtration and dry it under vacuum.
-
Visualizations
Caption: Experimental workflow for ATRP of CEMA.
Caption: Experimental workflow for RAFT polymerization of CEMA.
Caption: Troubleshooting logic for high dispersity in CEMA polymerization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. Polymerizing via ATRP [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Chloroethyl Methacrylate (CEMA)
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-chloroethyl methacrylate (B99206) (CEMA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of CEMA, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My CEMA synthesis resulted in a very low yield. What are the possible reasons and how can I improve it?
Answer: Low yields in CEMA synthesis can stem from several factors, primarily related to reaction equilibrium, incomplete conversion, or side reactions.
-
Incomplete Reaction: The esterification of methacrylic acid with 2-chloroethanol (B45725) is a reversible reaction. To drive the reaction towards the product, it is crucial to remove water as it is formed.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, employing an excess of one reactant (typically the less expensive one) can shift the equilibrium to favor product formation.
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical.
-
Solution: Ensure you are using an effective acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid. Solid acid catalysts, like ion-exchange resins, can also be used and offer the advantage of easier removal from the reaction mixture.[1] The catalyst concentration should be optimized; typically, a small catalytic amount is sufficient.
-
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.
-
Solution: Ensure the reaction is maintained at the optimal temperature, which depends on the specific synthesis route. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the appropriate reaction time.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of CEMA.
-
Solution: Careful control of reaction conditions, particularly temperature, can minimize side reactions.
-
-
Issue 2: Premature Polymerization of the Product
-
Question: My reaction mixture became viscous and solidified, indicating polymerization. How can I prevent this?
Answer: Premature polymerization is a common issue when working with methacrylates due to the reactivity of the vinyl group.
-
Insufficient Inhibition: Polymerization inhibitors are essential to prevent the self-polymerization of CEMA during synthesis and purification.
-
Solution: Add a suitable polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to the reaction mixture from the beginning. The concentration of the inhibitor should be carefully controlled, as too much can hinder the desired reaction, while too little will be ineffective. Aromatic amine compounds can also act as inhibitors for some vinyl monomers.[2]
-
-
Excessive Heat: High temperatures can initiate thermal polymerization, even in the presence of an inhibitor.
-
Solution: Maintain strict temperature control throughout the synthesis and purification process. Avoid localized overheating by ensuring efficient stirring.
-
-
Presence of Initiators: Contaminants in the reactants or reaction setup can act as polymerization initiators.
-
Solution: Use pure, freshly distilled reactants and ensure all glassware is clean and dry.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate pure CEMA from the reaction mixture. What are the best purification methods?
Answer: Purification of CEMA requires removing unreacted starting materials, the catalyst, and any byproducts.
-
Removal of Unreacted Starting Materials: Unreacted methacrylic acid and 2-chloroethanol need to be removed.
-
Solution: The crude product can be washed with an aqueous solution of a weak base, such as sodium bicarbonate, to remove acidic impurities like unreacted methacrylic acid and the acid catalyst. Subsequent washing with water and brine will help remove water-soluble impurities.
-
-
Separation from Byproducts: Side reactions can lead to byproducts with similar properties to CEMA, making separation challenging.
-
Solution: Vacuum distillation is a common and effective method for purifying CEMA. Due to its susceptibility to polymerization, distillation should be performed at the lowest possible temperature and pressure, and in the presence of a polymerization inhibitor.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for 2-Chloroethyl Methacrylate?
A1: The two most common laboratory-scale synthesis routes for CEMA are:
-
Direct Esterification: This method involves the acid-catalyzed reaction of methacrylic acid with 2-chloroethanol.[1] It is an equilibrium-driven reaction where water is removed to drive the formation of the ester.
-
Reaction with Methacryloyl Chloride: This route involves the reaction of methacryloyl chloride with 2-chloroethanol, typically in the presence of a base to neutralize the HCl byproduct.[3][4] This method is generally faster and not reversible but requires the handling of the more reactive and corrosive methacryloyl chloride.
Q2: What are the common side reactions to be aware of during CEMA synthesis?
A2: Besides premature polymerization, other potential side reactions include:
-
Ether Formation: Under acidic conditions, 2-chloroethanol can undergo self-condensation to form an ether.
-
Addition to the Double Bond: The Michael addition of nucleophiles (like water or alcohol) to the double bond of methacrylic acid or the product can occur, especially at higher temperatures.
Q3: How should I store purified this compound?
A3: CEMA is sensitive to heat and light and can polymerize upon storage. It should be stored in a cool, dark place, typically in a refrigerator at 2-8°C. It is also crucial to ensure that a polymerization inhibitor is present in the stored product.
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Methacrylic Acid
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid (PTSA) | High catalytic activity, readily available. | Corrosive, difficult to remove from the reaction mixture, can lead to side reactions at high temperatures. |
| Solid Acid Catalysts | Ion-exchange resins (e.g., Amberlyst-15), Zeolites | Easily separated from the reaction mixture by filtration, can be reused, less corrosive.[1] | May have lower activity compared to homogeneous catalysts, potential for pore blockage. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a thermometer.
-
Charging Reactants: To the flask, add methacrylic acid (1.0 eq.), 2-chloroethanol (1.2 eq.), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq.). Add a polymerization inhibitor such as hydroquinone (e.g., 200 ppm).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation. Remember to add a fresh amount of polymerization inhibitor before distillation.
Protocol 2: Synthesis of this compound using Methacryloyl Chloride
-
Apparatus Setup: Set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Charging Reactants: Dissolve 2-chloroethanol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534), 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) in the flask. Add a polymerization inhibitor.
-
Reaction: Cool the mixture in an ice bath. Add methacryloyl chloride (1.05 eq.) dropwise from the dropping funnel while maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation in the presence of a polymerization inhibitor.
Mandatory Visualization
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Validation & Comparative
A Head-to-Head Battle of Functional Monomers: 2-Chloroethyl Methacrylate vs. Glycidyl Methacrylate in Polymer Science
A comprehensive guide for researchers, scientists, and drug development professionals on the properties, reactivity, and performance of 2-chloroethyl methacrylate (B99206) (CEMA) and glycidyl (B131873) methacrylate (GMA) in the synthesis of functional polymers.
In the realm of functional polymers, the choice of monomer is paramount to tailoring the final properties and reactivity of the material. Among the diverse array of functional methacrylates, 2-chloroethyl methacrylate (CEMA) and glycidyl methacrylate (GMA) stand out as two of the most versatile and widely utilized building blocks. Both monomers offer a polymerizable methacrylate group, allowing for their incorporation into polymer chains via various radical polymerization techniques. The key distinction lies in their pendant functional groups: a reactive chloroethyl group in CEMA and a highly reactive epoxy (or oxirane) group in GMA. This fundamental difference dictates their subsequent reactivity, the types of functionalization possible, and ultimately, their performance in a range of applications, from advanced coatings and adhesives to sophisticated biomedical systems for drug and gene delivery.
This guide provides an objective, data-driven comparison of CEMA and GMA, summarizing their key physicochemical properties, polymerization kinetics, and post-polymerization modification capabilities. Detailed experimental protocols for representative polymerization and functionalization reactions are provided to aid in practical implementation. Furthermore, this guide explores their utility in the context of biomedical applications, illustrating their respective roles in constructing functional polymeric nanoparticles for therapeutic delivery.
Physicochemical and Kinetic Properties: A Comparative Overview
The inherent properties of CEMA and GMA, along with the characteristics of their corresponding homopolymers, poly(this compound) (PCEMA) and poly(glycidyl methacrylate) (PGMA), are crucial for their application. A summary of these properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of CEMA and GMA and their Homopolymers
| Property | This compound (CEMA) | Glycidyl Methacrylate (GMA) |
| Monomer | ||
| Molar Mass ( g/mol ) | 148.59 | 142.15 |
| Boiling Point (°C) | 75-77 at 15 mmHg | 189 |
| Density (g/cm³) | 1.111 | 1.073 |
| Refractive Index | 1.445 | 1.449 |
| Homopolymer | Poly(this compound) (PCEMA) | Poly(glycidyl methacrylate) (PGMA) |
| Glass Transition (Tg, °C) | ~60-70[1] | ~46-57[1] |
| Solubility | Soluble in THF, CHCl₃, Toluene (B28343) | Soluble in THF, CHCl₃, Toluene, Dioxane[2] |
The reactivity of the functional group is a critical differentiator between CEMA and GMA. The chloroethyl group of CEMA undergoes nucleophilic substitution reactions, where the chlorine atom acts as a leaving group. In contrast, the epoxy group of GMA is susceptible to ring-opening reactions initiated by a wide array of nucleophiles. This difference in reactivity influences not only the conditions required for post-polymerization modification but also the potential for side reactions.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers from both CEMA and GMA with controlled molecular weights and low polydispersity indices (PDI). A comparison of representative polymerization kinetics is provided in Table 2.
Table 2: Representative Polymerization Kinetics of CEMA and GMA via Controlled Radical Polymerization
| Parameter | Poly(this compound) (PCEMA) via ATRP | Poly(glycidyl methacrylate) (PGMA) via RAFT |
| Initiator/CTA | Ethyl α-bromoisobutyrate | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) |
| Catalyst/Initiator System | CuBr/PMDETA | AIBN |
| Solvent | Anisole (B1667542) | Toluene |
| Temperature (°C) | 90 | 70 |
| Time (h) | 4 | 6 |
| Conversion (%) | >90 | ~95 |
| Number-Average Molecular Weight (Mn, g/mol ) | Controlled by [M]/[I] ratio (e.g., 10,000-50,000) | Controlled by [M]/[CTA] ratio (e.g., 15,000-40,000) |
| Polydispersity Index (PDI) | < 1.2 | < 1.2 |
Note: The data presented are representative and can vary based on specific reaction conditions.
Post-Polymerization Modification: Unlocking Functionality
The true power of CEMA and GMA lies in the ability to functionalize the resulting polymers. This post-polymerization modification allows for the introduction of a vast range of chemical moieties, tailoring the polymer for specific applications.
Functionalization of Poly(this compound) (PCEMA)
The primary route for modifying PCEMA is through nucleophilic substitution of the chloride. This reaction is versatile and can be carried out with a variety of nucleophiles. A common and highly efficient example is the reaction with sodium azide (B81097) to introduce azide groups, which can then be further functionalized via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Functionalization pathway of PCEMA.
Functionalization of Poly(glycidyl methacrylate) (PGMA)
PGMA offers a highly reactive epoxy ring that can be readily opened by a plethora of nucleophiles, including primary and secondary amines, thiols, and azides.[3][4] The ring-opening reaction with amines is particularly relevant for biomedical applications, as it allows for the introduction of cationic charges for interaction with nucleic acids or pH-responsive behavior.
Caption: Functionalization pathway of PGMA.
A quantitative comparison of the reaction kinetics for the functionalization of PCEMA and PGMA with a model amine, diethylamine, is presented in Table 3.
Table 3: Representative Kinetics of Post-Polymerization Modification with Diethylamine
| Parameter | Nucleophilic Substitution on PCEMA | Epoxy Ring-Opening on PGMA |
| Nucleophile | Diethylamine | Diethylamine |
| Solvent | DMF | Dioxane |
| Temperature (°C) | 80 | 60 |
| Reaction Time for >90% Conversion (h) | 24-48 | 12-24 |
| Side Reactions | Elimination (minor) | Potential for cross-linking with primary amines |
Generally, the ring-opening of the strained epoxy group in PGMA is kinetically more favorable than the substitution of the chloro group in PCEMA, often proceeding under milder conditions and in shorter reaction times.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic strategies.
Synthesis of Poly(this compound) via ATRP
Materials:
-
This compound (CEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
Procedure:
-
To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Add anisole (5 mL) and PMDETA (21 µL, 0.1 mmol). Stir the mixture to form the catalyst complex.
-
In a separate flask, dissolve EBiB (14.7 µL, 0.1 mmol) in CEMA (1.49 g, 10 mmol).
-
Deoxygenate both the catalyst mixture and the monomer/initiator solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, transfer the monomer/initiator solution to the catalyst-containing flask.
-
Place the reaction flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction progress by taking samples periodically for ¹H NMR and GPC analysis.
-
After the desired conversion is reached (e.g., 4 hours), quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the white polymer by filtration and dry under vacuum at 40°C overnight.
Caption: Experimental workflow for CEMA ATRP.
Synthesis of Poly(glycidyl methacrylate) via RAFT Polymerization
Materials:
-
Glycidyl methacrylate (GMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve GMA (2.84 g, 20 mmol), CPDT (72.3 mg, 0.2 mmol), and AIBN (6.6 mg, 0.04 mmol) in toluene (5 mL).
-
Deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Monitor the polymerization by taking samples at regular intervals for ¹H NMR and GPC analysis.
-
After achieving high conversion (e.g., 6 hours), stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold hexane (B92381).
-
Redissolve the polymer in a small amount of THF and re-precipitate into cold hexane to further purify.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
Caption: Experimental workflow for GMA RAFT.
Application in Functional Polymers for Gene Delivery
Both CEMA and GMA serve as excellent precursors for creating cationic polymers used in non-viral gene delivery. The general principle involves creating a polycation that can electrostatically complex with negatively charged plasmid DNA (pDNA) or siRNA, condensing it into nanoparticles that can be taken up by cells.
Gene Delivery Workflow using Aminated PGMA
Polymers derived from GMA are frequently used for this purpose. The epoxy groups of PGMA can be ring-opened with di- or polyamines to create a polycation. This aminated PGMA can then complex with pDNA to form polyplexes. The cellular uptake of these polyplexes often occurs via endocytosis. The "proton sponge" effect, where the buffering capacity of the polymer in the acidic endosome leads to osmotic swelling and endosomal escape, is a commonly cited mechanism for the release of the genetic material into the cytoplasm.
References
A Comparative Guide to the Characterization of Poly(2-chloroethyl methacrylate) Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of poly(2-chloroethyl methacrylate) (PCEMA) block copolymers, offering insights into their synthesis, properties, and potential applications, particularly in the realm of drug delivery. Experimental data from various studies are summarized to facilitate objective comparisons with alternative methacrylate-based copolymers.
Synthesis and Molecular Characterization
The synthesis of well-defined block copolymers relies on controlled/living polymerization techniques. For methacrylate (B99206) monomers, including this compound, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are the most prevalent methods. These techniques allow for precise control over molecular weight and result in polymers with narrow molecular weight distributions (low polydispersity index, PDI).
The successful synthesis and fundamental characteristics of these copolymers are primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).
Table 1: Comparison of Molecular Characteristics of Methacrylate Block Copolymers
| Copolymer System | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) | ATRP | 11,090 | 1.57 | [1] |
| Poly(dimethylsiloxane)-b-poly(methyl methacrylate) (PDMS-b-PMMA) | Radical Polymerization with Macroazoinitiator | 812 (macroinitiator) | - | [2] |
| Poly(N-vinylpyrrolidone)-b-poly(n-hexyl methacrylate) (PNVP-b-PHMA) | RAFT | - | - | [3] |
| Poly(N-vinylpyrrolidone)-b-poly(stearyl methacrylate) (PNVP-b-PSMA) | RAFT | - | - | [3] |
| Polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) (PS-b-PDMEEMA) | SAP and ATRP | ~120,000 | 1.15-1.2 | [4] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; ATRP = Atom Transfer Radical Polymerization; RAFT = Reversible Addition-Fragmentation chain-Transfer; SAP = Sequential Anionic Polymerization.
Experimental Protocols
Synthesis of Block Copolymers via ATRP
A typical ATRP synthesis of a methacrylate block copolymer involves the use of a macroinitiator. For instance, to synthesize a polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) copolymer, a polystyrene chain with a terminal chlorine atom (PSt-Cl) is used to initiate the polymerization of methyl methacrylate.[1] The reaction is catalyzed by a copper complex, such as CuCl/4,4'-di-5-nonyl-2,2'-bipyridine (dNbipy).[1] The molar ratio of the macroinitiator to the catalyst is crucial for controlling the polymerization.
Molecular Weight and Polydispersity Determination by SEC/GPC
Size Exclusion Chromatography (SEC) is employed to determine the molecular weight and polydispersity of the synthesized copolymers. The instrument is typically equipped with a refractive index (RI) detector. The analysis is run using a suitable solvent, such as tetrahydrofuran (B95107) (THF), as the eluent at a specific flow rate. Calibration with polymer standards (e.g., polystyrene or PMMA standards) is necessary for accurate molecular weight determination.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the copolymers.
-
DSC: This technique is used to determine the glass transition temperature (Tg) of the amorphous blocks and the melting temperature (Tm) of any crystalline blocks. Samples are typically heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).[5] The Tg is identified as a change in the heat capacity of the material.
-
TGA: TGA provides information on the thermal stability and decomposition profile of the polymer. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a specific heating rate, and the weight loss is recorded as a function of temperature.[5][6]
Thermal Properties and Comparisons
The thermal properties of block copolymers are critical for their processing and application. The glass transition temperature (Tg) indicates the transition from a rigid, glassy state to a more flexible, rubbery state. For block copolymers, distinct Tgs for each block suggest microphase separation.[7]
Table 2: Thermal Properties of Various Polymers and Copolymers
| Polymer/Copolymer | Method | Tg (°C) | Decomposition Temperature (°C) | Reference |
| Poly(N-vinylpyrrolidone) (PNVP) | DSC | 187 | 416 - 453 | [5] |
| Poly(2-chloroethyl vinyl ether) (PCEVE) | DSC | -22 | 219 - 258 (first stage) | [5] |
| P(NVP-stat-CEVE) Copolymers | DSC | Between -22 and 187 | - | [5] |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | TGA | - | ~390 (first stage) | [6] |
| Aromatic-PDMS Segmented Block Copolymers | DSC | ~120 (aromatic block), ~-120 (PDMS block) | - | [7] |
Tg = Glass transition temperature; DSC = Differential Scanning Calorimetry; TGA = Thermogravimetric Analysis.
The data indicates that the thermal properties of copolymers are influenced by the properties of their constituent monomers. For instance, copolymers of N-vinylpyrrolidone and 2-chloroethyl vinyl ether exhibit a single Tg that lies between the Tgs of the respective homopolymers, suggesting a lack of microphase separation.[5] In contrast, some block copolymers, like the aromatic-PDMS system, show two distinct Tgs, indicating a microphase-separated structure.[7] The thermal stability of PDMAEMA shows a two-stage decomposition process.[6]
Solution Behavior and Self-Assembly
In selective solvents, amphiphilic block copolymers can self-assemble into various nanostructures, such as micelles, which are of great interest for applications like drug delivery. The solution behavior is often studied using techniques like Dynamic Light Scattering (DLS).
For example, copolymers containing a pH-responsive block like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) can form micelles whose aggregation and dissolution can be controlled by pH and temperature.[8][9] The size of the PDMAEMA block relative to the other block can influence the tendency to form micelles and the lower critical solution temperature (LCST).[8]
Visualizing Experimental and Logical Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of block copolymers.
Caption: Workflow for block copolymer synthesis and characterization.
Logic for Stimuli-Responsive Behavior
This diagram illustrates the logical relationship for a pH-responsive block copolymer used in drug delivery.
Caption: pH-responsive drug release mechanism.
Conclusion
The characterization of poly(this compound) block copolymers involves a suite of analytical techniques to determine their molecular, thermal, and solution properties. By comparing these properties to other methacrylate-based systems, researchers can tailor the copolymer architecture for specific applications. The ability to control polymerization through methods like ATRP and RAFT allows for the synthesis of well-defined materials with predictable characteristics. The stimuli-responsive nature of some of these copolymers, particularly their pH and temperature sensitivity, makes them promising candidates for advanced drug delivery systems. Future research will likely focus on further refining the synthesis of these materials to achieve even greater control over their properties and on exploring their efficacy in various biomedical applications.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers [mdpi.com]
- 6. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 7. Synthesis and characterization of aromatic-PDMS segmented block copolymers and their shape-memory performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Drug Release Kinetics from Methacrylate-Based and Other Common Hydrogels: A Focus on Poly(2-chloroethyl methacrylate) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of drug release kinetics from various hydrogel systems, with a specific focus on validating the potential of poly(2-chloroethyl methacrylate) (pCEMA) hydrogels by examining analogous and commonly used platforms. Due to the limited direct research on pCEMA hydrogels for drug delivery, this document leverages extensive data on the structurally similar poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel, alongside poly(vinyl alcohol) (PVA) and Pluronic F-127 hydrogels, to provide a comprehensive performance comparison and predictive insights.
Executive Summary
Hydrogels are critical materials in controlled drug delivery due to their biocompatibility and tunable properties. While pHEMA, PVA, and Pluronic F-127 are well-established, pCEMA presents an intriguing, albeit less studied, alternative. The presence of the 2-chloroethyl group in pCEMA is anticipated to impart distinct physicochemical properties, influencing swelling behavior, drug-polymer interactions, and ultimately, the drug release profile. This guide synthesizes available quantitative data, outlines detailed experimental protocols for hydrogel characterization and drug release studies, and provides visual workflows to aid researchers in this domain.
Comparative Analysis of Hydrogel Properties and Drug Release
The selection of a hydrogel system for a specific drug delivery application is contingent on its physicochemical properties and the desired release kinetics. The following tables summarize key performance indicators for pHEMA, PVA, and Pluronic F-127 hydrogels, offering a baseline for predicting the behavior of pCEMA hydrogels.
Table 1: Swelling Properties of Common Hydrogels
| Hydrogel Type | Polymer Concentration (% w/v) | Swelling Medium | Equilibrium Swelling Ratio (%) | Reference |
| pHEMA | 40 | pH 1.2 Buffer | ~35 | [1] |
| pHEMA | 40 | pH 7.4 Buffer | ~40 | [1] |
| pHEMA | 60 | Water | ~40 | [1] |
| PVA | 12 | PBS | Not specified, but stable for 7 days | [2] |
| Pluronic F-127 | 18 | PBS (pH 7.4) | Not applicable (thermoresponsive gel) | [3] |
| Pluronic F-127 | 21 | PBS (pH 7.4) | Not applicable (thermoresponsive gel) | [3] |
| Pluronic F-127 | 24 | PBS (pH 7.4) | Not applicable (thermoresponsive gel) | [3] |
Theoretical Insight for pCEMA: The chloroethyl group in pCEMA is more hydrophobic than the hydroxyethyl (B10761427) group in pHEMA. This increased hydrophobicity would likely lead to a lower equilibrium swelling ratio in aqueous media compared to pHEMA hydrogels of similar crosslink density.
Table 2: Quantitative Drug Release Data from Common Hydrogels
| Hydrogel Type | Drug | Drug Loading | Release Medium | Cumulative Release (%) | Time | Reference |
| pHEMA | Letrozole | Not specified | SUF (pH 7.4) | ~89 | 72 hours | [4] |
| pHEMA | Cytarabine | Varied | Water | Not specified, follows (time)1/2 | Not specified | [5] |
| PVA | Salicylic Acid | Not specified | Not specified | Controlled release profiles observed | Not specified | [6] |
| PVA | Ofloxacin | Not specified | Carbonate Buffer (pH 7.4) | ~88 | 24 hours | [7] |
| Pluronic F-127 (18%) | Paclitaxel | Not specified | PBS (pH 7.4) | ~60 | 120 hours | [3] |
| Pluronic F-127 (18%) | Vancomycin | 1% | DI Water | Higher release at lower flow rates | Not specified | [8] |
| Pluronic F-127 (18%) | Temozolomide | Not specified | pH 5 Buffer | Sustained release | Not specified | [9] |
Theoretical Insight for pCEMA: The potential for hydrogen bonding between the drug and the polymer is a key factor in drug retention. The chloroethyl group of pCEMA is a weaker hydrogen bond acceptor compared to the hydroxyl group of pHEMA. For drugs that can form strong hydrogen bonds, this would likely result in a faster, more diffusion-controlled release from pCEMA hydrogels. Conversely, for hydrophobic drugs, the increased hydrophobicity of the pCEMA matrix could lead to stronger hydrophobic interactions and a more sustained release profile.
Experimental Protocols
To ensure reproducibility and enable accurate comparison between different hydrogel systems, detailed and standardized experimental protocols are essential.
Synthesis of Methacrylate-Based Hydrogels (pHEMA and theoretical pCEMA)
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA) or this compound (CEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Prepare a monomer solution by dissolving the desired amount of HEMA or CEMA and EGDMA in deionized water.
-
Degas the solution by bubbling nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS and TEMED to the monomer solution to initiate the free-radical polymerization.
-
Pour the solution into a mold of the desired shape (e.g., cylindrical or disc-shaped).
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, wash the hydrogel extensively with deionized water to remove any unreacted monomers and initiator.
Swelling Studies
Procedure:
-
Dry the synthesized hydrogels in a vacuum oven until a constant weight is achieved (Wd).
-
Immerse the dried hydrogels in a specific swelling medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Continue until the hydrogel weight remains constant, indicating equilibrium swelling.
Drug Loading
Partitioning Method:
-
Immerse the synthesized hydrogel in a drug solution of known concentration.
-
Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 48 hours) at a constant temperature.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectroscopy.
In Vitro Drug Release Study
Procedure:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) in a shaking water bath at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical technique, such as UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and theoretical drug release mechanisms.
Caption: Experimental workflow for hydrogel synthesis, characterization, and drug release studies.
Caption: Theoretical comparison of drug release mechanisms from pHEMA and pCEMA hydrogels.
Conclusion
While direct experimental data for drug release from pCEMA hydrogels remains scarce, a comparative analysis with its structural analog, pHEMA, and other prevalent hydrogels like PVA and Pluronic F-127, provides a solid foundation for predicting its performance. The substitution of a hydroxyl group with a chloroethyl group is expected to increase hydrophobicity, leading to lower swelling ratios and altered drug-polymer interactions. For hydrophilic drugs, this may result in faster release, while for hydrophobic drugs, a more sustained release profile could be achieved. The experimental protocols and comparative data presented in this guide are intended to facilitate further research into pCEMA and other novel methacrylate-based hydrogels, ultimately contributing to the development of more effective and tailored drug delivery systems.
References
- 1. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of gelatin methacrylate hydrogels from different sources for biofabrication applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies of GelMA hydrogels: investigating the effect of different source on mechanical, physical and biolog… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymer hydrogel functionalized with biodegradable nanoparticles as composite system for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Initiators for 2-Chloroethyl Methacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical determinant of the outcome of 2-Chloroethyl methacrylate (B99206) (CEMA) polymerization, influencing key polymer characteristics such as molecular weight, polydispersity, and reaction kinetics. This guide provides an objective comparison of common initiator systems—thermal initiators, redox initiators, and those used in Atom Transfer Radical Polymerization (ATRP)—supported by experimental data to aid in the selection of the most suitable system for specific research and development applications.
Performance Comparison of Initiator Systems
The choice of initiator dictates the polymerization mechanism and, consequently, the properties of the resulting poly(2-chloroethyl methacrylate) (PCEMA). The following table summarizes quantitative data for different initiator systems. Data for CEMA is prioritized, with supplementary data from methyl methacrylate (MMA) polymerization provided for comparative context where direct CEMA data is limited.
| Initiator System | Monomer | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reaction Conditions |
| Thermal Initiator | ||||||
| Benzoyl Peroxide (BPO) | CEMA | 85.6 | 67,000 | - | - | THF, 60°C[1] |
| Azobisisobutyronitrile (AIBN) | MMA | - | - | - | >1.5 | Bulk, 60°C |
| Redox Initiator | ||||||
| BPO / N,N-dimethylaniline (DMA) | CEMA | - | - | - | - | Low room temperatures (293-303 K)[1] |
| BPO / DMA | MMA | ~95 | 2,400 | 2,952 | 1.23 | Bulk, room temp.[2] |
| ATRP Initiator | ||||||
| Ethyl α-bromoisobutyrate / CuBr | MMA | >95 | 20,000 | 22,000 | 1.10 | 90°C[3] |
| p-Toluenesulfonyl chloride / CuCl | MMA | >95 | 25,000 | 28,750 | 1.15 | 90°C[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms of each polymerization initiation method and a typical experimental workflow for a comparative study.
References
Performance of CEMA-Based Copolymers in Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel biomaterials with tailored properties for biomedical applications is a dynamic field of research. Among the vast array of polymers being investigated, 2-(cinnamoyloxy)ethyl methacrylate (B99206) (CEMA)-based copolymers are emerging as a versatile platform, primarily owing to their photocrosslinkable nature, which allows for the in-situ formation of hydrogels and other matrices. This guide provides a comparative overview of the performance of CEMA-based copolymers in key biomedical areas, contrasting them with established alternatives such as poly(2-hydroxyethyl methacrylate) (HEMA)-based copolymers and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information presented is supported by available experimental data to facilitate informed material selection for drug delivery and tissue engineering applications.
Executive Summary
CEMA-based copolymers offer the distinct advantage of spatial and temporal control over crosslinking through photo-dimerization of the cinnamoyl groups, enabling the fabrication of intricate structures and on-demand gelation. This feature is particularly beneficial for injectable drug delivery systems and tissue engineering scaffolds. While research on CEMA-based copolymers is still in its early stages compared to more established biomaterials, preliminary data suggests good biocompatibility.
This guide will delve into the quantitative performance metrics of CEMA-based copolymers and their alternatives in the following sections, accompanied by detailed experimental protocols and visual workflows to provide a comprehensive comparison.
Data Presentation: Comparative Performance of Copolymers
The following tables summarize the quantitative data available for CEMA-based copolymers and compare them with commonly used alternatives. It is important to note that the data for CEMA-based copolymers is limited, and direct comparative studies are scarce. Therefore, this comparison is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Biocompatibility - Cell Viability
| Copolymer System | Cell Line | Assay | Cell Viability (%) | Citation |
| p(HEMA-co-CEMA) | 3T3 Fibroblasts | MTT Assay | >80% (qualitative) | [1] |
| p(HEMA-co-EA) | L929 & Normal Human Dermal Fibroblasts | Direct & Indirect Contact | Non-cytotoxic | [2] |
| p(MMA-co-EMA/BMA/IBMA) | Not Specified | MTT Assay | >90% | [3][4] |
| Cyclic Olefin Copolymers (COC) | L929 Fibroblasts, HUVEC, THP-1 Macrophages | ISO 10993-5 | Passed (Non-cytotoxic) | [5][6] |
Table 2: Drug Release Performance
| Copolymer System | Drug | Key Findings | Citation |
| PI-b-PCEMA Vesicles | Model Drug (Rhodamine B) | Potential for controlled release demonstrated. | [3] |
| PLGA Nanoparticles | Doxorubicin (B1662922) | Biphasic release with an initial burst followed by sustained release.[7][8] | [7][8] |
| PLGA-co-PEG Nanoparticles | Doxorubicin | Higher PEG content leads to faster and more extensive drug release.[9] | [9] |
| HEMA-based Hydrogels | Timolol Maleate | Release kinetics are dependent on crosslinking density.[10] | [10] |
Table 3: Mechanical Properties for Tissue Engineering
| Copolymer System | Property | Value | Citation |
| p(HEMA-co-MMA) Hydrogel | Compressive Modulus | 16.14–38.80 KPa | [1][11] |
| p(HEMA-co-MMA) Hydrogel | Tensile Modulus | 0.5–2 KPa | [1][11] |
| Gelatin/HEMA DN Hydrogel | Not Specified | Improved mechanical properties over single network gelatin. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability Assessment: MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Test polymer films or extracts
-
Control materials (e.g., tissue culture plastic for positive control, a toxic material for negative control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Exposure to Test Material:
-
Direct Contact: Place sterile polymer films directly onto the cell monolayer.
-
Extract Method: Prepare extracts of the polymer by incubating it in cell culture medium (e.g., for 24 hours at 37°C). Remove the polymer and apply the conditioned medium to the cells.[13]
-
-
Incubation: Incubate the cells with the test material for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[15]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]
-
Calculation: Cell viability is expressed as a percentage relative to the control cells (untreated or exposed to a non-toxic material).
In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release kinetics of a drug from a hydrogel or nanoparticle formulation.
Materials:
-
Drug-loaded hydrogels or nanoparticles
-
Release medium (e.g., PBS at a specific pH, simulated body fluid)
-
Shaking incubator or water bath
-
Centrifuge tubes
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded formulation into a vial or tube.[16]
-
Addition of Release Medium: Add a defined volume of the release medium to the vial. The volume should be sufficient to ensure sink conditions (i.e., the concentration of the drug in the medium remains well below its saturation solubility).[17]
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) with constant agitation.[16]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.[17]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant total volume.[17]
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method. A standard calibration curve for the drug should be prepared in the release medium.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. The release profile can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[18]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the evaluation of CEMA-based copolymers in biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity study of homopolymers and copolymers of 2-hydroxyethyl methacrylate and some alkyl acrylates for potential use as temporary skin substitutes | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]
- 4. ejmanager.com [ejmanager.com]
- 5. Biocompatibility assessment of cyclic olefin copolymers: Impact of two additives on cytotoxicity, oxidative stress, inflammatory reactions, and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanical Properties of Poly(2-chloroethyl methacrylate) and Other Common Methacrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanical properties of poly(2-chloroethyl methacrylate) (PCEMA) against other widely used poly(methacrylates), namely poly(methyl methacrylate) (PMMA), poly(ethyl methacrylate) (PEMA), and poly(butyl methacrylate) (PBMA). Understanding these properties is crucial for material selection in a variety of applications, from medical devices to drug delivery systems. While extensive data is available for common poly(methacrylates), this guide also highlights the current data gap in the mechanical characterization of PCEMA.
Comparative Data on Mechanical Properties
The following table summarizes the key mechanical properties of PMMA, PEMA, and PBMA based on available literature. It is important to note that specific values can vary depending on factors such as molecular weight, processing conditions, and the presence of additives.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Shore D Hardness |
| Poly(methyl methacrylate) (PMMA) | 48 - 76 | 2.4 - 3.4 | 2 - 10 | 85 - 95 |
| Poly(ethyl methacrylate) (PEMA) | 34 - 62 | 1.8 - 2.8 | 3 - 15 | 75 - 85 |
| Poly(butyl methacrylate) (PBMA) | 7 - 21 | 0.6 - 1.2 | 150 - 250 | 50 - 60 |
| Poly(this compound) (PCEMA) | Data not available | Data not available | Data not available | Data not available |
Note: The data presented is a range compiled from various sources and should be considered as typical values.
Experimental Protocols
The mechanical properties outlined in this guide are typically determined using standardized testing methods. The following are detailed protocols for tensile testing and hardness testing, which are fundamental for characterizing the mechanical behavior of polymers.
Tensile Properties (ASTM D638)
Tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined according to the ASTM D638 standard. This test involves applying a controlled tensile force to a specimen until it fractures.
Specimen Preparation:
-
Specimens are typically prepared by injection molding or machining into a "dog-bone" shape.
-
The dimensions of the specimen depend on the material's rigidity and thickness.
-
Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
Testing Procedure:
-
The conditioned specimen is securely mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to accurately measure elongation.
-
A tensile load is applied at a constant crosshead speed until the specimen fails. The speed is selected based on the material's properties.
-
The force and the corresponding elongation are continuously recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Hardness Testing (Shore Durometer - ASTM D2240)
Hardness is a measure of a material's resistance to localized plastic deformation. For polymers like methacrylates, Shore hardness is a commonly used metric, determined according to ASTM D2240.
Specimen Preparation:
-
The test specimen should have a minimum thickness of 6 mm and a flat surface.
-
If a single specimen of the required thickness is not available, multiple thinner specimens can be stacked.
-
Specimens are conditioned under standard temperature and humidity conditions.
Testing Procedure:
-
The specimen is placed on a hard, flat surface.
-
A calibrated durometer, typically a Shore D type for hard plastics, is pressed firmly against the specimen.
-
The indenter of the durometer penetrates the material, and the hardness reading is taken within one second of firm contact.
-
Multiple readings are taken at different locations on the specimen to ensure accuracy, and the average value is reported.
Visualizing Mechanical Property Relationships
The following diagrams illustrate the general trends in mechanical properties among the compared poly(methacrylates) and the workflow for their experimental determination.
Caption: Comparative trends in the mechanical properties of common poly(methacrylates).
Caption: Standard experimental workflows for determining the mechanical properties of polymers.
Biocompatibility of Methacrylate Derivatives: A Comparative Analysis of PDMAEMA and PHEMA
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical applications, the biocompatibility of polymeric materials is a paramount consideration. This guide provides a comparative assessment of two prominent methacrylate (B99206) derivatives: poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) and poly(2-hydroxyethyl methacrylate) (PHEMA). While data on poly(2-chloroethyl methacrylate) (PCEMA) and its specific derivatives remain scarce in publicly available literature, the insights gleaned from its close structural analogs, PDMAEMA and PHEMA, offer valuable guidance for researchers. This document summarizes key biocompatibility parameters, including cytotoxicity, hemocompatibility, and in vivo inflammatory responses, supported by experimental data from various studies.
Comparative Biocompatibility Data
The following tables present a summary of quantitative data from studies evaluating the biocompatibility of PDMAEMA and PHEMA. It is important to note that these values are sourced from different studies and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Polymer | Cell Line | IC50 (mg/mL) | Key Findings |
| PDMAEMA | L929 mouse fibroblasts | 0.043 (18.3 kDa) | Cytotoxicity is molecular weight dependent, with lower molecular weight polymers being less toxic.[1] |
| L929 mouse fibroblasts | 0.009 (290 kDa) | Higher molecular weight PDMAEMA exhibits greater cytotoxicity.[1] | |
| pDMAEMA-b-pHEMA | L929 mouse fibroblasts | 1.4–9.7 times less toxic than PEI 25k | Diblock copolymers with PHEMA show improved biocompatibility compared to the homopolymer and PEI.[1] |
| PHEMA | NIH-3T3 cells | Not explicitly cytotoxic in several studies | Generally considered non-cytotoxic and biocompatible.[2][3] |
Table 2: Hemocompatibility Assessment
| Polymer | Assay | Results | Key Findings |
| PDMAEMA | Hemagglutination | Induces hemagglutination | Interacts strongly with the surface of red blood cells. |
| Hemolysis | No clear correlation with hemagglutination | Hemolytic activity is dependent on molecular weight, concentration, and incubation time. | |
| Platelet Aggregation | Affects platelet and blood coagulation cascades | Demonstrates dose-dependent effects on blood components. | |
| PHEMA | Platelet Adhesion | Reduced platelet adhesion | Exhibits good blood compatibility. |
Table 3: In Vivo Inflammatory Response
| Polymer | Animal Model | Implantation Site | Observation | Key Findings |
| PHEMA | Rats | Subcutaneous | No apparent fibrous tissue formation around the implant at 6 weeks. | Superior to silicone in resisting fibrous encapsulation. |
| Mice | Subcutaneous | Can be used as a positive control for fibrous capsule formation in some studies. | The in vivo response can be influenced by the specific formulation and implantation site. |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below. These are generalized protocols and may require optimization based on the specific polymer derivative and cell line used.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the polymer solution in cell culture medium.
-
Remove the old medium from the cells and add the polymer solutions at different concentrations. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Hemolysis Assay
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells.
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., citrate (B86180) or heparin)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., PBS)
-
Spectrophotometer
Procedure:
-
Prepare a red blood cell (RBC) suspension by washing the whole blood with PBS and resuspending the RBCs to a specific concentration.
-
Place the test material in a tube.
-
Add the RBC suspension to the tube containing the material.
-
Incubate the tubes with gentle agitation for a defined period (e.g., 2-4 hours) at 37°C.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
Cell Adhesion Assay
This assay evaluates the ability of cells to attach to the surface of a material.
Materials:
-
Polymer-coated substrates (e.g., coverslips or 24-well plates)
-
Cell suspension
-
Cell culture medium
-
Fixative (e.g., paraformaldehyde)
-
Staining agent (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Place the polymer-coated substrates in a sterile culture plate.
-
Seed a known number of cells onto the substrates.
-
Incubate for a specific time to allow for cell attachment.
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative.
-
Stain the cells with a fluorescent or colorimetric dye.
-
Visualize and quantify the number of adherent cells using a microscope and image analysis software.
Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: General workflow for the biocompatibility assessment of a new polymer.
Inflammatory Response Signaling Pathway
Caption: A simplified signaling pathway of a biomaterial-induced inflammatory response.
References
A Researcher's Guide to Spectroscopic Validation of Post-Polymerization Modification of p(CEMA)
For researchers, scientists, and drug development professionals, the precise modification of polymers is a critical step in creating advanced materials with tailored properties. Poly(2-cinnamoyloxyethyl methacrylate), or p(CEMA), is a versatile polymer platform, and its post-polymerization modification allows for the introduction of a wide range of functionalities. However, successful modification hinges on rigorous validation to confirm the chemical transformation and quantify the degree of functionalization. This guide provides an objective comparison of key spectroscopic methods for validating the post-polymerization modification of p(CEMA), supported by illustrative experimental data and detailed protocols.
Unveiling Molecular Changes: A Comparison of Spectroscopic Techniques
Spectroscopic techniques are indispensable for characterizing the molecular structure of polymers before and after modification.[1] The primary methods for validating the post-polymerization modification of p(CEMA) include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique offers unique insights into the chemical changes occurring in the polymer.
Workflow for Post-Polymerization Modification and Validation of p(CEMA)
The general process for modifying and validating p(CEMA) is outlined in the workflow diagram below. This process begins with the pristine p(CEMA) polymer, proceeds through the chemical modification step, and concludes with purification and comprehensive spectroscopic analysis to confirm the desired structural changes.
Caption: General workflow for post-polymerization modification and subsequent spectroscopic validation of p(CEMA).
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative information that can be obtained from each spectroscopic technique when validating the post-polymerization modification of p(CEMA). For this comparison, we will consider a hypothetical modification: the conversion of the cinnamate (B1238496) double bond via a Diels-Alder reaction.
| Spectroscopic Technique | Information Provided | Advantages | Limitations | Illustrative Quantitative Data (Diels-Alder Modification) |
| ¹H NMR Spectroscopy | Detailed molecular structure, confirmation of new functional groups, and quantification of the degree of modification.[2][3] | Provides unambiguous structural information and allows for precise quantification. | Can be less sensitive to subtle changes and may require deuterated solvents. | Decrease in the integral of vinylic protons (~6.5-7.8 ppm) of the cinnamate group. Appearance of new signals corresponding to the Diels-Alder adduct. The degree of modification can be calculated by comparing the integrals of the adduct protons to the polymer backbone protons.[2] |
| FTIR Spectroscopy | Identification of functional groups, monitoring the disappearance of reactants and appearance of products.[4][5] | Rapid, non-destructive, and sensitive to changes in chemical bonds.[1] | Provides qualitative or semi-quantitative information; spectral overlap can be an issue. | Disappearance or significant decrease of the C=C stretching vibration of the cinnamate group (around 1640 cm⁻¹).[6] Appearance of new characteristic peaks from the dienophile incorporated in the adduct. |
| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores. | Highly sensitive to changes in electronic structure, useful for conjugated systems like the cinnamate group. | Provides limited structural information on its own. | A decrease in the absorbance maximum (λmax) of the cinnamate chromophore (typically around 280 nm) as the π-conjugation is disrupted by the reaction.[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for the key spectroscopic experiments used to validate the post-polymerization modification of p(CEMA).
¹H NMR Spectroscopy for Quantitative Analysis
Objective: To determine the chemical structure and quantify the degree of modification of p(CEMA).
Materials:
-
Modified p(CEMA) sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (optional, for precise quantification)
Protocol:
-
Dissolve the modified p(CEMA) sample in the appropriate deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum (phasing, baseline correction, and integration).
-
Identify the characteristic peaks of the p(CEMA) backbone and the newly introduced functional groups.
-
To quantify the degree of modification, compare the integral of a characteristic peak from the modified unit to a well-resolved peak from the polymer backbone that is unaffected by the modification. For example, the protons of the ethyl methacrylate (B99206) backbone can serve as an internal reference.[2]
FTIR Spectroscopy for Functional Group Analysis
Objective: To identify the changes in functional groups upon modification of p(CEMA).
Materials:
-
Modified p(CEMA) sample (solid or film)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Protocol:
-
Record a background spectrum on the clean ATR crystal.[1]
-
Place a small amount of the modified p(CEMA) sample directly onto the ATR crystal, ensuring good contact.[1]
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the modified p(CEMA) with that of the starting p(CEMA) to identify the disappearance of reactant peaks and the appearance of product peaks.
UV-Vis Spectroscopy for Monitoring Conjugation
Objective: To monitor the change in the electronic conjugation of the cinnamate group.
Materials:
-
Modified p(CEMA) sample
-
Spectroscopic grade solvent (e.g., THF, CH₂Cl₂)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a dilute solution of the modified p(CEMA) in a suitable solvent that does not absorb in the region of interest.
-
Record the UV-Vis absorption spectrum, typically from 200 to 400 nm.
-
Compare the spectrum to that of the unmodified p(CEMA). A decrease in the absorbance at the λmax of the cinnamate group indicates a successful reaction that disrupts the conjugation.[7]
Alternative Validation Methods
While NMR, FTIR, and UV-Vis spectroscopy are the primary tools for validating p(CEMA) modification, other techniques can provide complementary information:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer.[7] It can be used to confirm that the modification process did not cause significant chain scission or cross-linking.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to analyze the mass of the polymer chains and confirm the addition of new functional groups, especially for lower molecular weight polymers.[7]
-
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR and can be particularly useful for analyzing changes in non-polar bonds and for measurements in aqueous solutions.[1]
By employing a combination of these spectroscopic techniques, researchers can confidently validate the post-polymerization modification of p(CEMA), ensuring the successful synthesis of well-defined functional materials for a variety of applications in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloroethyl Methacrylate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible disposal of chemical waste. 2-Chloroethyl methacrylate (B99206), a reactive monomer, requires careful handling and a clearly defined disposal procedure to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of 2-Chloroethyl methacrylate, aligning with best practices for laboratory safety and chemical management.
Immediate Safety and Hazard Summary
This compound is a toxic and combustible liquid that can cause skin, eye, and respiratory irritation. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
For quick reference, the key hazard information is summarized in the table below.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral) | Toxic if swallowed. | ☠️ |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | ☠️ |
| Skin Corrosion/Irritation | Causes skin irritation. | ❕ |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | ❕ |
| Flammability | Combustible liquid. | 🔥 |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Incineration is often the preferred method of destruction. Under no circumstances should this chemical be disposed of down the sanitary sewer system.
1. Personal Protective Equipment (PPE) and Spill Control:
-
Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat when handling this compound.[1]
-
Ensure a spill kit with absorbent materials (e.g., sand, vermiculite) is readily available. Do not use combustible materials like sawdust to absorb spills.[2]
2. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
3. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container away from heat, sources of ignition, and incompatible materials such as oxidizing agents. As a reactive monomer, it can polymerize, so it is crucial to dispose of it within one year of opening the container.
4. Contacting Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Chloroethyl Methacrylate
This guide provides critical safety, handling, and disposal protocols for 2-Chloroethyl methacrylate (B99206) (CAS No. 1888-94-4). Adherence to these procedures is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. 2-Chloroethyl methacrylate is a hazardous chemical that is toxic if swallowed or inhaled and can cause serious eye damage and skin irritation[1][2][3]. It is also a combustible liquid[1]. Strict observance of the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate PPE. The recommended equipment is summarized below. Always inspect PPE for integrity before each use[1].
| Protection Type | Equipment Specification | Purpose & Citation |
| Eye & Face | Chemical safety goggles as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166. A face shield is also recommended. | Protects against splashes and vapors that can cause serious eye damage[4][5]. |
| Hand | Chemical-resistant, impervious gloves. | Prevents skin contact, which can cause irritation[1]. Contaminated gloves must be disposed of according to good laboratory practices[5]. |
| Body | Protective work clothing, such as a lab coat or impervious gown. | Guards against accidental skin exposure from spills or splashes[1][5]. Contaminated clothing must be removed immediately[1]. |
| Respiratory | Work should be conducted in a chemical fume hood. If a fume hood is not available or if concentrations are high, a NIOSH/MSHA-approved respirator is required. | Protects against inhalation of toxic vapors[1][4][5]. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing exposure and accidents. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4][5].
Step-by-Step Handling Procedure:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation[4][5].
-
Donning PPE : Before handling, put on all required PPE as detailed in the table above.
-
Preventing Ignition : Keep the chemical away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharges[1][4].
-
Avoiding Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing[5]. Avoid breathing any mists, vapors, or spray[1][4].
-
Hygiene : Wash hands thoroughly after handling the chemical and before any breaks[1][5]. Do not eat, drink, or smoke in the work area[1][5].
-
Container Management : Keep the container tightly closed when not in use[4][5].
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials[4].
-
The recommended storage temperature is between 2-8°C[6].
-
The storage area should be locked to restrict unauthorized access[1][7].
-
Keep away from heat and sources of ignition[4].
Disposal Plan
Chemical waste must be managed and disposed of in accordance with all federal, state, and local regulations[1][8].
-
Waste Classification : Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste[8].
-
Containerization : Collect all waste, including contaminated absorbent materials, in suitable, closed containers clearly labeled for disposal[4].
-
Disposal Route : Arrange for disposal through an approved and licensed waste disposal company[4][5].
-
Prohibited Disposal : Do not empty this compound into drains or release it into the environment[1][4].
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response:
-
Evacuate : Immediately evacuate personnel from the spill area[4].
-
Ventilate : Ensure the area is well-ventilated[5].
-
Control Ignition : Remove all sources of ignition from the area[4].
-
Containment : Use an inert absorbent material (e.g., sand, diatomite) to soak up the spill[1][4].
-
Collection : Place the contaminated material into a suitable, closed container for hazardous waste disposal[4].
-
Decontamination : Clean the spill area thoroughly once the material has been collected.
Personal Exposure:
-
Inhalation : Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[4][7].
-
Skin Contact : Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water[1][7]. Seek immediate medical advice[1].
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids[4][9]. Seek immediate medical advice[1].
-
Ingestion : Do NOT induce vomiting. Call a physician or a poison control center right away[4].
Caption: Workflow for handling a this compound spill.
References
- 1. utsi.edu [utsi.edu]
- 2. This compound | C6H9ClO2 | CID 15905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 1888-94-4 [m.chemicalbook.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
